molecular formula C12H15NO6 B8114229 Propargyl-PEG2-NHS ester

Propargyl-PEG2-NHS ester

Cat. No.: B8114229
M. Wt: 269.25 g/mol
InChI Key: DPJWFTQBPPRKGG-UHFFFAOYSA-N
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Description

Propargyl-PEG2-NHS ester is a useful research compound. Its molecular formula is C12H15NO6 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-prop-2-ynoxyethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-2-6-17-8-9-18-7-5-12(16)19-13-10(14)3-4-11(13)15/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWFTQBPPRKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG2-NHS Ester: A Technical Guide to a Versatile Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug discovery, and proteomics. This reagent uniquely combines two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group), connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This dual reactivity allows for a two-step sequential or orthogonal conjugation strategy, enabling the precise linkage of diverse molecular entities.

The NHS ester facilitates the covalent attachment to primary amines, commonly found in proteins and peptides, to form stable amide bonds. Simultaneously, the propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the highly efficient and specific ligation to azide-modified molecules. The integrated PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and development.

Core Applications

The unique architecture of this compound makes it particularly well-suited for the construction of complex biomolecular architectures, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound can serve as a versatile linker in PROTAC synthesis.[1][2] Typically, the NHS ester end is used to react with an amine-containing E3 ligase ligand, while the propargyl group is subsequently "clicked" to an azide-modified ligand that binds to the protein of interest. The PEG linker's length and flexibility are critical factors that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately affecting the efficiency of protein degradation.[3][4]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be employed to link the cytotoxic payload to the antibody.[5] In one common strategy, the NHS ester reacts with lysine (B10760008) residues on the antibody surface. The incorporated alkyne group is then used to attach an azide-modified drug molecule via CuAAC. This modular approach allows for the rapid assembly of ADCs with varying drug-to-antibody ratios (DARs).[6]

Physicochemical and Technical Data

A clear understanding of the physicochemical properties of this compound is essential for its successful application. The following table summarizes key quantitative data for this reagent.

PropertyValueReference
Molecular Formula C12H15NO6[7]
Molecular Weight 269.25 g/mol [7]
Purity Typically >95%[7]
Spacer Arm Length 8.8 Å (PEG2 component)N/A
Storage Conditions -20°C, protect from moisture[1]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Amine Coupling via NHS Ester Reaction

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by purifying the alkyne-modified protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-modified molecule to the alkyne-functionalized protein from Protocol 1.

Materials:

  • Alkyne-modified protein

  • Azide-modified molecule (e.g., drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a fresh stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified protein and a 2-5 fold molar excess of the azide-modified molecule in the reaction buffer.

    • In a separate tube, pre-mix the copper(II) sulfate and the ligand.

    • Add the copper-ligand complex to the protein-azide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically 50-100 µM.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and excess reagents.

  • Characterization: Characterize the final product by techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for creating an Antibody-Drug Conjugate and the mechanism of action of a PROTAC synthesized using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Antibody Antibody Alkyne_Antibody Alkyne-Modified Antibody Antibody->Alkyne_Antibody Propargyl_PEG2_NHS This compound Propargyl_PEG2_NHS->Antibody NHS Ester Reaction (Amine Coupling) Alkyne_Antibody_2 Alkyne-Modified Antibody Azide_Drug Azide-Modified Drug Azide_Drug->Alkyne_Antibody_2 CuAAC 'Click' Reaction (Alkyne-Azide Cycloaddition) ADC Antibody-Drug Conjugate (ADC) Alkyne_Antibody_2->ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_components PROTAC Components cluster_process Cellular Process PROTAC PROTAC (with Propargyl-PEG2 Linker) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a Propargyl-PEG2 linker.

Quantitative Comparison of Linker Effects in PROTACs

The length and composition of the linker in a PROTAC can significantly impact its degradation efficiency. The following table presents hypothetical data illustrating how variations in PEG linker length can affect key performance metrics of a PROTAC.

PROTACLinkerDC50 (nM)Dmax (%)
PROTAC-1This compound5090
PROTAC-2Propargyl-PEG4-NHS ester2595
PROTAC-3Propargyl-PEG6-NHS ester7580
PROTAC-4Alkyl-C8-NHS ester15070

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.

This data illustrates that a PEG4 linker provides the optimal balance of length and flexibility for this particular hypothetical PROTAC, resulting in the most potent degradation.

Conclusion

This compound is a highly valuable and versatile reagent for modern bioconjugation. Its bifunctional nature enables the straightforward and efficient synthesis of complex biomolecules such as PROTACs and ADCs. The inclusion of a hydrophilic PEG spacer often improves the physicochemical properties of the final conjugate. By understanding the principles of NHS ester and click chemistry, and by following detailed experimental protocols, researchers can effectively leverage this reagent to advance their work in drug discovery, diagnostics, and fundamental biological research. The ability to modularly assemble complex biological constructs opens up new avenues for creating novel therapeutics and research tools.

References

Propargyl-PEG2-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, chemical properties, and applications of Propargyl-PEG2-NHS ester, a versatile heterobifunctional crosslinker at the forefront of bioconjugation and targeted protein degradation.

Introduction

This compound is a chemical modification reagent that has gained significant traction in the fields of chemical biology, drug discovery, and proteomics. Its unique heterobifunctional architecture, featuring a terminal alkyne group and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a two-step sequential or orthogonal conjugation strategy. This enables the precise and efficient linkage of diverse molecular entities, such as proteins, peptides, antibodies, and small molecules. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugates, making it an invaluable tool for the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Molecular Structure and Core Properties

The fundamental characteristics of this compound are summarized below.

Chemical Structure:

An In-depth Technical Guide to the Mechanism and Application of Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG2-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, proteomics, and drug development. Its unique architecture, featuring a terminal alkyne group and an N-hydroxysuccinimide (NHS) ester, allows for a versatile, two-step conjugation strategy. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the kinetics and reaction conditions of its constituent reactive groups. Furthermore, it presents detailed experimental protocols for its application in protein labeling and proteomics workflows, supported by quantitative data and visualizations to facilitate its effective implementation in research and development.

Core Mechanism of Action

This compound's functionality is rooted in its two distinct reactive moieties: the NHS ester and the propargyl group. This dual nature enables a sequential and orthogonal approach to bioconjugation.

Amine-Reactive NHS Ester Conjugation

The N-hydroxysuccinimide ester is a highly efficient amine-reactive functional group. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a byproduct and form the stable amide linkage.[]

The reaction is highly pH-dependent, with an optimal pH range of 7.2 to 8.5.[4] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

Bioorthogonal Click Chemistry

The propargyl group, a terminal alkyne, provides a handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][5] This reaction forms a stable triazole linkage with an azide-functionalized molecule. The bioorthogonal nature of this reaction means that the azide (B81097) and alkyne groups are essentially inert to the vast majority of functional groups found in biological systems, allowing for highly specific conjugation in complex environments.

Quantitative Data

The efficiency and stability of conjugations using this compound are critical parameters for its successful application.

NHS Ester Reactivity and Stability
pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes
7.437>120 minutes
8.0Room Temperature~80 minutes (for P3-NHS)
8.5Room Temperature~20 minutes (for P3-NHS)
9.0Room Temperature~10 minutes (for P3-NHS)

Table 1: Hydrolysis rates of NHS esters under various conditions. Data compiled from multiple sources.[6]

Amino Acid Reactivity

NHS esters exhibit a strong preference for primary amines. However, under certain conditions, side reactions with other nucleophilic amino acid residues can occur.

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysineε-Amino (-NH₂)Very HighAmideVery High
N-terminusα-Amino (-NH₂)HighAmideVery High
TyrosineHydroxyl (-OH)LowEsterModerate (Hydrolyzable)
SerineHydroxyl (-OH)LowEsterModerate (Hydrolyzable)
ThreonineHydroxyl (-OH)LowEsterModerate (Hydrolyzable)
CysteineSulfhydryl (-SH)LowThioesterLow (Labile)

Table 2: Relative reactivity of NHS esters with different amino acid side chains.[]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation and proteomics applications.

General Protocol for Protein Labeling with this compound

This protocol describes the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the propargylated protein using methods such as MALDI-TOF mass spectrometry.

Workflow for Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for using this compound in an activity-based protein profiling experiment to identify the targets of a small molecule inhibitor.

Materials:

  • Cells or tissue lysate

  • Small molecule inhibitor with a primary amine handle

  • This compound

  • Azide-functionalized biotin (B1667282)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Streptavidin-coated beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Inhibitor Labeling: React the small molecule inhibitor with this compound to create an alkyne-tagged inhibitor probe. Purify the probe.

  • Proteome Labeling: Treat the cell or tissue lysate with the alkyne-tagged inhibitor probe to covalently label its protein targets.

  • Click Chemistry: To the labeled proteome, add the azide-functionalized biotin, CuSO₄, a reducing agent (TCEP or sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). Incubate to perform the CuAAC reaction, which attaches biotin to the inhibitor-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a denaturation buffer (e.g., 8 M urea). Reduce the proteins with DTT and alkylate with IAA. Digest the proteins into peptides with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were labeled by the inhibitor probe.

Visualizations

Chemical Reaction Mechanism

G cluster_0 NHS Ester Reaction with Primary Amine cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_PEG2_NHS This compound Intermediate Tetrahedral Intermediate Propargyl_PEG2_NHS->Intermediate Nucleophilic Attack Protein_NH2 Protein (with Primary Amine) Protein_NH2->Intermediate Conjugate Propargyl-PEG2-Protein Conjugate Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Conjugate_alkyne Propargyl-PEG2-Protein Conjugate (Alkyne) Triazole_Product Stable Triazole Linkage Conjugate_alkyne->Triazole_Product Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Triazole_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole_Product catalysis

Caption: Mechanism of action for this compound.

Experimental Workflow for Protein Labeling and Click Chemistry

G Start Start: Protein with Primary Amines Step1 React with This compound Start->Step1 Step2 Quench Reaction (e.g., with Tris) Step1->Step2 Step3 Purify (Size-Exclusion Chromatography) Step2->Step3 Product1 Propargylated Protein Step3->Product1 Step4 Click Reaction: + Azide-Molecule + Cu(I) Catalyst Product1->Step4 Step5 Purify Step4->Step5 Final_Product Final Bioconjugate Step5->Final_Product

Caption: A typical workflow for bioconjugation.

Hypothetical Signaling Pathway Investigation

G cluster_investigation Investigating Kinase Signaling with a Chemical Probe cluster_pathway Simplified Kinase Signaling Pathway Kinase_Inhibitor Kinase Inhibitor (with amine handle) Probe Alkyne-tagged Kinase Probe Kinase_Inhibitor->Probe Labeling Propargyl_Ester This compound Propargyl_Ester->Probe Kinase_B Kinase B (Target) Probe->Kinase_B Binds to Target Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate Phosphorylation Cellular_Response Cellular Response Substrate->Cellular_Response

Caption: Using a chemical probe to study a kinase cascade.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its dual reactivity allows for robust and specific bioconjugation, making it suitable for a wide range of applications, from fundamental proteomics research to the development of targeted therapeutics like PROTACs and ADCs. By understanding the core mechanisms of its reactive groups and following optimized experimental protocols, researchers can effectively leverage the capabilities of this crosslinker to advance their scientific goals.

References

The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG2-NHS Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of scientific research and drug development, the ability to precisely link molecules is paramount. Propargyl-PEG2-NHS ester has emerged as a powerful and versatile tool, acting as a molecular bridge to facilitate the elegant and efficient connection of biomolecules. This technical guide provides an in-depth exploration of its core functionalities, applications, and the experimental protocols necessary for its successful implementation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for harnessing the full potential of this key reagent in click chemistry.

Core Principles: A Bifunctional Marvel

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a spacer molecule. This unique architecture allows for a two-step sequential conjugation strategy, providing a high degree of control over the final bioconjugate.

  • The NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms a stable and covalent amide bond with primary amines (-NH2).[1][2] These primary amines are abundantly found in biomolecules, most notably on the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides.[2][3] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[4]

  • The Propargyl Group: The terminal alkyne group (a propargyl group) is the handle for the subsequent "click" reaction. This functional group remains inert during the initial NHS ester conjugation, awaiting its specific reaction partner.[5][6]

  • The PEG2 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate.[7][8] The PEG linker also provides flexibility and can reduce non-specific interactions.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H15NO6[6][10]
Molecular Weight269.25 g/mol [5][7]
CAS Number2512228-06-5[6][10]
PurityTypically ≥95%[6][7]
Storage Conditions-20°C[6][10]

The Power of Click Chemistry: Forging the Triazole Linkage

Once the this compound is attached to the first molecule via the NHS ester, the terminal alkyne is ready for the click reaction. This reaction is characterized by its high efficiency, specificity, and biocompatibility. The most common form is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12][]

In the presence of a copper(I) catalyst, the alkyne group of the propargyl-PEG2-linker reacts with an azide-modified molecule to form a stable triazole ring.[14] This reaction is remarkably fast, with a rate acceleration of up to 10⁸ compared to the uncatalyzed reaction, and proceeds with high regioselectivity to form the 1,4-disubstituted triazole isomer.[11][12]

For applications within living systems where the cytotoxicity of copper is a concern, a metal-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed.[15][] In SPAAC, a strained cyclooctyne (B158145) replaces the terminal alkyne, and the reaction proceeds rapidly without the need for a catalyst.[15][][17]

Applications in Research and Drug Development

The versatility of this compound has led to its adoption in a wide array of applications:

  • PEGylation: The attachment of PEG chains to therapeutic molecules, known as PEGylation, can improve their pharmacokinetic properties, including increased stability, solubility, and circulation time, while reducing immunogenicity.[7][8][18] this compound facilitates a controlled, click-chemistry-based approach to PEGylation.[19]

  • Bioconjugation and Labeling: This linker is widely used to attach labels such as fluorescent dyes, biotin, or other reporter molecules to proteins, antibodies, and other biomolecules for detection and analysis.[7][20][]

  • Proteomics: In proteomics research, this compound can be used to label proteins for subsequent enrichment and identification.[22] While NHS esters are highly selective for primary amines, they can sometimes react with other nucleophilic residues like serine, tyrosine, and threonine, leading to "over-labeling."[23][24] Careful control of reaction conditions is crucial to minimize these side reactions.[23]

  • Drug Delivery Systems: The linker plays a crucial role in the construction of sophisticated drug delivery vehicles, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][10][25] In these applications, it serves to connect the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand).[5][10][25]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[2]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution.[3][26]

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10-20 fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The reaction time may need optimization.

  • Quenching: Add the quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-labeled protein and an azide-containing molecule.

Materials:

  • Propargyl-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reactant Preparation: Prepare solutions of the propargyl-labeled protein and the azide-containing molecule in the reaction buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the propargyl-labeled protein and the azide-containing molecule.

  • Catalyst Addition: Add the copper ligand, followed by CuSO4, and finally sodium ascorbate to initiate the reaction. The final concentrations will need to be optimized, but typical ranges are 100-500 µM for CuSO4 and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove the catalyst and excess reagents.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Click Chemistry Protein Protein Propargyl-Protein Propargyl-Protein Protein->Propargyl-Protein NHS ester reaction (pH 7.2-8.5) Propargyl-PEG2-NHS_ester Propargyl-PEG2-NHS_ester Propargyl-PEG2-NHS_ester->Propargyl-Protein Final_Conjugate Final_Conjugate Propargyl-Protein->Final_Conjugate CuAAC or SPAAC Azide-Molecule Azide-Molecule Azide-Molecule->Final_Conjugate

Caption: A two-step bioconjugation workflow using this compound.

G Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Reagent Prepare Propargyl-PEG2-NHS Ester Stock (DMSO/DMF) Start->Prepare_Reagent Mix Add NHS Ester to Protein Prepare_Protein->Mix Prepare_Reagent->Mix Incubate_1 Incubate (RT, 1-2h) Mix->Incubate_1 Quench Quench with Tris/Glycine Incubate_1->Quench Purify_1 Purify Propargyl-Protein (Size Exclusion) Quench->Purify_1 Prepare_Click Prepare Azide-Molecule and CuAAC Reagents Purify_1->Prepare_Click Click_Reaction Perform CuAAC Reaction Prepare_Click->Click_Reaction Incubate_2 Incubate (RT, 1-4h) Click_Reaction->Incubate_2 Purify_2 Purify Final Conjugate Incubate_2->Purify_2 End End Purify_2->End

Caption: Experimental workflow for protein conjugation using this compound.

Conclusion

This compound stands as a testament to the power of chemical biology, providing a robust and efficient means to create complex bioconjugates. Its dual reactivity, coupled with the biocompatibility of the PEG spacer, makes it an indispensable tool for a wide range of applications, from fundamental research to the development of next-generation therapeutics. By understanding the core principles and mastering the experimental protocols outlined in this guide, researchers can confidently employ this versatile linker to advance their scientific endeavors.

References

Propargyl-PEG2-NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-NHS ester is a bifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the presence of two reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent ligation to primary amines and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Understanding the solubility and stability of this reagent is paramount for its effective use in experimental design, ensuring reproducibility and optimizing conjugation efficiencies. This technical guide provides an in-depth overview of these critical parameters.

Core Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₆[1]
Molecular Weight 269.25 g/mol [1]
Purity Typically >90% to >98%[1][2]
Appearance Colorless to light yellow liquid[3]

Solubility Profile

The solubility of this compound is dictated by its structure, which includes a hydrophilic dietheylene glycol (PEG2) spacer and hydrophobic terminal groups. As a non-sulfonated NHS ester, its solubility in aqueous buffers is limited. For most applications, the compound is first dissolved in a water-miscible organic solvent before being introduced to an aqueous reaction mixture.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 250 mg/mL (928.51 mM)Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility.
Dimethylformamide (DMF) SolubleA common solvent for dissolving NHS esters.
Dichloromethane (DCM) SolubleA common solvent for dissolving NHS esters.
Methylene Chloride SolubleA common solvent for dissolving NHS esters.
Aqueous Buffers (e.g., PBS) LowThe hydrophilic PEG spacer provides some aqueous solubility, but hydrolysis can occur.

Stability and Handling

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a reaction that cleaves the NHS ester and renders the molecule inactive for amine conjugation. The rate of this degradation is highly dependent on pH, temperature, and the presence of moisture.

pH-Dependent Hydrolysis

The NHS ester moiety is most stable at a slightly acidic pH and becomes increasingly labile as the pH becomes alkaline. This is a critical consideration as the competing reaction, aminolysis (conjugation to a primary amine), is typically performed at a pH between 7.2 and 8.5.

pHHalf-life of NHS EsterTemperatureNotes
7.04-5 hours0°CHydrolysis is a competing reaction to aminolysis.
8.610 minutes4°CThe rate of hydrolysis increases significantly with a higher pH.

This data is representative of general NHS esters and provides a crucial baseline for experimental design[4][5].

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:

  • Long-term Storage: For optimal stability, the compound should be stored at -20°C or -80°C in a desiccated, airtight container to protect it from moisture[2][3].

  • Stock Solutions: Stock solutions should be prepared in a dry, water-miscible organic solvent such as DMSO or DMF. These solutions can be stored at -80°C for up to six months or at -20°C for one month[3].

  • Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. After dispensing, it is advisable to purge the vial with an inert gas like argon or nitrogen before resealing.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.

  • Preparation: Prepare a series of vials containing a fixed volume of the desired aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).

  • Addition of Compound: Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure the solution reaches saturation.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Assessment of Stability (Hydrolysis Rate) via UV-Vis Spectrophotometry

This protocol measures the rate of hydrolysis of the NHS ester by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.4, and 8.5).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a dry organic solvent (e.g., 10 mg/mL in DMSO).

  • Reaction Initiation: In a quartz cuvette, add the desired buffer. Initiate the hydrolysis reaction by adding a small volume of the stock solution to the buffer and mix quickly. The final concentration of the ester should be in a range suitable for spectrophotometric analysis.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 260 nm over time. Record measurements at regular intervals.

  • Data Analysis: The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot. The half-life (t₁/₂) of the NHS ester can be calculated from the pseudo-first-order rate constant.

Visualizing Key Processes and Workflows

To further elucidate the chemical behavior and experimental handling of this compound, the following diagrams illustrate key reactions and workflows.

G cluster_0 Amine Conjugation vs. Hydrolysis A This compound C Stable Amide Bond (Conjugate) A->C Aminolysis (pH 7.2-8.5) D N-hydroxysuccinimide (NHS) A->D F Inactive Carboxylate A->F Hydrolysis B Primary Amine (e.g., Protein-NH2) B->C E Water (H2O) E->F

Chemical pathways for this compound.

G cluster_1 Workflow for Solubility Determination prep Prepare Buffer add Add Excess Compound prep->add equil Equilibrate (24h) add->equil sample Collect Supernatant equil->sample filter Filter (0.22 µm) sample->filter quantify Quantify (HPLC) filter->quantify

Experimental workflow for determining solubility.

G cluster_2 Workflow for Stability Assessment prep_buffer Prepare Buffers (Varying pH) initiate Initiate Hydrolysis prep_buffer->initiate prep_stock Prepare Stock Solution (DMSO) prep_stock->initiate monitor Monitor Absorbance at 260 nm initiate->monitor analyze Calculate Hydrolysis Rate & Half-life monitor->analyze

Experimental workflow for assessing stability.

References

An In-depth Technical Guide to Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on Propargyl-PEG2-NHS ester, a bifunctional crosslinker pivotal in bioconjugation and proteomics.

Core Compound Data

This compound is a heterobifunctional linker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl) group.[1][2] The central polyethylene (B3416737) glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, enhances solubility and flexibility.[1]

PropertyValueReferences
Molecular Formula C₁₂H₁₅NO₆[2][3][4][5]
Molecular Weight 269.25 g/mol [3][6][7]
CAS Number 2512228-06-5[2][3][4][5]
Purity Typically >95%[2][4][8]
Appearance Solid[7]
Storage Conditions -20°C for long-term storage (months to years)[2][5][7][9]

Principle and Applications

This compound is engineered for two-step sequential conjugations.

  • Amine Reaction : The NHS ester group reacts efficiently with primary amines (-NH₂) on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[10] This reaction is most effective in a neutral to slightly basic buffer (pH 7.0-8.5).[10][11][12]

  • Click Chemistry : The terminal propargyl group is available for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-tagged molecule.[2][9] This "click chemistry" reaction is widely used for its high yield, specificity, and biocompatibility.[8]

This dual functionality makes the reagent a versatile tool in several advanced applications:

  • Bioconjugation : Used for labeling proteins, peptides, and nucleic acids for detection, imaging, or purification.[1]

  • PROTAC Development : Acts as a PEG-based linker to synthesize Proteolysis Targeting Chimeras (PROTACs).[5][9] It connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5][9]

  • Antibody-Drug Conjugates (ADCs) : Employed in the development of ADCs, where it links a monoclonal antibody to a cytotoxic drug.[1]

  • Surface Functionalization : Utilized for immobilizing biomolecules on surfaces for diagnostic assays and arrays.[1]

Key Experimental Methodologies

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

I. Materials Required

  • Protein of interest (e.g., IgG antibody), free of amine-containing buffers like Tris or glycine.[10]

  • This compound.[10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10][11]

  • Reaction Buffer : Phosphate-buffered saline (PBS) at pH 7.2 or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[10][11][12]

  • Purification : Gel filtration column (e.g., Zeba Spin Desalting Columns) or dialysis cassette.[10][11]

II. Reagent Preparation

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[10][13]

  • Immediately before use, dissolve the required amount of the NHS ester in high-quality, anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).[10][11] Do not store the reconstituted reagent, as the NHS ester moiety readily hydrolyzes.[10]

  • Prepare the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[12][13] If the protein is in an incompatible buffer, exchange it for the reaction buffer via dialysis or desalting.[10]

III. Labeling Procedure

  • Add a calculated molar excess of the dissolved this compound to the protein solution. A 20-fold molar excess is a common starting point for antibodies to achieve a labeling ratio of 4-6 linkers per antibody.[10][13] The final volume of organic solvent should not exceed 10% of the total reaction volume.[10][14]

  • Incubate the reaction mixture. Incubation can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[10][13]

  • Stop the reaction by adding an amine-containing buffer like Tris (Quenching Buffer) or proceed directly to purification.[10]

IV. Purification

  • Remove the unreacted this compound and byproducts from the labeled protein.[10]

  • The most common method is gel filtration or size-exclusion chromatography.[11][12] Dialysis is also an effective alternative for larger sample volumes.[10]

V. Storage

  • Store the purified, propargyl-modified protein under the same conditions as the original, unlabeled protein. For long-term storage, aliquoting and freezing at -20°C to -80°C is recommended to avoid repeated freeze-thaw cycles.[11]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry p Protein (with -NH2) p_alkyne Propargyl-labeled Protein p->p_alkyne NHS ester reaction (pH 7.2-8.5) reagent This compound reagent->p_alkyne p_alkyne_2 Propargyl-labeled Protein azide Azide-tagged Molecule final Final Conjugate azide->final p_alkyne_2->final CuAAC Reaction (Copper Catalyst) PROTAC_Mechanism cluster_protac PROTAC Molecule Assembly cluster_action Cellular Action linker This compound protac Assembled PROTAC linker->protac ligand1 Target Protein Ligand (with -NH2) ligand1->linker Amine Reaction ligand2 E3 Ligase Ligand (with Azide) ligand2->protac Click Chemistry protac_action Assembled PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac_action->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination ternary->ub leads to degradation Proteasomal Degradation ub->degradation targets for

References

Propargyl-PEG2-NHS Ester: A Technical Guide to Safe Handling and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling and experimental application of Propargyl-PEG2-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for applications in drug development, proteomics, and diagnostics. This guide consolidates safety data, experimental protocols, and key technical information to ensure its effective and safe use in the laboratory.

Core Properties and Specifications

This compound is a molecule that incorporates three key functional components: a propargyl group containing a terminal alkyne, a hydrophilic diethylene glycol (PEG2) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination allows for the covalent attachment to primary amines on biomolecules and subsequent modification via "click chemistry."

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₂H₁₅NO₆
Molecular Weight 269.3 g/mol
CAS Number 2512228-06-5
Appearance Liquid
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM

Safety and Handling

Proper handling and storage of this compound are crucial for laboratory safety and to ensure the integrity of the reagent. The following information is derived from safety data sheets (SDS).

Hazard Identification

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Precautionary Measures and First Aid

Prevention:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Response:

  • If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage and Stability
  • Storage Temperature: Store at -20°C for long-term storage.

  • Handling: The NHS ester is moisture-sensitive and can hydrolyze in the presence of water. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to use the reagent immediately after reconstitution and avoid preparing stock solutions for long-term storage.

  • Shipping: Typically shipped at ambient temperature.

Experimental Applications and Protocols

This compound is primarily used as a crosslinking agent to introduce a terminal alkyne onto proteins, peptides, antibodies, or any other molecule with a primary amine. This alkyne group can then be used for subsequent conjugation to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reagent is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

General Workflow for Protein Labeling and Click Chemistry

The overall process involves two main stages: the initial labeling of the amine-containing molecule with this compound, followed by the click chemistry reaction with an azide-functionalized molecule.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry cluster_2 Purification & Analysis A Protein with Primary Amines (e.g., Lysine Residues) C Amine-Reactive Conjugation (pH 7.0-9.0) A->C B This compound B->C D Propargyl-Labeled Protein C->D F Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F E Azide-Containing Molecule (e.g., Fluorophore, Biotin, Drug) E->F G Final Conjugate F->G H Purification (e.g., SEC, Dialysis) G->H I Characterization (e.g., SDS-PAGE, Mass Spec) H->I

Caption: General experimental workflow for bioconjugation using this compound.

Detailed Protocol: Labeling of a Protein with this compound

This protocol is a generalized procedure for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the reaction. If necessary, exchange the buffer using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the attached molecule has a chromophore.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent "click" reaction to conjugate an azide-containing molecule to the propargyl-labeled protein.

Materials:

  • Propargyl-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

Procedure:

  • In a reaction tube, combine the propargyl-labeled protein with a molar excess of the azide-containing molecule.

  • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper ligand.

  • Add the catalyst solution to the protein-azide mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the final conjugate to remove excess reagents and catalyst using size-exclusion chromatography or dialysis.

Application in PROTAC Synthesis

This compound can serve as a versatile PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

G cluster_0 Ligand 1 Modification cluster_1 Ligand 2 Modification cluster_2 PROTAC Assembly A Ligand for Target Protein (with primary amine) C Amide Bond Formation A->C B This compound B->C D Propargyl-Linker-Ligand 1 C->D F Click Chemistry (CuAAC) D->F E Ligand for E3 Ligase (with azide) E->F G Final PROTAC Molecule F->G

Caption: PROTAC synthesis workflow using this compound.

The synthesis strategy often involves attaching the this compound to one of the ligands (either for the target protein or the E3 ligase) via its NHS ester group. The other ligand is functionalized with an azide (B81097) group. The two modified ligands are then joined using a copper-catalyzed click reaction to form the final PROTAC molecule.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the straightforward introduction of a terminal alkyne for subsequent click chemistry applications. Adherence to the safety guidelines outlined in this document is paramount for its safe handling. The provided protocols offer a solid foundation for the use of this reagent in various research and development settings, from protein labeling to the synthesis of complex molecules like PROTACs. As with any chemical reagent, appropriate optimization of reaction conditions is recommended to achieve the desired outcome for specific applications.

The Pivotal Role of the PEG2 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation, the strategic selection of a linker molecule is paramount to the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools, prized for their ability to modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the function of the short-chain PEG2 spacer, a discrete two-unit ethylene (B1197577) glycol linker, in bioconjugation. Its unique combination of hydrophilicity, flexibility, and defined length offers distinct advantages in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document will detail the core functions of the PEG2 spacer, present quantitative data on its impact, provide exemplary experimental protocols, and visualize key concepts to empower researchers in the rational design of next-generation bioconjugates.

Core Functions of the PEG2 Spacer in Bioconjugation

The fundamental properties of the PEG2 spacer—hydrophilicity, defined short length, and flexibility—translate into several key advantages in the design and performance of bioconjugates.

1. Enhanced Hydrophilicity and Solubility: Many potent small molecule drugs and payloads used in bioconjugation are inherently hydrophobic. This hydrophobicity can lead to aggregation of the final conjugate, reducing its efficacy and potentially increasing immunogenicity.[1][2] The inclusion of a hydrophilic PEG2 spacer counteracts this hydrophobicity, improving the overall water solubility of the bioconjugate.[2] This enhancement is crucial for preventing aggregation and ensuring the stability of the conjugate in aqueous environments, such as the bloodstream.[3] The ether oxygens within the PEG backbone form hydrogen bonds with water, creating a hydration shell around the hydrophobic payload.[2]

2. Reduction of Steric Hindrance: The PEG2 spacer provides a defined and optimal distance between the conjugated molecules. In the context of ADCs, this spacing is critical to prevent the bulky antibody from sterically hindering the interaction of the payload with its target.[4] Similarly, in PROTACs, the linker must position the target protein and the E3 ligase appropriately to facilitate the formation of a productive ternary complex.[5][6] The length of the PEG2 spacer is often sufficient to achieve this optimal orientation without introducing excessive flexibility that could be detrimental to complex formation.

3. Improved Pharmacokinetics and Stability: By increasing the hydrophilicity and reducing aggregation, the PEG2 spacer can contribute to an improved pharmacokinetic profile of the bioconjugate.[7] The hydration shell formed by the PEG moiety can shield the conjugate from enzymatic degradation and reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life.[4] This enhanced stability ensures that a higher concentration of the intact conjugate reaches the target site.[8]

4. Enabling Efficient and Homogeneous Conjugation: The use of discrete, monodisperse PEG linkers like PEG2 allows for the production of more homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[7] This is a significant advantage over polydisperse PEG mixtures, which can result in a heterogeneous mixture of products that are difficult to characterize and may have variable efficacy and safety profiles.[7] Studies have shown that a PEG2 spacer can lead to more efficient conjugation and an optimal DAR compared to longer PEG spacers, which can sometimes lead to increased aggregation.[5]

Quantitative Data on the Impact of PEG2 Spacers

The selection of the appropriate spacer length is a critical optimization step in bioconjugate design. The following tables summarize quantitative data from various studies, highlighting the impact of the PEG2 spacer in comparison to other linker types.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Linker TypeAverage DARObservationsReference(s)
No PEG SpacerVariableCan lead to aggregation and lower conjugation efficiency with hydrophobic payloads.[9]
PEG2 Spacer Often optimal Frequently provides a high and consistent DAR, suggesting efficient conjugation. [5][5]
PEG4 SpacerVariableCan result in slightly lower or comparable DAR to PEG2, depending on the conjugate.[2]
PEG8 SpacerCan be lowerLonger PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction.[9][9]

Table 2: Influence of PEG Spacer on Bioconjugate Aggregation

Linker TypeAggregation LevelRationaleReference(s)
No PEG SpacerHighIncreased hydrophobic interactions between payloads lead to aggregation.[3]
PEG2 Spacer Low Effectively mitigates aggregation, often as well as longer PEG chains. [5][5]
Longer PEG Spacers (PEG4, PEG8, etc.)LowThe hydrophilic nature of the PEG chain effectively shields hydrophobic payloads.[3]
Alkyl SpacersHighThe hydrophobic nature of the alkyl chain can exacerbate aggregation.[10]

Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of ADCs

Linker LengthTypical IC50 RangeGeneral TrendReference(s)
No PEG LinkerVariableCan be highly potent but may suffer from poor solubility and aggregation.[9]
Short PEG Linkers (e.g., PEG2, PEG3, PEG4) Often exhibits high potency (low nM range) Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects. [9][9]
Long PEG Linkers (e.g., PEG8 and longer)May show a decrease in potency (higher IC50)Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload.[9][9]

Note: The actual impact of the PEG spacer is highly dependent on the specific antibody, payload, cell line, and overall conjugate design.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are representative protocols for key bioconjugation strategies and analytical methods involving a PEG2 spacer.

Protocol 1: Antibody Conjugation using a Maleimide-PEG2-NHS Ester Linker

This two-step protocol describes the conjugation of a payload to an antibody using a heterobifunctional Maleimide-PEG2-NHS ester linker. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the payload, and the maleimide (B117702) group reacts with free thiols on a reduced antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Payload with a primary amine (e.g., a derivative of MMAE)

  • Maleimide-PEG2-NHS ester linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Phosphate-Buffered Saline (PBS), pH 7.2

Procedure:

Step 1: Activation of the Payload with the Linker

  • Dissolve the amine-containing payload and a 1.2-molar excess of Maleimide-PEG2-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.[1]

  • Add a suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) at a 2-molar excess relative to the payload.

  • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS to confirm the formation of the maleimide-activated payload.

  • Purify the activated payload using preparative HPLC.

Step 2: Conjugation to the Antibody

  • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2.

  • Add a 10-fold molar excess of TCEP solution to the antibody solution to reduce the interchain disulfide bonds.[]

  • Incubate at 37°C for 30 minutes.

  • Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Immediately add the purified maleimide-activated payload from Step 1 to the reduced antibody at a 5-fold molar excess.

  • Incubate the reaction at room temperature for 1 hour with gentle mixing.[]

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and linker.[12]

Protocol 2: Synthesis of a PROTAC using a PEG2 Linker

This protocol outlines a general procedure for synthesizing a PROTAC molecule using a bifunctional PEG2 linker with, for example, a carboxylic acid and an azide (B81097) functionality.

Materials:

  • E3 ligase ligand with a primary amine (e.g., pomalidomide (B1683931) derivative)

  • Target protein ligand with an alkyne group

  • HOOC-PEG2-N3 (Carboxy-PEG2-Azide) linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMF (Dimethylformamide)

  • tert-Butanol/Water solvent mixture

Procedure:

Step 1: Coupling of the E3 Ligase Ligand to the PEG2 Linker

  • Dissolve the E3 ligase ligand and a 1.1-molar excess of HOOC-PEG2-N3 in anhydrous DMF.[5]

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the E3 ligase-PEG2-azide intermediate by preparative HPLC.

Step 2: Click Chemistry to Attach the Target Protein Ligand

  • Dissolve the purified E3 ligase-PEG2-azide intermediate and the alkyne-functionalized target protein ligand (1.0 equivalent) in a t-BuOH/H2O (1:1) mixture.[5]

  • Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Characterization of PEG2-Conjugated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method to assess the purity and aggregation of bioconjugates.

Materials:

  • Purified PEG2-conjugated protein (e.g., from Protocol 1)

  • SEC column (e.g., Superdex 200 Increase)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the PEG2-conjugated protein sample at a concentration of 1 mg/mL in the mobile phase.

  • Inject 20-50 µL of the sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Analyze the chromatogram to determine the percentage of monomer, aggregates, and fragments. The monomeric conjugate will have a characteristic retention time, while aggregates will elute earlier and fragments later.

Protocol 4: Mass Spectrometry Analysis of a PEG2-Peptide Conjugate

Mass spectrometry is used to confirm the successful conjugation and determine the molecular weight of the final product.

Materials:

  • Purified PEG2-peptide conjugate

  • Mass spectrometer (e.g., ESI-TOF)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Prepare the PEG2-peptide conjugate sample at a concentration of approximately 10-50 µM in a solution of 50% acetonitrile with 0.1% formic acid.

  • Infuse the sample directly into the mass spectrometer or inject it onto an appropriate LC column connected to the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Process the raw data to obtain the deconvoluted mass of the conjugate.

  • Compare the observed mass with the theoretical mass to confirm the identity of the PEG2-peptide conjugate.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the function of the PEG2 spacer in bioconjugation.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) with a PEG2 spacer.

PROTAC_Mechanism cluster_ternary_complex Ternary Complex Formation PROTAC PROTAC (with PEG2 linker) POI Protein of Interest (POI) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Polyubiquitination Polyubiquitination of POI Ub Ubiquitin Ub->Polyubiquitination Transfer Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation highlighting the role of the PEG2 linker.

PEG2_Advantages cluster_properties Core Properties cluster_functions Key Functions in Bioconjugation PEG2_Spacer PEG2 Spacer Hydrophilicity Hydrophilicity PEG2_Spacer->Hydrophilicity Flexibility Flexibility PEG2_Spacer->Flexibility Defined_Length Defined Short Length PEG2_Spacer->Defined_Length Solubility Increases Solubility (Reduces Aggregation) Hydrophilicity->Solubility Pharmacokinetics Improves Pharmacokinetics & Stability Hydrophilicity->Pharmacokinetics Steric_Hindrance Reduces Steric Hindrance Flexibility->Steric_Hindrance Defined_Length->Steric_Hindrance Homogeneity Enables Homogeneous Conjugation (Optimal DAR) Defined_Length->Homogeneity

Caption: Logical relationship between the properties and functions of the PEG2 spacer in bioconjugation.

Conclusion

The PEG2 spacer, though short in length, plays a multifaceted and critical role in the design and performance of advanced bioconjugates. Its ability to enhance solubility, reduce aggregation, mitigate steric hindrance, and improve pharmacokinetic profiles makes it an invaluable tool for researchers and drug development professionals. The use of a discrete PEG2 linker also facilitates the production of more homogeneous and well-defined conjugates, which is a crucial aspect of modern therapeutic development. By carefully considering the quantitative impact of the PEG2 spacer and employing robust experimental and analytical protocols, scientists can harness its unique properties to engineer more effective and safer biotherapeutics. The continued exploration and rational application of short PEG spacers like PEG2 will undoubtedly contribute to the advancement of next-generation ADCs, PROTACs, and other targeted therapies.

References

An In-depth Technical Guide on the Reactivity of N-Hydroxysuccinimide (NHS) Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation.[1][] Their widespread use in research, diagnostics, and the development of therapeutics, such as antibody-drug conjugates (ADCs), stems from their ability to efficiently form stable amide bonds with primary amino groups under mild aqueous conditions.[][3] This technical guide provides a comprehensive overview of the reactivity of NHS esters with primary amines, delving into the core principles, reaction kinetics, influencing factors, and detailed experimental protocols.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[3][4] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][3]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid and the release of NHS.[5][6] The efficiency of the desired aminolysis reaction is therefore dependent on the relative rates of aminolysis and hydrolysis.[3][7]

Factors Influencing the Reaction

The success of a conjugation reaction involving NHS esters is highly dependent on several key parameters. Careful control of these factors is crucial to maximize the yield of the desired conjugate and minimize side reactions.

FactorEffect on Reactivity and YieldOptimal Conditions & Considerations
pH The reaction is strongly pH-dependent.[8][9] At acidic pH (below ~7.2), primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[4][10] As the pH increases, the concentration of the deprotonated, nucleophilic amine (-NH₂) increases, favoring the reaction.[4] However, at higher pH (above ~8.5), the rate of hydrolysis of the NHS ester increases significantly, competing with the aminolysis reaction and reducing the overall yield.[5][11]The optimal pH range is typically between 7.2 and 8.5.[5][10] A common starting point is a buffer at pH 8.3-8.5.[8]
Temperature Reactions are typically carried out at room temperature (20-25°C) or at 4°C.[5][12] Lower temperatures can help to minimize the rate of hydrolysis, but may require longer incubation times to achieve sufficient labeling.[11]Room temperature for 1-4 hours is a common protocol.[12][13] For sensitive proteins or to minimize hydrolysis, the reaction can be performed at 4°C overnight.
Buffer Composition Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester.[11][12]Phosphate (B84403), bicarbonate, borate, or HEPES buffers are commonly used.[5][12]
Concentration Higher concentrations of the protein or biomolecule can improve labeling efficiency.[12][14] Low protein concentrations can lead to lower yields due to the competing hydrolysis reaction becoming more prominent.[5][15] A protein concentration of at least 2 mg/mL is often recommended.[11]Protein concentrations of 1-10 mg/mL are generally effective.
Solvent Many NHS esters are not readily soluble in aqueous buffers and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[12] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[12]Use high-quality, anhydrous DMSO or DMF.[12]

Reaction Kinetics: Aminolysis vs. Hydrolysis

The efficiency of the conjugation is a race between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).

ReactionDescriptionRate Dependence
Aminolysis The reaction of the NHS ester with a primary amine to form a stable amide bond.The rate is dependent on the concentration of the deprotonated amine and the NHS ester.
Hydrolysis The reaction of the NHS ester with water to form a carboxylic acid.The rate increases with increasing pH.[5][16] The half-life of an NHS ester can be several hours at pH 7 but drops to minutes at pH 8.6.[5][17]

One study investigating the surface immobilization of proteins found that the heterogeneous aminolysis rate constant was significantly lower than the heterogeneous hydrolysis rate constant, suggesting that under conditions of low protein concentration, physical adsorption may be more likely than covalent linkage.[6][15]

Potential Side Reactions

While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, especially under non-optimal conditions.[10]

Amino AcidSide ReactionStability of ProductConditions Favoring the Side Reaction
Serine, Threonine O-acylation of the hydroxyl group to form an ester linkage.[10]Less stable than the amide bond and can be hydrolyzed, especially with heat treatment.[10]High concentrations of the NHS ester or when accessible primary amines are limited.[10]
Tyrosine Acylation of the phenolic hydroxyl group.[18]The resulting ester is less stable than an amide bond.Favorable microenvironments within the protein structure can increase reactivity.[10]
Cysteine, Histidine Can also react, but these reactions are generally less common or result in less stable products.[10]The thioester formed with cysteine is unstable and can be displaced by amines.[1]Specific structural contexts within the protein.

To minimize these side reactions, it is recommended to work within the optimal pH range for primary amine labeling and to use an appropriate molar excess of the NHS ester.[10]

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with NHS esters. Optimization may be required for specific applications.

Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[12]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[8][12]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]

  • Purification column (e.g., gel filtration desalting column)[12][13]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[12]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[12] The concentration will depend on the desired molar excess.

  • Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A molar excess of 8 to 20-fold of the NHS ester to the protein is a common starting point for mono-labeling.[8][12]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8][12] Protect from light if using a light-sensitive label.

  • Quenching (Optional): To stop the reaction, add a quenching solution to react with any unreacted NHS ester.[12]

  • Purification: Remove excess, unreacted NHS ester and byproducts using a gel filtration desalting column.[13]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.[19]

  • Storage: Store the labeled protein under appropriate conditions, often at 4°C for short-term or -20°C to -80°C for long-term storage, sometimes with the addition of a stabilizer like BSA.[14][19]

Oligonucleotide Labeling with an Amino-Modifier and NHS Ester

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0[13][20]

  • Purification supplies (e.g., ethanol (B145695) for precipitation or a suitable chromatography column)[20]

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.[1]

  • NHS Ester Solution Preparation: Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[1][20]

  • Reaction: Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution.[1]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[13]

  • Purification: Purify the labeled oligonucleotide from excess reagent and byproducts using methods such as ethanol precipitation or chromatography.[8][20]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NHSEster R-C(=O)-O-N(C=O)₂ NHS Ester Intermediate R-C(O⁻)(NH₂⁺-R')-O-N(C=O)₂ Tetrahedral Intermediate NHSEster->Intermediate Nucleophilic Attack PrimaryAmine R'-NH₂ Primary Amine PrimaryAmine->Intermediate Amide R-C(=O)-NH-R' Stable Amide Bond Intermediate->Amide Collapse NHS HO-N(C=O)₂ N-Hydroxysuccinimide Intermediate->NHS Release of Leaving Group

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Workflow for Protein Labeling

ExperimentalWorkflow Start Start: Protein in Amine-Free Buffer PrepNHS Prepare NHS Ester Stock Solution in Anhydrous DMSO/DMF Start->PrepNHS Reaction Add NHS Ester to Protein Solution (pH 8.3-8.5) Start->Reaction PrepNHS->Reaction Incubate Incubate (1-4h at RT or overnight at 4°C) Reaction->Incubate Quench Quench Reaction (Optional) (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify If not quenching Quench->Purify Characterize Characterize (Determine DOL and Concentration) Purify->Characterize End End: Purified, Labeled Protein Characterize->End

Caption: A typical experimental workflow for protein labeling with NHS esters.

Conclusion

NHS esters are invaluable tools in bioconjugation, enabling the formation of stable amide bonds with primary amines.[3] A thorough understanding of the reaction mechanism, the interplay between aminolysis and hydrolysis, and the influence of key reaction parameters is paramount for achieving high-yield, specific conjugations.[3][6] By carefully controlling the pH, temperature, and buffer composition, and by being mindful of potential side reactions, researchers and drug development professionals can effectively harness the power of NHS ester chemistry to create well-defined and functional biomolecular conjugates.

References

The Core of PROTACs: An In-depth Technical Guide to Linker Components and Their Strategic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously deemed "undruggable".[2][3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two moieties.[4][5] The linker, far from being a passive spacer, plays a critical and multifaceted role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[5]

Upon entering the cell, a PROTAC simultaneously engages the POI and an E3 ligase, forming a ternary complex.[5] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.[1][2] This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.[2]

This in-depth technical guide provides a comprehensive overview of PROTAC linkers, their components, and their critical role in the design and optimization of potent and selective protein degraders. We will delve into the quantitative impact of linker properties on degradation efficacy, provide detailed experimental protocols for PROTAC evaluation, and visualize key biological pathways and experimental workflows.

Components of PROTAC Linkers

The linker is a crucial determinant of a PROTAC's biological activity, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[4] Linkers can be broadly categorized into flexible, rigid, and functionalized types, each with distinct advantages and disadvantages.

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.[4]

  • Alkyl Chains: Simple hydrocarbon chains are a common starting point, offering a high degree of conformational flexibility. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[7]

  • Polyethylene Glycol (PEG) Chains: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are more hydrophilic than alkyl chains and can improve the solubility and cell permeability of the PROTAC molecule.[7] Approximately 54% of reported PROTACs utilize PEG linkers.[7]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[7]

  • Cyclic Structures: Piperazine, piperidine, and aromatic rings are frequently incorporated to introduce rigidity.[7]

  • "Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for PROTAC synthesis, yielding a stable triazole ring that can be considered a component of a rigid linker strategy.[7] This approach facilitates the rapid generation of PROTAC libraries with diverse linkers.[8]

Functionalized Linkers

Recent innovations have led to the development of "smart" linkers with additional functionalities that allow for spatiotemporal control over PROTAC activity.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can be reversibly isomerized between active and inactive states using light of specific wavelengths, enabling precise control over protein degradation.[9][10]

  • Covalent Linkers: Covalent PROTACs incorporate an electrophilic warhead that forms a covalent bond with the POI or E3 ligase.[] This can lead to enhanced potency, selectivity, and prolonged duration of action.[12] Reversible covalent PROTACs offer the advantage of covalent binding for enhanced affinity while still allowing for catalytic turnover.[12]

  • In-Cell Click-Formed PROTACs (CLIPTACs): This approach involves the intracellular self-assembly of two smaller, more cell-permeable precursors via a bioorthogonal click reaction to form the active PROTAC molecule.[13][14]

Quantitative Impact of Linker Properties on Degradation Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[7] The length, composition, and rigidity of the linker profoundly influence these parameters.

Impact of Linker Length

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[15] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unproductive ternary complex where the lysine residues on the POI are not optimally positioned for ubiquitination.[16]

Target Protein E3 Ligase Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
TBK1CRBNAlkyl/Ether< 12No degradation-[5]
TBK1CRBNAlkyl/Ether12Submicromolar-[5]
TBK1CRBNAlkyl/Ether21396[5]
TBK1CRBNAlkyl/Ether2929276[5]
ERαVHLAlkyl12~60~500[15]
ERαVHLAlkyl16~80~250[15]
SOS1VHLMethylene Units4Less Potent-[17]
SOS1VHLMethylene Units515.7 (µM)100[17]
SOS1VHLMethylene Units6Less Potent-[17]
Impact of Linker Composition and Rigidity

The chemical composition of the linker affects its flexibility, solubility, and ability to form specific interactions within the ternary complex. Replacing flexible alkyl chains with more rigid structures can enhance potency and selectivity.

Target Protein E3 Ligase Linker Composition Degradation Efficacy Reference
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease[5]
CRBNVHLThree PEG unitsWeak degradation[5]
Androgen ReceptorCRBNAlkyl chain-[10]
Androgen ReceptorCRBNPyridyl groupMore potent (increased solubility and PK)[10]
BET ProteinsCRBNAlkyl chainPicomolar IC50[5]
BET ProteinsCRBNRigid ethynyl (B1212043) group3-6 fold increased activity[5]

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 ATP Ub Ubiquitin (Ub) Ub->E1 Ub_E2 Ub-E2 Ub_E1->Ub_E2 E2 Transfer Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection Target Protein (POI) Selection Ligand_ID Ligand Identification (Warhead & Anchor) Target_Selection->Ligand_ID Linker_Design Linker Design & Optimization Ligand_ID->Linker_Design PROTAC_Synthesis PROTAC Synthesis & Purification Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) PROTAC_Synthesis->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation (DC50 & Dmax) Ternary_Complex_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Western_Blot->Cell_Viability Selectivity_Profiling Selectivity Profiling (Proteomics) Cell_Viability->Selectivity_Profiling PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Profiling->PK_PD PK_PD->Target_Selection Lead Optimization

References

Methodological & Application

Propargyl-PEG2-NHS Ester: Application Notes and Protocols for Amine Modification and Bio-orthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a versatile bifunctional reagent designed for the efficient labeling of biomolecules. This reagent features a dual-functionality: an N-hydroxysuccinimide (NHS) ester for the covalent modification of primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, and a terminal alkyne group for subsequent bio-orthogonal "click" chemistry reactions. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce non-specific interactions of the resulting conjugate.[1][2][3]

The reaction of the NHS ester with a primary amine proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond under mild, aqueous conditions. This reaction is highly efficient within a pH range of 7.2 to 8.5.[4] Following the initial amine modification, the propargyl group serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. This two-step approach allows for the attachment of a wide variety of molecules, including reporter tags (fluorophores, biotin), affinity probes, or drug molecules, with high specificity and efficiency.[1][2]

These characteristics make this compound an invaluable tool in various applications, including proteomics, drug discovery, and diagnostics, for the study of protein-protein interactions, identification of post-translational modifications, and the development of antibody-drug conjugates (ADCs).[5][6][7]

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling
Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Expected Degree of Labeling (DOL)
> 5 mg/mL5-10 fold1-3
1-5 mg/mL10-20 fold2-5
< 1 mg/mL20-50 fold3-7

Note: The optimal molar excess is empirical and should be determined for each specific protein and application. Higher molar excess can lead to a higher degree of labeling, but may also increase the risk of protein precipitation or loss of biological activity.

Table 2: Reaction Conditions for Lysine Labeling
ParameterRecommended ConditionNotes
pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines. Lower pH leads to protonation of amines and reduced reactivity. Higher pH increases the rate of NHS ester hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (30-60 minutes). Reactions at 4°C can proceed overnight to minimize protein degradation.
Reaction Time 30 minutes - 2 hours (RT) or 4 - 12 hours (4°C)Reaction time can be optimized to achieve the desired degree of labeling.
Buffer 0.1 M Sodium Phosphate, 0.1 M Sodium BicarbonateBuffers should be free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.
Solvent Anhydrous DMSO or DMFThe this compound should be dissolved in a small amount of organic solvent before adding to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
Table 3: Stability of this compound
ConditionHalf-lifeNotes
Solid, stored at -20°C with desiccant > 12 monthsThe reagent is sensitive to moisture.[1][8]
In anhydrous DMSO/DMF at -20°C 1-2 monthsPrepare fresh solutions for optimal reactivity.[9]
Aqueous solution, pH 7.0, 0°C 4-5 hoursHydrolysis of the NHS ester is a competing reaction.[10]
Aqueous solution, pH 8.6, 4°C ~10 minutesThe rate of hydrolysis increases significantly with higher pH and temperature.[10]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce a terminal alkyne group for subsequent click chemistry.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~2.7 mg of the reagent in 1 mL of solvent.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (refer to Table 1). Add the reagent dropwise while gently vortexing.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][11]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration and degree of labeling of the propargylated protein. The degree of labeling can be estimated using mass spectrometry (LC-MS) to measure the mass shift corresponding to the addition of the Propargyl-PEG2 moiety.[12]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Protein

This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule (e.g., a fluorescent dye-azide).

Materials:

  • Propargylated protein from Protocol 1

  • Azide-containing molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare a "Click-mix" solution:

    • In a microcentrifuge tube, prepare the following mixture immediately before use:

      • 20 mM CuSO₄ in water

      • 100 mM THPTA in water

      • 40 mM Sodium ascorbate in water (prepare fresh)

    • Vortex the mixture until the solution is clear.

  • Click Reaction:

    • To your propargylated protein solution (e.g., 100 µL at 1 mg/mL in PBS), add the azide-containing molecule to a final concentration of 100-200 µM.

    • Add 1/10th volume of the "Click-mix" solution to the protein-azide mixture.

    • Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent azide (B81097).

  • Purification:

    • Remove the excess reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Confirm the successful conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) and/or mass spectrometry.

Mandatory Visualization

Reaction_Mechanism cluster_0 Step 1: Amine Modification cluster_1 Step 2: Click Chemistry Protein_Lysine Protein-NH2 (Lysine Residue) Propargyl_Protein Protein-NH-CO-PEG2-Propargyl (Propargylated Protein) Protein_Lysine->Propargyl_Protein Nucleophilic Attack Propargyl_PEG2_NHS This compound Propargyl_PEG2_NHS->Propargyl_Protein NHS_leaving_group NHS Propargyl_Protein->NHS_leaving_group Propargyl_Protein_2 Propargylated Protein Labeled_Protein Labeled Protein Propargyl_Protein_2->Labeled_Protein Cycloaddition Azide_Molecule N3-Molecule (e.g., Fluorophore-Azide) Azide_Molecule->Labeled_Protein Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Labeled_Protein

Caption: Reaction mechanism of two-step protein labeling.

Experimental_Workflow Start Start: Protein of Interest Buffer_Exchange Buffer Exchange (if necessary) Start->Buffer_Exchange Labeling Labeling with This compound Buffer_Exchange->Labeling Purification_1 Purification (Desalting Column) Labeling->Purification_1 Propargylated_Protein Propargylated Protein Purification_1->Propargylated_Protein Click_Reaction Click Reaction with Azide-Molecule Propargylated_Protein->Click_Reaction Purification_2 Purification (Desalting Column) Click_Reaction->Purification_2 Labeled_Protein Final Labeled Protein Purification_2->Labeled_Protein Analysis Analysis (SDS-PAGE, MS, etc.) Labeled_Protein->Analysis

Caption: General experimental workflow for protein labeling.

Signaling_Pathway_Analysis Cell_Lysate Cell Lysate (Complex Protein Mixture) Labeling Label with This compound Cell_Lysate->Labeling Click_Biotin Click Reaction with Azide-Biotin Labeling->Click_Biotin Enrichment Enrichment of Labeled Proteins (Streptavidin Beads) Click_Biotin->Enrichment On_Bead_Digestion On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Pathway_Mapping Signaling Pathway Mapping Data_Analysis->Pathway_Mapping

Caption: Chemoproteomic workflow for signaling pathway analysis.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency - pH of the reaction buffer is too low (<7.0).- Presence of primary amines (e.g., Tris) in the buffer.- Hydrolysis of this compound due to moisture or prolonged storage in solution.- Insufficient molar excess of the labeling reagent.- Ensure the reaction pH is between 7.2 and 8.5.- Perform buffer exchange to an amine-free buffer.- Use freshly prepared reagent solution and store the solid reagent properly.- Increase the molar excess of this compound.
Protein Precipitation - High degree of labeling leading to changes in protein solubility.- High concentration of organic solvent.- Reduce the molar excess of the labeling reagent or decrease the reaction time.- Ensure the final concentration of DMSO or DMF is below 10%.
Inconsistent Results - Inaccurate quantification of protein or reagent.- Variability in reaction conditions (time, temperature, pH).- Ensure accurate concentration measurements before starting the reaction.- Maintain consistent reaction parameters between experiments.
Low Yield in Click Reaction - Incomplete initial labeling with the propargyl group.- Inactive copper catalyst.- Degradation of the azide-containing molecule.- Confirm successful propargylation by mass spectrometry before proceeding.- Use freshly prepared sodium ascorbate solution.- Protect fluorescent azide reagents from light.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a two-step bioconjugation strategy utilizing the heterobifunctional linker, Propargyl-PEG2-NHS ester. This linker enables the covalent attachment of a terminal alkyne group to a biomolecule of interest via an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This powerful and versatile method allows for the precise and efficient conjugation of various payloads, such as fluorescent dyes, biotin, or drug molecules, to proteins, antibodies, and other amine-containing biomolecules. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, often improving the stability and functionality of the final conjugate.[1]

The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[2] The propargyl group then serves as a bioorthogonal handle for the highly specific and efficient CuAAC reaction with an azide-functionalized molecule.[3][4][5] This two-step approach offers excellent control over the conjugation process and is widely used in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and immobilization of biomolecules.[1][5]

Reaction Principle

The overall process involves two key chemical transformations:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on the biomolecule (e.g., a protein) to form a stable amide linkage, thereby introducing a terminal alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified biomolecule is then reacted with an azide-containing molecule of interest in the presence of a copper(I) catalyst to form a stable triazole linkage.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: CuAAC Click Reaction Protein Protein (-NH2) Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein + Propargyl_PEG2_NHS This compound Propargyl_PEG2_NHS->Alkyne_Protein pH 7.2-8.5 Azide_Payload Azide-Payload Final_Conjugate Protein-PEG2-Payload Conjugate Alkyne_Protein->Final_Conjugate + Azide-Payload Azide_Payload->Final_Conjugate Cu(I), Ascorbate (B8700270), Ligand

Figure 1: Two-step bioconjugation workflow.

Experimental Protocols

This section details the step-by-step procedures for labeling a protein with this compound and subsequent click chemistry conjugation.

Part 1: Labeling of Protein with this compound

This protocol is for the modification of a protein with a terminal alkyne group.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-7.4

  • Sodium bicarbonate buffer, 1 M, pH 8.3-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M PBS at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column or dialysis.

    • For optimal labeling, adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[7]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[1]

  • Purification of the Alkyne-Modified Protein:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.[1][7]

    • The alkyne-modified protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C for future use.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing payload to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Part 1)

  • Azide-containing payload (e.g., fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 50 mM in water, freshly prepared)

  • Copper ligand (e.g., TBTA or THPTA) solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 10-fold molar excess of the azide-containing payload.

    • Adjust the final volume with PBS to ensure the protein concentration is suitable for the reaction (typically 1-5 mg/mL).

  • Prepare the Catalyst Solution:

    • Prepare the catalyst solution immediately before use.

    • In a separate tube, mix the copper(II) sulfate and copper ligand solutions. The ligand helps to stabilize the copper(I) catalyst and improve reaction efficiency.

  • Initiate the Click Reaction:

    • Add the catalyst components to the protein-azide mixture in the following order, with gentle vortexing after each addition:

      • Copper(II) sulfate/ligand complex

      • Sodium ascorbate (to reduce Cu(II) to the active Cu(I) state)

    • The final concentrations of the catalyst components should be optimized, but typical starting concentrations are 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM ligand.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent payload. The reaction can also be performed at 4°C overnight.

  • Purification of the Final Conjugate:

    • Remove the excess reagents, including the copper catalyst and unreacted payload, by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

    • The purified protein-payload conjugate is now ready for downstream applications.

G cluster_prep Preparation cluster_labeling Step 1: Amine Labeling cluster_click Step 2: CuAAC Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in PBS, pH 8.3-8.5) labeling Add 10-20x molar excess of NHS ester to protein. Incubate RT for 30-60 min. prep_protein->labeling prep_nhs Prepare Propargyl-PEG2-NHS (10 mM in DMSO/DMF) prep_nhs->labeling quench Quench with Tris-HCl (optional) labeling->quench purify1 Purify alkyne-protein via desalting column or dialysis quench->purify1 prep_click Combine alkyne-protein with 5-10x molar excess of azide-payload purify1->prep_click add_catalyst Add Cu(II)/ligand and sodium ascorbate prep_click->add_catalyst incubate_click Incubate RT for 1-4 hours add_catalyst->incubate_click purify2 Purify final conjugate via desalting column or dialysis incubate_click->purify2 sds_page SDS-PAGE purify2->sds_page mass_spec Mass Spectrometry purify2->mass_spec hic HIC-HPLC purify2->hic

Figure 2: Detailed experimental workflow.

Data Presentation

The efficiency of the two-step conjugation process can be evaluated at each stage. The following tables provide representative data for typical labeling experiments.

Table 1: Alkyne Labeling Efficiency of a Model Protein (e.g., IgG)

Protein Concentration (mg/mL)Molar Excess of this compoundDegree of Labeling (Alkynes/Protein)
210x2-3
220x4-6
510x3-4
520x6-8

Degree of Labeling can be determined by mass spectrometry.

Table 2: Click Reaction Efficiency

Molar Excess of Azide-PayloadReaction Time (hours)Labeling Efficiency (%)
5x1> 90%
5x4> 95%
10x1> 95%
10x4> 98%

Labeling efficiency can be determined by SDS-PAGE with fluorescent imaging (if applicable) or mass spectrometry.[1]

Characterization of the Final Conjugate

Thorough characterization of the final protein-payload conjugate is crucial to ensure its quality and functionality.

  • SDS-PAGE: To confirm the covalent attachment of the payload and assess the purity of the conjugate. A shift in the molecular weight of the protein will be observed after successful conjugation.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) or the number of payload molecules per protein.[8][9]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To assess the hydrophobicity profile of the conjugate and separate species with different DARs.[8][10]

  • Size-Exclusion Chromatography (SEC-HPLC): To evaluate the presence of aggregates in the final product.[10]

  • Functional Assays: To confirm that the biological activity of the protein (e.g., antigen binding for an antibody) is retained after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency in Step 1 Hydrolysis of NHS esterPrepare fresh NHS ester solution immediately before use. Ensure DMSO/DMF is anhydrous.
Presence of primary amines in the bufferBuffer exchange the protein into an amine-free buffer (e.g., PBS).
Insufficient molar excess of labeling reagentIncrease the molar excess of the this compound.
Low Click Reaction Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of copper sulfate and ligand.
Insufficient azide-payloadIncrease the molar excess of the azide-payload.
Oxygen in the reaction mixtureDegas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Protein Aggregation High degree of labelingReduce the molar excess of the labeling reagent or the reaction time.
Unfavorable buffer conditionsOptimize buffer pH and ionic strength.
Free Payload in Final Product Inadequate purificationRepeat the purification step (e.g., size-exclusion chromatography or dialysis).

Conclusion

The two-step bioconjugation strategy using this compound and copper-catalyzed click chemistry provides a robust and versatile method for the precise modification of biomolecules. The detailed protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers to successfully implement this powerful technique for a wide range of applications in drug development, diagnostics, and fundamental research.

References

Application Notes and Protocols for Cell Surface Modification Using Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a versatile bifunctional molecule designed for the facile modification of cell surfaces. This reagent enables the introduction of a terminal alkyne group onto cell surface proteins, which can then be utilized for subsequent bioorthogonal "click" chemistry reactions. This two-step labeling strategy offers high specificity and efficiency for the attachment of a wide range of molecules, including fluorescent dyes, biotin, and drug molecules, to live cells with minimal impact on cell viability.

The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines (from lysine (B10760008) residues and N-termini) on cell surface proteins to form stable amide bonds.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces potential steric hindrance.[3] The terminal propargyl group serves as a handle for click chemistry, a set of powerful and bioorthogonal reactions.[4][5]

This document provides detailed protocols for cell surface labeling with this compound and subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

Principle of the Method

The cell surface modification process involves two main stages:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on cell surface proteins, covalently attaching the propargyl-PEG2 moiety. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the deprotonation of the amine groups, making them more nucleophilic.[6]

  • Click Chemistry: The newly introduced terminal alkyne (propargyl group) on the cell surface can then be specifically reacted with an azide-functionalized molecule of interest. This can be achieved through two primary methods:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions and leads to the formation of a stable triazole linkage.[7][8] To minimize cytotoxicity associated with copper, the use of a copper-chelating ligand like THPTA is recommended for live-cell applications.[9][10]

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[11][12] This approach is generally considered more biocompatible for in vivo and long-term live-cell imaging studies.[13][14]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
StepReagentTypical ConcentrationIncubation TimeTemperature
Cell Surface Labeling This compound0.1 - 1 mM30 - 60 minutesRoom Temperature or 4°C
CuAAC Click Reaction Azide-functionalized molecule20 - 50 µM5 - 15 minutesRoom Temperature
CuSO₄50 µM
THPTA250 µM
Sodium Ascorbate2.5 mM
SPAAC Click Reaction DBCO-functionalized molecule20 - 50 µM15 - 60 minutesRoom Temperature or 37°C
Table 2: Comparison of CuAAC and SPAAC for Cell Surface Labeling
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required Yes (Cu(I))No
Reaction Speed Very Fast (minutes)Fast (minutes to hours)
Biocompatibility Potential for cytotoxicity, mitigated by ligandsGenerally considered highly biocompatible
Alkyne Reagent Terminal Alkyne (e.g., Propargyl)Strained Cyclooctyne (e.g., DBCO)
Typical Labeling Efficiency HighHigh
Cell Viability >95% with appropriate ligand and concentrations>95%

Note: The choice between CuAAC and SPAAC depends on the specific experimental requirements, with SPAAC being the preferred method for sensitive cell types and in vivo applications where copper toxicity is a concern.[14][15]

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound

This protocol describes the covalent attachment of the propargyl group to cell surface proteins.

Materials:

  • Cells of interest (suspension or adherent)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: 0.1 M Sodium Bicarbonate in PBS, pH 8.3[16]

  • Quenching Buffer: 100 mM Glycine (B1666218) or Tris in PBS, pH 7.4[17]

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to 80-90% confluency.

    • For suspension cells, harvest and count the cells. A typical starting cell number is 1 x 10⁶ cells.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.[3][18]

  • Cell Labeling:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.

    • Add the this compound stock solution to the cell suspension to a final concentration of 0.1 - 1 mM. The optimal concentration should be determined empirically for each cell type.[19]

    • Incubate for 30-60 minutes at room temperature or on ice. Incubation on ice can help to minimize ester hydrolysis and endocytosis.[20]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-20 mM to stop the reaction.

    • Incubate for 10 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted reagent.

    • The propargyl-labeled cells are now ready for the click chemistry reaction.

G start Start: Cell Culture prep_cells Prepare Cells (Harvest and Wash) start->prep_cells labeling Label Cells in Buffer (pH 8.3) with this compound prep_cells->labeling prep_reagent Prepare Propargyl-PEG2-NHS ester Stock Solution (10 mM in DMSO) prep_reagent->labeling quench Quench Reaction (Glycine or Tris) labeling->quench wash Wash Cells (3x with PBS) quench->wash end Propargyl-Labeled Cells Ready for Click Chemistry wash->end

Figure 1. Workflow for cell surface labeling with this compound.
Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of an azide-functionalized molecule to propargyl-labeled cells using a copper catalyst.

Materials:

  • Propargyl-labeled cells (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., Azide-Fluorophore)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be prepared fresh.[9]

  • Click Reaction:

    • Resuspend the propargyl-labeled cells in PBS.

    • Prepare the "click-it" cocktail immediately before use by adding the reagents in the following order to the cell suspension:

      • Azide-functionalized molecule (final concentration: 20-50 µM)

      • CuSO₄ (final concentration: 50 µM)

      • THPTA (final concentration: 250 µM)

      • Sodium Ascorbate (final concentration: 2.5 mM)

    • Incubate for 5-15 minutes at room temperature, protected from light if using a fluorescent azide (B81097).[21]

  • Washing:

    • Wash the cells three times with PBS to remove the click reaction components.

    • The cells are now labeled with the molecule of interest and are ready for downstream analysis (e.g., flow cytometry, microscopy).

G start Start: Propargyl-Labeled Cells click_reaction Perform CuAAC Reaction (Incubate with Click Cocktail) start->click_reaction prep_reagents Prepare Click Reagents: - Azide-Molecule - CuSO4 - THPTA - Sodium Ascorbate prep_reagents->click_reaction wash Wash Cells (3x with PBS) click_reaction->wash end Labeled Cells Ready for Analysis wash->end

Figure 2. Workflow for the CuAAC click reaction on propargyl-labeled cells.
Protocol 2B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free attachment of a DBCO-functionalized molecule to azide-labeled cells. Note that for this reaction, the functionalities are reversed: the cell is labeled with an azide and the molecule of interest has the strained alkyne. However, the principle is the same if starting with propargyl-labeled cells and using an azide-DBCO linker. For simplicity, this protocol assumes the use of a DBCO-functionalized molecule with propargyl-labeled cells.

Materials:

  • Propargyl-labeled cells (from Protocol 1)

  • DBCO-functionalized molecule of interest (e.g., DBCO-Fluorophore)

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.

  • Click Reaction:

    • Resuspend the propargyl-labeled cells in PBS.

    • Add the DBCO-functionalized molecule to the cell suspension to a final concentration of 20-50 µM.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe.[21][22]

  • Washing:

    • Wash the cells three times with PBS to remove unreacted DBCO-reagent.

    • The cells are now labeled and ready for downstream analysis.

G start Start: Propargyl-Labeled Cells click_reaction Perform SPAAC Reaction (Incubate with DBCO-Molecule) start->click_reaction prep_reagent Prepare DBCO-Molecule Stock Solution prep_reagent->click_reaction wash Wash Cells (3x with PBS) click_reaction->wash end Labeled Cells Ready for Analysis wash->end

Figure 3. Workflow for the SPAAC click reaction on propargyl-labeled cells.

Signaling Pathways and Logical Relationships

G cluster_0 Cell Surface Labeling cluster_1 Click Chemistry Cell Surface Protein Cell Surface Protein Propargyl-Labeled Cell Propargyl-Labeled Cell Cell Surface Protein->Propargyl-Labeled Cell NHS ester reaction (pH 7.2-8.5) This compound This compound This compound->Propargyl-Labeled Cell Labeled Cell Labeled Cell Propargyl-Labeled Cell->Labeled Cell CuAAC or SPAAC Azide-Molecule Azide-Molecule Azide-Molecule->Labeled Cell

Figure 4. Conceptual diagram of the two-step cell surface modification process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency NHS ester hydrolysis: Reagent was not fresh or was exposed to moisture.Prepare fresh stock solutions of this compound in anhydrous DMSO immediately before use.[6][23]
Suboptimal pH: The pH of the labeling buffer was too low.Ensure the labeling buffer is at pH 8.3-8.5.[16]
Presence of primary amines in buffer: Buffers like Tris or glycine were used during labeling.Use amine-free buffers such as PBS or HEPES for the labeling reaction.[6]
Low protein concentration: Cells were too dilute during labeling.Increase cell density to at least 1-2 x 10⁶ cells/mL.[17]
High Background Signal Non-specific binding of the click reagent: Inadequate washing after the click reaction.Increase the number and volume of washes after the click reaction.
Precipitation of the labeling reagent: The concentration of the NHS ester was too high.Optimize the concentration of this compound.
Low Cell Viability Copper toxicity (in CuAAC): Insufficient or no chelating ligand was used.Ensure the correct ratio of THPTA to CuSO₄ (typically 5:1) is used.[9][10]
High concentration of labeling reagent: The NHS ester or click reagents are cytotoxic at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent.
Extended incubation times: Prolonged exposure to labeling or click reagents can be harmful to cells.Reduce incubation times to the minimum required for efficient labeling.

References

Application of Propargyl-PEG2-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a bifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems, most notably in the construction of Antibody-Drug Conjugates (ADCs). This linker contains two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, forming a stable amide bond. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of a payload, such as a cytotoxic drug, that has been functionalized with an azide (B81097) group.

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate. This application note provides detailed protocols for the use of this compound in the preparation of a model ADC, using the anti-HER2 antibody Trastuzumab and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Principle of Application

The generation of an antibody-drug conjugate using this compound is a two-step process. First, the antibody is modified with the linker by reacting the NHS ester with the primary amine groups on the antibody surface. This results in a "propargylated" antibody. The number of linkers attached per antibody, which influences the subsequent drug-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of the linker to the antibody during this reaction.

In the second step, an azide-functionalized cytotoxic drug is conjugated to the propargylated antibody via the CuAAC reaction. This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions to form a stable triazole linkage. The resulting ADC combines the targeting specificity of the antibody with the potent cell-killing activity of the cytotoxic drug.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of a Trastuzumab-PEG2-MMAE ADC.

Materials and Reagents
  • Trastuzumab (humanized anti-HER2 monoclonal antibody)

  • This compound

  • Azide-functionalized MMAE (N3-PEG3-vc-PAB-MMAE)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)[2][3][4]

Protocol 1: Propargylation of Trastuzumab

This protocol describes the modification of Trastuzumab with this compound to introduce alkyne handles.

  • Antibody Preparation:

    • Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in PBS, pH 8.5. The slightly basic pH enhances the reactivity of the NHS ester with primary amines.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the Trastuzumab solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted linker and byproducts by buffer exchange into PBS, pH 7.4 using an Amicon Ultra centrifugal filter (10 kDa MWCO). Wash the antibody conjugate three times with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the propargylated Trastuzumab using a spectrophotometer at 280 nm.

    • The degree of linker incorporation can be estimated using MALDI-TOF mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol details the conjugation of azide-functionalized MMAE to the propargylated Trastuzumab.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of azide-functionalized MMAE in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the propargylated Trastuzumab (from Protocol 1) with a 5 to 10-fold molar excess of the azide-functionalized MMAE stock solution.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.25 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting Trastuzumab-PEG2-MMAE ADC using an Amicon Ultra centrifugal filter (10 kDa MWCO) to remove unreacted drug, copper, and other small molecules. Wash the ADC three times with PBS, pH 7.4.

  • Characterization:

    • Determine the final concentration of the ADC using a spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC).[2][3][4]

Data Presentation

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both efficacy and safety. The DAR can be controlled by varying the molar excess of the this compound used in the initial antibody modification step. The following table provides expected DAR values for Trastuzumab based on the molar ratio of the linker.

Molar Excess of this compoundExpected Average DAR
5 equivalents2 - 3
10 equivalents4 - 5
20 equivalents6 - 8

Note: These are estimated values. The actual DAR should be determined experimentally for each batch of ADC produced.

The purity and distribution of different DAR species can be effectively analyzed by HIC-HPLC. A typical HIC chromatogram of a Trastuzumab-PEG2-MMAE ADC will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR values, which are more hydrophobic and thus have longer retention times.[2][3][4]

PeakDrug-to-Antibody Ratio (DAR)
10
22
34
46
58

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Propargylation cluster_1 Step 2: Drug Conjugation (CuAAC) cluster_2 Step 3: Characterization Trastuzumab Trastuzumab (in PBS, pH 8.5) Reaction1 Incubate 1-2h at RT Trastuzumab->Reaction1 Linker This compound (in DMSO) Linker->Reaction1 Purification1 Purification (Amicon Filter) Reaction1->Purification1 Propargylated_Ab Propargylated Trastuzumab Purification1->Propargylated_Ab Reaction2 Incubate 1-2h at RT Propargylated_Ab->Reaction2 Azide_MMAE Azide-MMAE (in DMSO) Azide_MMAE->Reaction2 Catalyst CuSO4/THPTA + NaAsc Catalyst->Reaction2 Purification2 Purification (Amicon Filter) Reaction2->Purification2 Final_ADC Trastuzumab-PEG2-MMAE ADC Purification2->Final_ADC HIC_HPLC HIC-HPLC Analysis Final_ADC->HIC_HPLC DAR_Analysis DAR Determination HIC_HPLC->DAR_Analysis

Caption: Workflow for the preparation of a Trastuzumab-PEG2-MMAE ADC.

HER2 Signaling Pathway

ADCs targeting the HER2 receptor, such as the one described here, function by binding to HER2 on the surface of cancer cells. Upon binding, the ADC-HER2 complex is internalized, leading to the release of the cytotoxic payload inside the cell, which ultimately results in cell death. The HER2 signaling pathway is a critical driver of cell proliferation and survival in HER2-positive cancers.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation EGFR->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway in cancer cells.

Conclusion

This compound is a versatile and efficient bifunctional linker for the development of antibody-drug conjugates and other targeted drug delivery systems. The protocols and data presented here provide a framework for the successful application of this linker in creating ADCs with controlled drug-to-antibody ratios. The ability to combine the specificity of antibodies with the potency of cytotoxic drugs through a stable and biocompatible linkage makes this compound an invaluable tool for researchers and drug developers in the field of oncology and beyond.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biocompatible linkers is a cornerstone of modern nanomedicine, enabling the development of sophisticated drug delivery systems, diagnostic agents, and research tools. Propargyl-PEG2-NHS ester is a heterobifunctional linker that plays a pivotal role in this field. It features a propargyl group for "click chemistry" applications and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the nanoparticle surface. This combination allows for a versatile, two-step conjugation strategy: initial surface modification of the nanoparticle followed by the attachment of a wide array of azide-containing molecules, such as targeting ligands, imaging agents, or therapeutic payloads.

These application notes provide a comprehensive overview of the use of this compound for the surface modification of amine-functionalized nanoparticles. Detailed protocols for conjugation and subsequent characterization are provided, along with quantitative data to guide experimental design.

Applications

Nanoparticles functionalized with this compound serve as a versatile platform for a multitude of biomedical applications, primarily leveraging the power of click chemistry for subsequent modifications.

  • Targeted Drug Delivery: The propargyl group provides a readily accessible handle for the attachment of azide-modified targeting ligands, such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate). This enables the development of nanoparticles that can specifically bind to and deliver therapeutic agents to cancer cells or other diseased tissues, enhancing efficacy and reducing off-target toxicity[1]. The PEG spacer enhances the biocompatibility and circulation time of the nanoparticles by reducing opsonization and clearance by the reticuloendothelial system[2].

  • Bioimaging and Diagnostics: Fluorophores, quantum dots, or contrast agents containing an azide (B81097) group can be "clicked" onto the propargyl-functionalized nanoparticles. This facilitates the development of highly sensitive and specific probes for in vitro and in vivo imaging applications, including fluorescence microscopy, magnetic resonance imaging (MRI), and computed tomography (CT).

  • Multi-functional Nanocarriers: The modular nature of click chemistry allows for the sequential or simultaneous attachment of multiple functionalities to the nanoparticle surface. For instance, a single nanoparticle can be decorated with a targeting ligand, an imaging agent, and a therapeutic drug, creating a "theranostic" platform capable of simultaneous diagnosis and therapy.

  • Immobilization of Biomolecules: Enzymes, proteins, and oligonucleotides can be modified with an azide group and subsequently immobilized on the nanoparticle surface. This is valuable for the development of biosensors, biocatalysts, and in vitro diagnostic assays.

Data Presentation

The efficiency of nanoparticle functionalization with this compound is a critical parameter that influences the performance of the final conjugate. The following table summarizes representative quantitative data from a study on the functionalization of amine-modified porous silicon nanoparticles with a similar mPEG-NHS ester, as determined by ¹H NMR. This data can serve as a valuable reference for optimizing the reaction conditions for this compound conjugation.

Molar Ratio (Amine Groups on NP : mPEG-NHS)Amount of Conjugated PEG (µmol per mg of NP)Percentage of Amine Groups Substituted by PEG (%)Percentage of Reacted PEG (%)Weight Percentage of PEG on Nanoparticle (%)
1 : 0.10.0103.434.05.0
1 : 0.50.0206.88.010.0
1 : 10.0227.55.511.0
1 : 20.0258.54.312.5

Data adapted from a study on mPEG-NHS functionalization of porous silicon nanoparticles and is for illustrative purposes. Actual results with this compound may vary depending on the nanoparticle type, size, and reaction conditions.[3]

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the general procedure for conjugating this compound to nanoparticles displaying primary amine groups on their surface (e.g., aminated silica, gold, or polymeric nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (NPs-NH₂)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0 (Amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., centrifugation/resuspension, dialysis, or size exclusion chromatography)

Procedure:

  • Preparation of Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Conjugation Reaction: a. Add the this compound solution to the nanoparticle suspension. The molar ratio of the NHS ester to the available amine groups on the nanoparticles should be optimized. A 10- to 50-fold molar excess of the NHS ester is a common starting point. b. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain the stability of the nanoparticles. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of Functionalized Nanoparticles: Remove the excess this compound and byproducts by:

    • Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in a suitable buffer. Repeat this washing step 2-3 times.

    • Dialysis: Dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

    • Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger functionalized nanoparticles from the smaller unreacted molecules.

  • Storage: Store the purified propargyl-functionalized nanoparticles (NPs-Propargyl) at 4°C in a suitable buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (NPs-Propargyl)

  • Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin, azide-peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I))

  • Reaction Buffer: PBS or other suitable buffer

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Click Reaction: a. In a reaction tube, add the propargyl-functionalized nanoparticles to the Reaction Buffer. b. Add the azide-containing molecule to the nanoparticle suspension. A 5- to 20-fold molar excess of the azide molecule over the estimated number of propargyl groups is a good starting point. c. If using THPTA, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. d. Add the CuSO₄ (or CuSO₄/THPTA mixture) to the reaction mixture to a final concentration of 0.1-1 mM. e. Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. f. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the final conjugated nanoparticles using the methods described in Protocol 1 (centrifugation, dialysis, or SEC) to remove the excess reagents and byproducts.

  • Characterization and Storage: Characterize the final conjugate to confirm successful conjugation and store at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the propargyl group, look for the characteristic alkyne C≡C-H stretching vibration around 3300 cm⁻¹ and the C≡C stretching vibration around 2100 cm⁻¹. After the click reaction, the disappearance of these peaks and the appearance of new peaks corresponding to the conjugated molecule will indicate a successful reaction.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the nanoparticle surface. The appearance of the N 1s signal after the click reaction can confirm the formation of the triazole ring.

  • Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles. An increase in size after each functionalization step can indicate successful conjugation. Zeta potential measurements can monitor changes in the surface charge of the nanoparticles throughout the functionalization process.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (the PEG linker and conjugated molecule) on the nanoparticle surface by measuring the weight loss upon heating.

  • Quantitative ¹H NMR: For silica-based nanoparticles, the particles can be dissolved in a strong base (e.g., NaOD in D₂O), and the released surface molecules can be quantified by ¹H NMR using an internal standard. This method can provide precise information on the number of functional groups per nanoparticle.[3]

  • UV-Vis Spectroscopy: If the conjugated molecule has a characteristic absorbance, UV-Vis spectroscopy can be used to quantify the conjugation efficiency by measuring the absorbance of the conjugated molecule.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction1 Step 1: NHS Ester Coupling cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Click Chemistry (CuAAC) cluster_final Final Product NP_NH2 Amine-Functionalized Nanoparticle (NP-NH2) Reaction1 Mix NP-NH2 and this compound in Reaction Buffer (pH 7.2-8.0). Incubate for 1-2 hours at RT. NP_NH2->Reaction1 Propargyl_PEG_NHS This compound Propargyl_PEG_NHS->Reaction1 NP_Propargyl Propargyl-Functionalized Nanoparticle (NP-Propargyl) Reaction1->NP_Propargyl Purification (Centrifugation/Dialysis) Reaction2 Add Azide-Molecule, CuSO4, and Sodium Ascorbate. Incubate for 1-4 hours at RT. NP_Propargyl->Reaction2 Azide_Molecule Azide-Containing Molecule (e.g., Drug, Dye) Azide_Molecule->Reaction2 Final_NP Fully Functionalized Nanoparticle Reaction2->Final_NP Purification (Centrifugation/Dialysis)

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_reaction_scheme Chemical Reaction Scheme NP_NH2 Nanoparticle-NH2 Propargyl_PEG_NHS Propargyl-PEG2-O-NHS plus1 + NP_Propargyl Nanoparticle-NH-CO-PEG2-Propargyl arrow1 pH 7.2-8.0 NHS_leaving - NHS Azide_R N3-R plus2 + Final_Product Nanoparticle-NH-CO-PEG2-Triazole-R arrow2 Cu(I) Catalyst

Caption: Chemical reactions for nanoparticle functionalization.

References

Application Notes: Calculating Molar Excess for Propargyl-PEG2-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Propargyl-PEG2-NHS Ester in Bioconjugation

This compound is a bifunctional reagent designed for covalently attaching a propargyl group to biomolecules. This reagent is composed of three key parts:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable, covalent amide bonds with primary amines (—NH₂) found on proteins (e.g., the N-terminus and lysine (B10760008) side chains).[1][2][3][4][5]

  • Polyethylene Glycol (PEG) Linker: A short, hydrophilic two-unit PEG spacer (PEG2) that enhances solubility and provides spatial separation between the biomolecule and the propargyl group.

  • Propargyl Group: A terminal alkyne group that serves as a handle for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7]

This reagent is particularly valuable in drug development, proteomics, and diagnostics for multi-step labeling and conjugation strategies. The initial NHS ester reaction is a critical step that dictates the overall efficiency of the workflow.

The Principle of Molar Excess in NHS Ester Reactions

The reaction between an NHS ester and a primary amine is a competition between the desired aminolysis (amide bond formation) and the undesirable hydrolysis of the NHS ester by water.[1] To favor the desired reaction, the NHS ester is added in a molar excess —a molar ratio of the labeling reagent to the biomolecule that is greater than 1:1.

Optimizing the molar excess is crucial for controlling the Degree of Labeling (DOL) , which is the average number of reagent molecules conjugated to each biomolecule.[2][4]

  • Insufficient Molar Excess: Leads to a low DOL and poor yield.

  • Excessive Molar Excess: Can cause protein precipitation, loss of biological activity, or undesired side reactions with other nucleophilic residues like serine, threonine, or tyrosine.[2][8][9]

The optimal molar excess is determined empirically and depends on several factors.[2][10]

Key Factors Influencing Molar Excess Calculation

The efficiency of the labeling reaction, and thus the required molar excess, is highly dependent on the reaction conditions.

  • pH: This is the most critical parameter.[1][10][11][12] The reaction is strongly pH-dependent; primary amines must be deprotonated to be nucleophilic.[1][10][11] However, the rate of NHS ester hydrolysis also increases at higher pH.[3] The optimal pH is typically between 7.2 and 8.5 .[2][3] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[10][11]

  • Protein Concentration: More dilute protein solutions require a greater molar excess to achieve the same DOL because the lower concentration slows the reaction kinetics.[2][13]

  • Reaction Buffer: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for the NHS ester.[2][14] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are recommended.[13][14]

  • Temperature and Time: Reactions are typically run for 30-60 minutes at room temperature or for 2-4 hours on ice to slow hydrolysis.[5][13]

Calculating Molar Excess and Reagent Mass

The calculation involves a two-step process: first, determining the moles of the biomolecule, and second, applying the desired molar excess to find the mass of the this compound required.

Step 1: Calculate Moles of Your Biomolecule (e.g., Protein)

Moles of Protein = \frac{\text{Mass of Protein (g)}}{\text{Molecular Weight of Protein ( g/mol )}}

Step 2: Calculate Mass of this compound

The core formula to calculate the required mass of the NHS ester is:

Mass of NHS Ester (mg) = (Molar Excess) \times (\frac{\text{Mass of Protein (mg)}}{\text{MW of Protein (Da)}}) \times \text{MW of NHS Ester (Da)}

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • MW of Protein: The molecular weight of your protein in Daltons.

  • MW of NHS Ester: The molecular weight of this compound (269.26 g/mol or Da).

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol provides a general guideline. The molar excess should be optimized for each specific application.

Materials:

  • Protein to be labeled (e.g., antibody, enzyme)

  • This compound (MW = 269.26 Da)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (amine-free)

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[10][12][14]

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.[13]

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10] If the protein is already in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[13][14]

  • Calculate Reagent Amount (Example Calculation):

    • Goal: Label 2 mg of an antibody (IgG, MW ≈ 150,000 Da) with a 20-fold molar excess .

    • Mass of NHS Ester (mg) = 20 \times (\frac{2 \text{ mg}}{150,000 \text{ Da}}) \times 269.26 \text{ Da} = \textbf{0.072 mg}

  • Prepare NHS Ester Stock Solution:

    • The NHS ester is moisture-sensitive and should be dissolved immediately before use.[14]

    • Warm the vial of this compound to room temperature before opening to prevent condensation.[14]

    • Prepare a fresh 10 mM stock solution in anhydrous DMSO. For the example above, this would involve dissolving a small, accurately weighed amount. Note: It is often more practical to weigh a larger mass (e.g., 1-2 mg), dissolve it, and add the corresponding volume.

  • Perform the Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice .[13]

  • Purify the Conjugate:

    • Remove unreacted this compound and the NHS byproduct using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[12][13] This step is critical for downstream applications.

Data Presentation

Table 1: Recommended Starting Molar Excess Ratios

These are general starting points. Optimal ratios must be determined empirically.[2]

Biomolecule ConcentrationRecommended Molar ExcessRationale
> 5 mg/mL5- to 10-foldHigher protein concentration drives reaction kinetics, requiring less excess reagent.[2]
1-5 mg/mL10- to 20-foldA common range for antibody labeling.[2][13] A 20-fold excess is a typical starting point.[13][14]
< 1 mg/mL20- to 50-foldHigher excess is needed to compensate for the slower reaction rate at low concentrations.[2]

Visualizations

Caption: Reaction of this compound with a primary amine.

ExperimentalWorkflow A 1. Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 8.3) B 2. Calculate Required Mass of NHS Ester (Based on desired molar excess) A->B C 3. Prepare Fresh NHS Ester Stock (e.g., 10 mM in anhydrous DMSO) B->C D 4. Add NHS Ester to Protein (Mix and incubate) C->D E 5. Purify Conjugate (Desalting column or dialysis) D->E F 6. Characterize and Use (e.g., Click Chemistry) E->F

Caption: Experimental workflow for protein labeling.

References

Application Notes and Protocols for Propargyl-PEG2-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a versatile bifunctional crosslinker commonly employed in bioconjugation, chemical biology, and drug development.[1][2] This reagent features a propargyl group, which enables covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), and an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1][3][4] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce non-specific interactions.[2]

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The propargyl group allows for the convenient attachment of a ligand for the target protein, while the NHS ester can be used to conjugate a ligand for the E3 ligase, or vice versa.

The success of the conjugation reaction between the this compound and a primary amine-containing biomolecule is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. This document provides detailed application notes and protocols to achieve optimal conjugation efficiency.

Optimal Buffer Conditions for NHS Ester Conjugation

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. A competing reaction is the hydrolysis of the NHS ester, which renders it inactive.[5] The rates of both aminolysis (the desired reaction) and hydrolysis are highly pH-dependent.[5] Therefore, careful selection of the buffer is paramount for successful conjugation.

Key Parameters and Recommendations
ParameterOptimal Range/ConditionRationalePotential Issues
pH 7.2 - 8.5[6][7]Balances amine reactivity and NHS ester stability. At lower pH, primary amines are protonated and less nucleophilic.[5][8] At higher pH, the rate of NHS ester hydrolysis increases significantly.[6][9]pH < 7.0: Slow or no reaction. pH > 8.5: Rapid hydrolysis of the NHS ester, leading to low conjugation yield.[6]
Recommended Buffers Phosphate, Borate, Carbonate/Bicarbonate, HEPES[6][7]These buffers lack primary amines that would compete with the target molecule for reaction with the NHS ester.[6][7]-
Incompatible Buffers Tris, Glycine (B1666218), and other primary amine-containing buffers[6][7]The primary amines in these buffers will react with the NHS ester, reducing the efficiency of the desired conjugation.[6][7]Lower yield of the desired conjugate and formation of undesired side-products.
Buffer Concentration 0.1 M is commonly used.[8][10]A higher buffer concentration can help to maintain the pH, especially during large-scale reactions where hydrolysis of the NHS ester can lead to a decrease in pH.[4][8]-
Solvent for NHS Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][7]This compound may have limited solubility in aqueous buffers. A small amount of a water-miscible organic solvent is used to dissolve the reagent before adding it to the reaction mixture.[7]The organic solvent should ideally constitute less than 10% of the final reaction volume.[11] Ensure DMF is amine-free.[4][8]

Experimental Protocols

General Workflow for this compound Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Prepare Reagents dissolve_nhs Dissolve NHS Ester in DMSO/DMF reagent_prep->dissolve_nhs buffer_prep Prepare Buffers dissolve_protein Dissolve Biomolecule in Conjugation Buffer buffer_prep->dissolve_protein mix Mix Solutions dissolve_nhs->mix dissolve_protein->mix incubate Incubate mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify analyze Analyze Conjugate purify->analyze

Caption: General experimental workflow for conjugation.

Detailed Protocol for Conjugating this compound to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • Protein or other amine-containing biomolecule

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M sodium bicarbonate buffer, pH 8.3.[8][10]

  • Anhydrous DMSO or DMF[4][7]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6][7]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule Solution:

    • Dissolve the protein in the chosen conjugation buffer at a concentration of 1-10 mg/mL.[10]

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis.[11]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[][13] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[11]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[14] The optimal molar ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% of the total reaction volume to avoid denaturation of the protein.[11]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6][11] The longer incubation time at a lower temperature can be beneficial for sensitive proteins.[7]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[14][15]

    • Incubate for 15 minutes at room temperature.[14]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[8][11]

  • Analysis and Storage:

    • Characterize the conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry, HPLC).

    • Store the purified conjugate under conditions that are optimal for the stability of the parent protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The this compound is a key component in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC in mediating the degradation of a target protein.

G cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ub Transfer Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded

References

Purification of Propargyl-PEG2-NHS Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Propargyl-PEG2-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the moisture-sensitive nature of the N-hydroxysuccinimide (NHS) ester and the potential for side products during synthesis, robust purification is essential to ensure high purity and reactivity for subsequent conjugation reactions.

Introduction to this compound

This compound is a versatile chemical tool featuring a terminal alkyne group for "click" chemistry reactions and an NHS ester for covalent linkage to primary amines. The short di-ethylene glycol (PEG2) spacer enhances solubility and provides flexibility. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced conjugation efficiency, and difficulties in characterizing the final product.

Common impurities in the synthesis of this compound include the unreacted starting carboxylic acid, byproducts from coupling agents (e.g., dicyclohexylurea if DCC is used), and the hydrolyzed NHS ester.[1][2] Therefore, purification strategies must be carefully selected to remove these contaminants effectively.

Purification Strategies

The primary methods for purifying this compound are silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Silica Gel Chromatography

Silica gel chromatography is a widely used method for the purification of small organic molecules and is effective for removing non-polar impurities and byproducts from the synthesis of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers higher resolution and is particularly useful for separating the desired product from closely related impurities, such as the hydrolyzed carboxylic acid. This method is suitable for achieving very high purity, often exceeding 98%.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of Propargyl-PEG-NHS esters. It is important to note that yields and purity can vary depending on the specific reaction conditions and the scale of the synthesis.

Purification MethodTypical Purity AchievedTypical Recovery/YieldKey AdvantagesKey Disadvantages
Silica Gel Chromatography 95-98%[3]70-85%[3]Scalable, cost-effective for large quantities.Lower resolution than HPLC, potential for hydrolysis on acidic silica.[4]
Reverse-Phase HPLC >98%[5]Variable, typically lower than column chromatography for preparative scale.High resolution, excellent for removing polar impurities.Less scalable for large quantities, more expensive.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents with care.

Protocol for Silica Gel Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile observed by thin-layer chromatography (TLC).

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (B1210297) (HPLC grade)

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of n-Hexane and Ethyl Acetate (e.g., starting with a 7:3 ratio).

    • Visualize the spots under a UV lamp. The desired product should have a different Rf value than the impurities. Optimize the solvent system to achieve good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in n-Hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed silica gel column.

  • Elution:

    • Begin eluting the column with the optimized solvent system determined by TLC (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to avoid degradation.

    • The final product should be a clear oil or a white solid.

Protocol for Preparative Reverse-Phase HPLC

This protocol provides a starting point for the purification of this compound. The gradient and other parameters may need to be optimized for your specific system and sample.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (optional, for peak shape improvement)

  • Preparative RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 250 x 21.2 mm)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Setup and Equilibration:

    • Install the C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 40% acetonitrile in water).

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run a gradient elution program. An example gradient is as follows:

      • 0-5 min: 40% Acetonitrile

      • 5-25 min: Gradient from 40% to 95% Acetonitrile

      • 25-30 min: 95% Acetonitrile (column wash)

      • 30.1-35 min: 40% Acetonitrile (re-equilibration)

    • Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a preparative column).

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired product using a fraction collector.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.

Visualization of Workflows and Concepts

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification start Propargyl-PEG2-COOH + NHS coupling Coupling Reaction (e.g., DCC or EDC) start->coupling Reagents crude Crude Product (this compound + Impurities) coupling->crude purification_choice Choose Purification Method crude->purification_choice silica Silica Gel Chromatography purification_choice->silica Scalability hplc Reverse-Phase HPLC purification_choice->hplc High Purity pure_product Pure this compound silica->pure_product hplc->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Key Considerations for NHS Ester Purification

cluster_challenges Challenges cluster_solutions Solutions & Best Practices center_node This compound Purification hydrolysis Hydrolysis to Carboxylic Acid center_node->hydrolysis byproducts Synthesis Byproducts (e.g., Urea) center_node->byproducts moisture Moisture Sensitivity center_node->moisture low_temp Low Temperature During Work-up hydrolysis->low_temp method_selection Appropriate Chromatographic Method hydrolysis->method_selection byproducts->method_selection anhydrous Use Anhydrous Solvents moisture->anhydrous prompt_use Prompt Use or Inert Storage moisture->prompt_use

Caption: Key challenges and solutions in the purification of NHS esters.

Storage and Handling of Purified Product

Due to the moisture sensitivity of the NHS ester, proper storage is crucial to maintain its reactivity.

  • Storage: Store the purified this compound at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) in a desiccated container.[6]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.[7] Prepare solutions immediately before use and avoid making stock solutions for long-term storage, as the NHS ester can hydrolyze in the presence of trace amounts of water.

By following these detailed protocols and considering the inherent properties of this compound, researchers can ensure the high purity of this critical reagent, leading to more reliable and reproducible results in their downstream applications.

References

Characterization of Propargyl-PEG2-NHS Ester Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a versatile bifunctional linker used in bioconjugation and drug development. It enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group to proteins. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. The propargyl group provides a handle for subsequent "click chemistry" reactions, allowing for the highly specific and efficient conjugation of other molecules, such as fluorescent dyes, affinity tags, or drug payloads.

This document provides detailed application notes and protocols for the characterization of proteins labeled with this compound. These techniques are essential for confirming successful labeling, determining the degree of labeling, and assessing the structural integrity of the modified protein.

Principle of the Reaction

The labeling of a protein with this compound is a two-step process. First, the NHS ester reacts with primary amines on the protein surface in a pH-dependent manner, typically between pH 7.2 and 8.5, to form a stable amide linkage. This reaction results in the covalent attachment of the Propargyl-PEG2 moiety to the protein. The propargyl group is then available for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-functionalized molecule of interest.

Protein Protein (with primary amines) Labeled_Protein Propargyl-PEG2-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 7.2-8.5) Reagent This compound Reagent->Labeled_Protein Final_Conjugate Final Protein Conjugate Labeled_Protein->Final_Conjugate Click Chemistry (CuAAC or SPAAC) Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Final_Conjugate

Caption: Reaction scheme for protein labeling.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound (dissolved in anhydrous DMSO or DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the labeled protein using the methods described below.

Characterization Techniques

Successful labeling and the integrity of the modified protein can be assessed using a combination of electrophoretic, chromatographic, spectroscopic, and mass spectrometric techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight.[1] Covalent attachment of the this compound will result in an increase in the molecular weight of the protein, causing it to migrate slower on the gel compared to the unlabeled protein.[1]

Protocol 2: SDS-PAGE Analysis

Materials:

  • Labeled and unlabeled protein samples

  • Laemmli sample buffer (with and without reducing agent)

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare samples by mixing the protein with Laemmli sample buffer. Heat at 95°C for 5 minutes.

  • Load the samples and molecular weight standards onto the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.

  • Analyze the gel for a shift in the molecular weight of the labeled protein compared to the unlabeled control.

Data Presentation:

SampleApparent Molecular Weight (kDa)
Unlabeled Protein50
Labeled Protein52-55

Note: The observed molecular weight shift may not be exactly equal to the mass of the added label due to the effects of PEGylation on protein conformation and SDS binding.

Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius. PEGylation increases the hydrodynamic volume of a protein, leading to an earlier elution time from the SEC column compared to the unmodified protein.[2][]

Protocol 3: SEC-HPLC Analysis

Materials:

  • Labeled and unlabeled protein samples

  • SEC-HPLC column (e.g., Agilent AdvanceBio SEC)[2]

  • Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)[4]

  • HPLC system with UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject the protein samples (e.g., 10-20 µL of a 1 mg/mL solution).

  • Monitor the elution profile at 280 nm.

  • Compare the retention times of the labeled and unlabeled proteins.

Data Presentation:

SampleRetention Time (min)
Unlabeled Protein10.5
Labeled Protein9.8
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain generally decreases the retention time of the labeled protein on a reversed-phase column compared to the native protein.[][5]

Protocol 4: RP-HPLC Analysis

Materials:

  • Labeled and unlabeled protein samples

  • RP-HPLC column (e.g., C4 or C18)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with UV detector

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B.

  • Inject the protein samples.

  • Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

  • Monitor the elution profile at 214 nm or 280 nm.

  • Compare the retention times of the labeled and unlabeled proteins.

Data Presentation:

SampleRetention Time (min)
Unlabeled Protein25.2
Labeled Protein23.9
Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the protein, allowing for the confirmation of labeling and the determination of the degree of labeling (DOL).[6] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[6]

Protocol 5: Mass Spectrometry Analysis

Procedure:

  • Prepare the labeled and unlabeled protein samples for MS analysis according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and dilution.

  • Acquire the mass spectra for both samples.

  • Deconvolute the raw data for ESI-MS to obtain the zero-charge mass spectrum.

  • Calculate the mass difference between the labeled and unlabeled protein to confirm the addition of the this compound and to determine the number of attached labels. The mass of the Propargyl-PEG2 moiety is approximately 211.2 Da (after reaction with the amine).

Data Presentation:

SampleAverage Molecular Weight (Da)Mass Shift (Da)Degree of Labeling (DOL)
Unlabeled Protein50,000-0
Labeled Protein50,635635~3
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to assess changes in the secondary structure of the protein upon labeling.[7] The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the protein's secondary structure (α-helix, β-sheet, etc.).[7][8]

Protocol 6: FTIR Spectroscopy Analysis

Materials:

  • Labeled and unlabeled protein samples (lyophilized or in D₂O)

  • FTIR spectrometer with a suitable sample holder (e.g., ATR or transmission cell)

Procedure:

  • Acquire the FTIR spectrum of the buffer or D₂O as a background.

  • Acquire the FTIR spectra of the unlabeled and labeled protein samples.

  • Subtract the background spectrum from the sample spectra.

  • Analyze the amide I region of the spectra. Deconvolution and second-derivative analysis can be used to resolve overlapping bands and quantify the percentage of different secondary structure elements.[8]

Data Presentation:

Secondary StructureUnlabeled Protein (%)Labeled Protein (%)
α-Helix4543
β-Sheet3031
Turns/Random Coil2526

Note: Significant changes in the secondary structure composition may indicate that the labeling process has altered the protein's conformation.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the characterization of a this compound labeled protein.

cluster_labeling Protein Labeling cluster_characterization Characterization cluster_analysis Data Analysis Protein Unlabeled Protein Labeling Labeling with This compound Protein->Labeling Purification Purification Labeling->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE SEC_HPLC SEC-HPLC Labeled_Protein->SEC_HPLC RP_HPLC RP-HPLC Labeled_Protein->RP_HPLC MS Mass Spectrometry Labeled_Protein->MS FTIR FTIR Spectroscopy Labeled_Protein->FTIR MW_Shift Molecular Weight Shift SDS_PAGE->MW_Shift Retention_Shift Retention Time Shift SEC_HPLC->Retention_Shift RP_HPLC->Retention_Shift DOL Degree of Labeling MS->DOL Structure Secondary Structure FTIR->Structure

References

Application Notes and Protocols for Bioconjugation with Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-NHS ester is a heterobifunctional crosslinker used to introduce a terminal alkyne group onto proteins, antibodies, and other amine-containing biomolecules. This process, known as propargylation, is a key step in preparing biomolecules for subsequent "click chemistry" reactions. The N-hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form a stable amide bond. The propargyl group on the other end provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

These application notes provide a detailed protocol for the bioconjugation of proteins and antibodies with this compound, including reaction optimization, purification of the conjugate, and characterization of the degree of labeling.

Chemical Properties and Reaction Mechanism

This compound consists of a propargyl group, a short polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive NHS ester. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

The bioconjugation reaction proceeds via the nucleophilic attack of a primary amine from the biomolecule on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Propargyl_PEG_NHS This compound Conjugate Propargyl-PEG2-Protein Conjugate Propargyl_PEG_NHS->Conjugate Reaction at pH 7.0-9.0 NHS N-hydroxysuccinimide Propargyl_PEG_NHS->NHS Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate

Caption: Chemical reaction of this compound with a primary amine on a protein.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein or antibody of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (50 mM, pH 8.0-9.0). Avoid buffers containing primary amines (e.g., Tris).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.

  • Characterization Instruments: UV-Vis spectrophotometer, MALDI-TOF mass spectrometer.

General Protocol for Protein/Antibody Propargylation

The following protocol is a general guideline. Optimal conditions may vary depending on the specific biomolecule and desired degree of labeling.

G A Prepare Protein Solution C Perform Conjugation Reaction A->C B Prepare this compound Stock Solution B->C D Quench the Reaction C->D E Purify the Conjugate D->E F Characterize the Conjugate E->F

Caption: General workflow for bioconjugation with this compound.

Step 1: Preparation of Protein Solution

  • Dissolve the protein or antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • If the protein solution contains primary amines (e.g., from Tris buffer or ammonium (B1175870) salts), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

Step 2: Preparation of this compound Stock Solution

  • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

Step 3: Conjugation Reaction

  • Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically, but a starting point of 10:1 to 20:1 (reagent:protein) is recommended.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Gentle mixing is recommended during incubation.

Step 4: Quenching the Reaction

  • Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 6: Characterization of the Conjugate

  • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

  • Determine the Degree of Labeling (DOL), which is the average number of propargyl groups per protein molecule, using MALDI-TOF mass spectrometry. The mass of the conjugate will increase by the mass of the incorporated Propargyl-PEG2 moiety (approximately 155.1 Da) for each labeling event.

Data Presentation: Optimizing the Degree of Labeling (DOL)

The DOL can be controlled by varying the molar ratio of this compound to the protein, the reaction time, and the pH. The following tables provide representative data for the conjugation of a model IgG antibody.

Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (Reagent:Antibody)Reaction Time (min)Reaction pHAverage DOL
5:1608.51-2
10:1608.53-4
20:1608.55-7
40:1608.58-10

Table 2: Effect of Reaction Time on Degree of Labeling (DOL)

Molar Ratio (Reagent:Antibody)Reaction Time (min)Reaction pHAverage DOL
20:1158.52-3
20:1308.54-5
20:1608.55-7
20:11208.56-8

Note: The data presented in these tables are for illustrative purposes. The optimal conditions for a specific biomolecule should be determined empirically.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL Inactive NHS ester due to hydrolysis.Prepare fresh stock solution of this compound in anhydrous solvent immediately before use.
Reaction pH is too low.Increase the pH of the Reaction Buffer to 8.0-9.0.
Insufficient molar excess of the reagent.Increase the molar ratio of this compound to the protein.
Presence of primary amines in the buffer.Perform buffer exchange to an amine-free buffer before the reaction.
Protein Precipitation High concentration of organic solvent.Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10%.
High degree of labeling.Reduce the molar excess of the reagent or the reaction time.
Inconsistent Results Inaccurate protein concentration measurement.Use a reliable protein quantification method.
Inconsistent reaction conditions.Carefully control temperature, pH, and reaction time.

Subsequent Click Chemistry Reaction

The propargylated protein can be used in subsequent click chemistry reactions with azide-containing molecules.

G cluster_reactants Reactants cluster_products Products Propargyl_Protein Propargyl-PEG2-Protein Conjugate Clicked_Conjugate Triazole-linked Conjugate Propargyl_Protein->Clicked_Conjugate Cu(I) catalyst Azide_Molecule Azide-containing Molecule Azide_Molecule->Clicked_Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This provides a powerful method for site-specific labeling with a wide range of functionalities, including fluorophores, biotin, and drug molecules.

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Propargyl-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinking reagent. It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2]

  • A propargyl group (an alkyne) : This group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of azide-containing molecules.[3][4]

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) is a short, hydrophilic linker that can improve the solubility and reduce steric hindrance of the conjugate.[5][6] This reagent is commonly used for:

  • Bioconjugation : Attaching molecules to proteins, antibodies, or other amine-containing biomolecules.

  • PROTAC synthesis : As a linker to connect a target protein ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[3][7]

  • Introducing an alkyne handle : For subsequent modification via click chemistry.

Q2: What are the optimal storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage : Store the reagent at -20°C in a desiccated environment.[4][8] Long-term storage at -80°C may also be an option.[3]

  • Handling : this compound is moisture-sensitive.[9] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[9] It is recommended to prepare solutions of the NHS ester immediately before use, as its reactivity decreases upon hydrolysis.[9] Do not prepare stock solutions for long-term storage in aqueous buffers.[9]

Q3: What is the primary competing reaction that can lead to low labeling efficiency?

The primary competing reaction is the hydrolysis of the NHS ester .[10] In the presence of water, the NHS ester can react with water molecules, leading to the cleavage of the ester bond and rendering the reagent inactive for conjugation with primary amines. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[11]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue when working with NHS esters. The following guide provides a systematic approach to troubleshooting and improving your conjugation results.

Problem: Low or No Labeling of Your Target Molecule

Potential Cause 1: Suboptimal Reaction Buffer pH

The pH of the reaction buffer is critical for a successful conjugation. The reaction between the NHS ester and a primary amine is strongly pH-dependent.[12]

  • Too low pH : The primary amines on the target molecule will be protonated (-NH3+), making them non-nucleophilic and thus unreactive with the NHS ester.[13]

  • Too high pH : The rate of NHS ester hydrolysis increases significantly, leading to the rapid inactivation of the reagent.[11]

Recommended Solution:

  • Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[11] A pH of 8.3-8.5 is often recommended as a good starting point.[12]

  • Use a freshly calibrated pH meter to verify the pH of your buffer.

Potential Cause 2: Incompatible Buffer Composition

The presence of primary amines in your buffer will compete with your target molecule for reaction with the this compound.

Recommended Solution:

  • Avoid amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) in your reaction mixture.[9][14]

  • Use non-amine-containing buffers like phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[11][12]

Potential Cause 3: Hydrolysis of this compound

As mentioned, hydrolysis is a major factor that can lead to low labeling efficiency.

Recommended Solution:

  • Prepare the this compound solution immediately before use. Do not store it in solution, especially in aqueous buffers.[9]

  • If the reagent is dissolved in an organic solvent like DMSO or DMF, use anhydrous (dry) solvent.[12]

  • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight) to minimize hydrolysis.[15]

Potential Cause 4: Suboptimal Reactant Concentrations

The concentrations of both your target molecule and the this compound can impact the reaction kinetics.

Recommended Solution:

  • Increase the concentration of your target molecule if possible. A higher concentration of the target amine can help the labeling reaction outcompete the hydrolysis reaction.[15]

  • Optimize the molar excess of this compound. A 5- to 20-fold molar excess of the NHS ester over the target molecule is a common starting point.[10]

Potential Cause 5: Inaccessible Amine Groups on the Target Molecule

The primary amines on your protein or biomolecule may be sterically hindered or buried within the molecule's three-dimensional structure, making them inaccessible to the NHS ester.

Recommended Solution:

  • If you have structural information about your target molecule, assess the accessibility of the primary amine groups.

  • Consider using a similar reagent with a longer PEG linker to overcome steric hindrance.[5]

Data Presentation

Table 1: The Effect of pH on the Stability of NHS Esters

This table illustrates the critical impact of pH on the stability of the NHS ester, which directly competes with the labeling reaction. The half-life is the time it takes for half of the NHS ester to be hydrolyzed.

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours[11]
8.0Room Temp.~210 minutes[16][17]
8.5Room Temp.~180 minutes[16][17]
8.64°C10 minutes[11]
9.0Room Temp.~125 minutes[16][17]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[13]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[12]

    • If your protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[15]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[10] The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[12]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and reaction by-products using a desalting column (size-exclusion chromatography) or by dialysis.[10]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) to quantify the number of this compound molecules conjugated per protein molecule.

Mandatory Visualization

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Combine Protein and NHS Ester Solution A->C B Prepare Fresh This compound Solution (in anhydrous DMSO/DMF) B->C D Incubate (RT for 1-4h or 4°C overnight) C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Characterize Conjugate (e.g., Degree of Labeling) F->G

Caption: Experimental workflow for protein labeling with this compound.

Troubleshooting_Low_Labeling cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting Start Low Labeling Efficiency Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent Was NHS ester solution freshly made? Check_Buffer->Check_Reagent Yes Change_Buffer Use non-amine buffer Check_Buffer->Change_Buffer No Optimize_Conc Increase protein and/or NHS ester concentration Check_Reagent->Optimize_Conc Yes Remake_Reagent Prepare fresh NHS ester solution Check_Reagent->Remake_Reagent No Optimize_Temp Try reacting at 4°C overnight Optimize_Conc->Optimize_Temp Check_Accessibility Are amine groups sterically hindered? Optimize_Temp->Check_Accessibility Adjust_pH->Start Change_Buffer->Start Remake_Reagent->Start

Caption: Troubleshooting flowchart for low labeling efficiency with this compound.

References

Understanding the hydrolysis rate of Propargyl-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-NHS Ester. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve successful bioconjugation results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bi-functional linker molecule. It contains two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2]

  • A propargyl group (an alkyne), which is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to react with molecules containing an azide (B81097) group.[3][4]

This structure makes it an ideal tool for researchers who need to first attach a PEGylated alkyne handle to a protein or other amine-containing biomolecule, which can then be used for subsequent ligation with an azide-tagged molecule.

Q2: What is NHS ester hydrolysis and why is it a critical factor in my experiments?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water. This reaction cleaves the ester, converting it into an unreactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[1][5][6] This is the primary competing reaction during conjugation and is a critical concern because the hydrolyzed ester can no longer react with the target amine on your biomolecule.[7] High rates of hydrolysis will significantly reduce your conjugation efficiency and lead to lower yields of the desired product.[5]

Q3: How quickly does the this compound hydrolyze?

While data for this specific molecule is not published, the hydrolysis rate is governed by the NHS ester group, which follows well-established patterns. The stability of an NHS ester is highly dependent on pH and temperature.[1][5][8] In aqueous solutions, the rate of hydrolysis increases significantly as the pH rises.[1][5]

Data Presentation: NHS Ester Hydrolysis Rate

The following table summarizes the typical half-life of an NHS ester in an aqueous buffer at various pH values and temperatures. This data provides a crucial guide for planning your experiment.

pHTemperatureApproximate Half-Life
7.00°C4-5 hours
8.025°C (RT)~1 hour
8.64°C10 minutes
8.625°C (RT)<10 minutes

Data compiled from multiple sources describing general NHS ester stability.[1][5][8]

Q4: How does pH affect both the desired conjugation reaction and the competing hydrolysis?

The pH of the reaction buffer creates a trade-off between amine reactivity and NHS ester stability:

  • Amine Reactivity: For the conjugation to occur, the primary amine on the protein (e.g., lysine) must be in its deprotonated, nucleophilic state (-NH2). At pH values below the amine's pKa (~9-10.5), it is mostly protonated (-NH3+) and non-reactive. As the pH increases towards this pKa, more of the amine becomes deprotonated and available to react.[6]

  • Ester Stability: As shown in the table above, the NHS ester becomes rapidly unstable at higher pH values due to accelerated hydrolysis.[1][8]

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended.[1][9]

Q5: How should I prepare and store solutions of this compound?

Proper handling is critical to prevent premature hydrolysis and ensure maximal reactivity.

  • Storage: Store the solid, unused reagent desiccated at -20°C or -80°C.[3][10] Before opening the vial, always allow it to warm completely to room temperature to prevent moisture from condensing on the product.[10][11]

  • Stock Solutions: this compound is not very soluble in water.[1] Prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][12][13] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[14]

  • Aqueous Solutions: Never store the ester in an aqueous buffer. Aqueous solutions should be prepared immediately before use and added to the protein solution promptly.[12]

Troubleshooting Guide

Problem: My conjugation efficiency is very low or the reaction failed.

This is a common issue often linked to the stability and reactivity of the NHS ester. Here are the most likely causes and how to resolve them.

Potential CauseExplanation & Solution
1. NHS Ester Hydrolysis The ester may have degraded before it could react with your protein. Solutions:Check Buffer pH: Use a freshly calibrated meter to ensure your buffer is in the optimal 7.2-8.5 range.[9] • Work Quickly: Add the dissolved NHS ester to your protein solution immediately after preparing it. • Lower Temperature: Performing the reaction at 4°C can slow hydrolysis, but you may need to increase the reaction time (e.g., 2 hours to overnight).[9]
2. Incompatible Buffer Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target protein for reaction with the NHS ester, drastically reducing your yield.[1][9] Solutions: • Use an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or HEPES at the desired pH.[1] • If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[9]
3. Poor Reagent Quality The solid reagent may have hydrolyzed due to improper storage, or the organic solvent used for the stock solution was not anhydrous. Solutions:Store Correctly: Always keep the solid reagent desiccated and cold.[10] • Use Anhydrous Solvent: Use fresh, high-quality anhydrous DMSO or DMF. Old DMF can degrade to form amines, which will consume the ester.[12][13]
4. Low Reactant Concentration The desired reaction between the ester and the protein is a bimolecular reaction, whereas hydrolysis is a pseudo-first-order reaction. At very low protein concentrations, the hydrolysis reaction can kinetically outcompete the conjugation reaction.[5][9] Solution: • Increase the concentration of your protein if possible. A concentration of 1-10 mg/mL is often recommended.[2][12]

Visualized Reaction Pathway and Workflow

To better understand the chemistry and experimental process, refer to the following diagrams.

G cluster_main This compound Chemistry cluster_paths cluster_products Reagent This compound (Active) Amine Protein-NH₂ (Primary Amine) Reagent->Amine Amidation (pH 7.2-8.5) Desired Reaction Water H₂O (Water/Hydroxide) Reagent->Water Hydrolysis (Increases with pH) Competing Reaction Product Protein-Amide Conjugate (Stable & Desired) Hydrolyzed Propargyl-PEG2-Acid (Inactive)

Caption: Competing reaction pathways for this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_cleanup 3. Purification cluster_analysis 4. Analysis p1 Prepare Amine-Free Buffer (e.g., PBS, Bicarbonate, pH 8.3) p2 Prepare Protein Solution (Buffer exchange if needed) p3 Prepare NHS Ester Stock (Anhydrous DMSO/DMF) r1 Add NHS Ester to Protein Solution (e.g., 10-20 fold molar excess) p3->r1 r2 Incubate (e.g., 1-2 hours at RT or overnight at 4°C) r1->r2 c1 Quench Reaction (Optional) (Add Tris or Glycine) r2->c1 c2 Purify Conjugate (e.g., Desalting Column, Dialysis) to remove excess reagent and NHS c1->c2 a1 Characterize Conjugate (e.g., MALDI-TOF, SDS-PAGE) c2->a1

References

Technical Support Center: Preventing Protein Aggregation During NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during labeling with N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during NHS ester labeling?

Protein aggregation during NHS ester labeling can be triggered by several factors that disrupt protein stability:

  • Over-labeling: The modification of too many primary amines (lysine residues and the N-terminus) can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and aggregation.[1]

  • Hydrophobicity of the Label: Many fluorescent dyes and biotin (B1667282) are inherently hydrophobic. Covalently attaching these molecules to the protein surface increases the overall hydrophobicity, which can promote intermolecular interactions and cause the protein to precipitate.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. A pH that is close to the protein's pI can minimize surface charge and lead to aggregation.[1] The recommended pH for NHS ester reactions (pH 7.2-8.5) may not be optimal for the stability of all proteins.[1][2]

  • High Protein Concentration: While higher protein concentrations can increase labeling efficiency, they also increase the likelihood of aggregation due to greater proximity between protein molecules.

  • Presence of Aggregates in the Starting Material: Pre-existing aggregates in the protein solution can act as seeds, accelerating the formation of new aggregates during the labeling process.

  • Local High Concentrations of Reagent: Adding the NHS ester solution too quickly can create localized high concentrations, leading to uncontrolled reactions and precipitation.[1]

  • Temperature: Elevated temperatures can increase the rate of both the labeling reaction and protein unfolding/aggregation.[1]

Q2: Which buffer should I use for NHS ester labeling to minimize aggregation?

The ideal buffer maintains the protein's stability while facilitating an efficient labeling reaction. Since NHS esters react with primary amines, amine-containing buffers like Tris are generally not recommended as they compete with the protein for reaction with the ester.[3]

Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS): Often used at a pH of 7.2-7.4. The reaction is slower at this pH, but it can be a good choice for pH-sensitive proteins.[4]

  • Sodium Bicarbonate Buffer: Typically used at a concentration of 0.1 M with a pH of 8.3-8.5. This pH range is optimal for the reaction between the NHS ester and primary amines.[3]

  • HEPES or Borate Buffers: These can also be used within the optimal pH range of 7.2-8.5.

It is crucial to ensure that the chosen buffer conditions do not push the pH close to the isoelectric point (pI) of your specific protein, as this can significantly decrease its solubility.

Q3: What is the optimal molar ratio of NHS ester to protein?

The optimal molar ratio of NHS ester to protein needs to be determined empirically for each specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[1][5]

  • For sensitive proteins prone to aggregation, it is advisable to start with a lower molar excess (e.g., 5-10 fold).

  • For more robust proteins or when a higher degree of labeling is desired, a higher molar excess (e.g., 15-20 fold) can be used.

Over-labeling is a common cause of aggregation, so it is often better to start with a lower ratio and increase it if the labeling efficiency is insufficient.[1]

Q4: How does temperature affect protein aggregation during labeling?

Temperature influences both the labeling reaction rate and protein stability.

  • Room Temperature (20-25°C): Most labeling reactions are carried out at room temperature for 1-4 hours.[4] This provides a good balance between reaction efficiency and protein stability for many proteins.

  • 4°C: For proteins that are sensitive to aggregation, performing the reaction at 4°C for a longer duration (e.g., 2-4 hours or overnight) can be beneficial.[1] The lower temperature slows down the aggregation process, although it also reduces the reaction rate, necessitating a longer incubation time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitation or cloudiness during the labeling reaction. Over-labeling: Too many label molecules are attached to the protein, altering its physicochemical properties.Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal ratio.[1]
Hydrophobic Label: The conjugated label is increasing the overall hydrophobicity of the protein.If possible, switch to a more hydrophilic (e.g., sulfonated) version of the label.
Suboptimal Buffer pH: The reaction pH is too close to the protein's isoelectric point (pI).Change the buffer or adjust the pH to be at least one unit away from the pI.
High Protein Concentration: The concentration of the protein is too high, promoting intermolecular interactions.Reduce the protein concentration. If a high final concentration is required, perform the labeling at a lower concentration and then concentrate the purified conjugate.
Poor Reagent Solubility/Addition: The NHS ester is not fully dissolved or is added too quickly.Ensure the NHS ester is completely dissolved in a suitable organic solvent (e.g., DMSO or DMF) before adding it dropwise to the protein solution with gentle mixing.[1]
The labeled protein appears clear, but subsequent analysis shows soluble aggregates. Formation of Soluble Oligomers: Milder aggregation is occurring, which is not visible to the naked eye.Optimize reaction conditions as described above (lower molar ratio, lower temperature, optimal buffer).
Add stabilizing agents to the buffer, such as arginine, glycerol, or non-ionic detergents (see table below).
Purify the labeled protein immediately after the reaction using size-exclusion chromatography (SEC) to remove aggregates.
Low Labeling Efficiency. NHS Ester Hydrolysis: The NHS ester is degrading in the aqueous buffer before it can react with the protein.Use a freshly prepared NHS ester solution. Ensure the pH is not excessively high (above 8.5). Consider performing the reaction at a lower temperature for a longer duration to minimize hydrolysis.[2]
Inactive Reagent: The NHS ester has degraded due to improper storage.Use a fresh vial of the NHS ester reagent. Store stock solutions in an anhydrous solvent at -20°C.
Presence of Primary Amines in the Buffer: Buffers like Tris or glycine (B1666218) are competing with the protein for the NHS ester.Dialyze the protein into an amine-free buffer (e.g., PBS, Bicarbonate, HEPES) before labeling.[3]
Loss of Protein Activity After Labeling. Labeling of Critical Residues: The label has attached to lysine (B10760008) residues within the active site or binding interface of the protein.Reduce the degree of labeling by using a lower molar excess of the NHS ester.
Consider site-specific labeling techniques if preserving activity is critical.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Stability

pHHalf-life of NHS Ester (at 4°C)
7.0~4-5 hours
8.0~1 hour
8.6~10 minutes

Data compiled from various sources. Half-life is an approximation and can vary with buffer composition and temperature.

Table 2: Recommended Starting Conditions for NHS Ester Labeling

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mL[3]Higher concentrations can improve efficiency but may increase aggregation risk.
Molar Excess of NHS Ester 5-20 fold[1][5]Start with a lower ratio for aggregation-prone proteins.
Reaction pH 7.2-8.5[1][2]Optimal for reaction efficiency is 8.3-8.5, but protein stability may require a lower pH.[3]
Reaction Temperature 4°C to Room Temperature (25°C)[1]Lower temperatures may require longer incubation times.
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature or overnight at 4°C.[4]

Table 3: Common Additives to Reduce Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
L-Arginine 50-500 mMSuppresses aggregation by interacting with hydrophobic patches on the protein surface.
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Prevent hydrophobic interactions between protein molecules.
Sugars (e.g., Sucrose, Trehalose) 0.1-1 MStabilize the native conformation of the protein.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester
  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[3]

    • Ensure the protein solution is free of any stabilizers that contain primary amines.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).

    • While gently stirring the protein solution, add the NHS ester stock solution dropwise.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted label and any aggregates by size-exclusion chromatography (e.g., using a Sephadex G-25 column). Dialysis can also be used.

Protocol 2: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Sample Preparation:

    • Ensure the labeled protein is completely free of any unconjugated label by thorough purification.[6]

  • Absorbance Measurements:

    • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).[7][8]

  • Calculations:

    • Calculate the concentration of the protein:

      • Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF (Correction Factor) = A280 of the free label / Amax of the free label

        • εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1)

    • Calculate the Degree of Labeling (DOL):

      • DOL = Amax / (εlabel × Protein Conc. (M))

      • Where:

        • εlabel = Molar extinction coefficient of the label at its Amax (in M-1cm-1)

Protocol 3: Analysis of Protein Aggregation

Several biophysical techniques can be used to detect and quantify protein aggregates.

  • Size-Exclusion Chromatography (SEC):

    • This is a widely used method to separate proteins based on size. Aggregates will elute earlier than the monomeric protein. The peak areas can be used to quantify the percentage of aggregated protein.

  • Dynamic Light Scattering (DLS):

    • DLS measures the size distribution of particles in a solution. It can detect the presence of larger species (aggregates) and provide an estimate of their size and the polydispersity of the sample.

  • Native Polyacrylamide Gel Electrophoresis (Native-PAGE):

    • Running the labeled protein on a native gel can reveal the presence of higher molecular weight species corresponding to dimers, trimers, and larger aggregates.

  • UV-Vis Spectroscopy:

    • An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 350-600 nm).

Visualizations

NHS_Ester_Labeling_Workflow Experimental Workflow for NHS Ester Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_final Final Product Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) Conjugation Conjugation (Controlled molar ratio, temp, time) Protein_Prep->Conjugation NHS_Ester_Prep NHS Ester Preparation (Freshly dissolved in DMSO/DMF) NHS_Ester_Prep->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification DOL_Analysis DOL Analysis Purification->DOL_Analysis Aggregation_Analysis Aggregation Analysis Purification->Aggregation_Analysis Final_Product Purified Labeled Protein Purification->Final_Product

Caption: A typical experimental workflow for protein labeling with NHS esters.

Troubleshooting_Logic Troubleshooting Logic for Protein Aggregation Start Protein Aggregation Observed Check_Molar_Ratio Is Molar Ratio > 10:1? Start->Check_Molar_Ratio Reduce_Ratio Reduce Molar Ratio Check_Molar_Ratio->Reduce_Ratio Yes Check_pH Is pH near pI? Check_Molar_Ratio->Check_pH No Reduce_Ratio->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Check_Concentration Is Protein Conc. > 5 mg/mL? Check_pH->Check_Concentration No Adjust_pH->Check_Concentration Reduce_Concentration Reduce Protein Concentration Check_Concentration->Reduce_Concentration Yes Check_Temperature Is Reaction at RT? Check_Concentration->Check_Temperature No Reduce_Concentration->Check_Temperature Lower_Temperature Perform Reaction at 4°C Check_Temperature->Lower_Temperature Yes Use_Additives Consider Stabilizing Additives (Arginine, Glycerol, etc.) Check_Temperature->Use_Additives No Lower_Temperature->Use_Additives End Aggregation Minimized Use_Additives->End

Caption: A decision tree for troubleshooting protein aggregation during labeling.

References

Optimizing Propargyl-PEG2-NHS Ester Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-NHS ester. This guide provides detailed information for researchers, scientists, and drug development professionals to optimize conjugation reactions. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and efficient labeling of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction is between 7.2 and 8.5.[1][2][3] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3-8.5 or phosphate-buffered saline (PBS) at pH 7.2-7.4.[2][4] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][4][5]

Q2: What is the recommended reaction temperature and time?

A2: The reaction can be performed under various conditions depending on the stability of your molecule and the desired reaction speed. Common protocols suggest incubating the reaction for 30-60 minutes at room temperature or for 2 hours to overnight on ice (4°C).[1][4][6] Longer incubation times at lower temperatures can help to minimize the hydrolysis of the NHS ester, which is a competing side reaction.[1]

Q3: How should I prepare and store the this compound?

A3: this compound is moisture-sensitive.[4][5][7] It should be stored at -20°C with a desiccant.[4][5][7] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5][7] It is highly recommended to dissolve the NHS ester in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][8] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[4][5][7]

Q4: What molar excess of this compound should I use?

A4: A molar excess of the NHS ester is typically used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess is a common starting point.[4] However, the optimal ratio depends on the concentration of the protein and the number of accessible primary amines. For dilute protein solutions, a greater molar excess may be required.[5]

Q5: How can I quench the reaction?

A5: The reaction can be stopped by adding a buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine.[1] These molecules will react with any remaining unreacted NHS ester.

Troubleshooting Guide

Issue Possible Cause Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. At low pH, the primary amines on the target molecule are protonated and less nucleophilic.[2][8][9]Ensure the reaction buffer is within the recommended pH range. A pH of 8.3-8.5 is often optimal.[2][3][8]
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed by moisture or prolonged exposure to aqueous buffer. The rate of hydrolysis increases with higher pH and temperature.[1][3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1]Prepare the NHS ester solution immediately before use in an anhydrous solvent.[4][5][7] Minimize the reaction time at room temperature or perform the reaction at 4°C.
Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[1][4][5]Use a non-amine-containing buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate.[1]
Insufficient Molar Excess: The amount of this compound is not sufficient to label the target molecule effectively.Increase the molar excess of the NHS ester. A 20-fold molar excess is a good starting point for protein solutions.[4]
Protein Aggregation/Precipitation High Concentration of Organic Solvent: The final concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester is too high, causing the protein to denature.Ensure the volume of the organic solvent does not exceed 10% of the final reaction volume.[4]
Modification of Critical Residues: The NHS ester has reacted with primary amines that are essential for the protein's structure and solubility.Reduce the molar excess of the NHS ester or shorten the reaction time to decrease the degree of labeling.
Inconsistent Results Inaccurate Reagent Concentration: The concentration of the target molecule or the NHS ester is not accurately determined.Carefully determine the concentration of all reagents before starting the reaction.
Variability in Reaction Conditions: Minor variations in pH, temperature, or reaction time between experiments can lead to different outcomes.Standardize all reaction parameters and maintain consistency between experiments.

Quantitative Data Summary

The following table summarizes the general relationship between reaction conditions and the efficiency of NHS ester conjugations. Note that specific efficiencies for this compound may vary depending on the target molecule.

Temperature (°C)Reaction TimeRelative Reaction RateNHS Ester Stability (Hydrolysis)
42 - 16 hours (overnight)SlowerHigher
20-25 (Room Temp)30 minutes - 4 hoursFasterLower
3730 minutes - 2 hoursFastestLowest

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for your specific application.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

2. Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT for 30-60 min or 4°C for 2h) protein_prep->conjugation nhs_prep Prepare this compound (Anhydrous DMSO/DMF) nhs_prep->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate purify->analyze

Caption: Workflow for this compound conjugation.

References

Technical Support Center: Propargyl-PEG2-NHS Ester Reactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential side reactions of Propargyl-PEG2-NHS ester with proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a protein?

A1: The primary reaction of this compound is the acylation of primary amines on the protein by the N-hydroxysuccinimide (NHS) ester. This forms a stable and covalent amide bond. The most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus. This reaction is most efficient in the pH range of 7.2 to 8.5.[1][2]

Q2: What are the potential side reactions when using this compound for protein labeling?

A2: While highly selective for primary amines, NHS esters can undergo side reactions with other nucleophilic amino acid residues, especially under certain conditions.[2][3][4] These include:

  • Hydrolysis: The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water, which yields a non-reactive carboxylic acid and reduces labeling efficiency. The rate of hydrolysis is highly pH-dependent and increases at higher pH values.[1][5][6][7]

  • Modification of other amino acid residues:

    • Tyrosine, Serine, and Threonine: The hydroxyl groups (-OH) of these residues can be acylated to form ester bonds. These linkages are generally less stable than the amide bonds formed with primary amines and can be hydrolyzed.[2][3][4][8]

    • Cysteine: The sulfhydryl group (-SH) of cysteine can react to form a thioester, which is also less stable than an amide bond.[8]

    • Histidine: The imidazole (B134444) ring of histidine can also exhibit some reactivity.[2]

Q3: How does the propargyl group react with proteins?

A3: The propargyl group (a terminal alkyne) is generally considered a bioorthogonal handle. Under the conditions typically used for NHS ester labeling (physiological pH, aqueous environment), it is largely unreactive towards amino acid side chains.[9][10] Its primary utility lies in its ability to participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the subsequent attachment of other molecules containing an azide (B81097) group.[11]

Q4: What are the optimal reaction conditions to minimize side reactions?

A4: To maximize the desired amine labeling and minimize side reactions, consider the following:

  • pH: Maintain a pH between 7.2 and 8.0. While the reaction with amines is faster at higher pH, so is hydrolysis. A compromise in this range often yields the best results.[1][5][12]

  • Buffer: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester.[2]

  • Reagent Concentration: Use the lowest effective concentration of the this compound to achieve the desired degree of labeling. A 10- to 20-fold molar excess over the protein is a common starting point.[13]

  • Temperature and Time: Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Lower temperatures can help to reduce the rate of hydrolysis.[6]

Q5: How can I detect and characterize side reactions?

A5: Mass spectrometry-based peptide mapping is the most powerful technique for identifying and locating both the desired modifications and any side products.[14][15][16][17][18] The workflow typically involves:

  • Digestion of the modified protein with a specific protease (e.g., trypsin).

  • Separation of the resulting peptides by liquid chromatography (LC).

  • Analysis of the peptides by tandem mass spectrometry (MS/MS).

  • Searching the MS/MS data against the protein sequence to identify peptides with mass shifts corresponding to the Propargyl-PEG2 modification on various amino acid residues.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Hydrolysis of this compound: Reagent is sensitive to moisture.[2][13] 2. Incorrect pH: pH is too low, leading to protonation of amines.[2][12] 3. Competing nucleophiles in the buffer: Use of amine-containing buffers (e.g., Tris).[2] 4. Inaccessible amine groups on the protein: Steric hindrance may prevent reaction.1. Store the reagent under desiccated conditions and allow it to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][13] 2. Ensure the reaction buffer is between pH 7.2 and 8.5. 3. Perform a buffer exchange into an amine-free buffer like PBS or HEPES. 4. Consider denaturing the protein under conditions that do not interfere with the labeling reaction.
Protein Precipitation 1. High degree of labeling: Excessive modification can alter the protein's solubility. 2. Solvent incompatibility: High concentration of organic solvent (DMSO or DMF) from the reagent stock.1. Reduce the molar excess of the this compound. 2. Ensure the final concentration of the organic solvent in the reaction mixture is typically below 10%.
Heterogeneous Product 1. Side reactions: Modification of multiple different amino acid residues (Lys, Ser, Tyr, etc.).[3][4] 2. Incomplete reaction: A mixture of unmodified and modified protein.1. Optimize reaction conditions (pH, reagent concentration) to favor amine reactivity. Consider a post-reaction treatment with hydroxylamine (B1172632) to cleave less stable ester linkages on Ser/Thr/Tyr, if desired. 2. Increase incubation time or reagent concentration, but monitor for increased side reactions. Purify the final product to isolate the desired species.
Difficulty in Analyzing Modified Protein by Mass Spectrometry 1. Poor ionization of PEGylated peptides: The PEG chain can suppress ionization. 2. Complex data analysis: Heterogeneity of labeling and the presence of the PEG chain complicates spectral interpretation.[19][20][21] 3. PEG contamination: Polyethylene (B3416737) glycol is a common contaminant in mass spectrometry.[22][23]1. Optimize LC-MS conditions for PEGylated peptides. This may include using different ionization sources or fragmentation methods. 2. Use specialized software for analyzing modified peptides and be aware of the characteristic fragmentation patterns of PEGylated molecules.[15] 3. Use dedicated labware and high-purity solvents to minimize PEG contamination.

Quantitative Data

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters
Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysineε-Amino (-NH₂)HighAmideVery Stable
N-terminusα-Amino (-NH₂)HighAmideVery Stable
TyrosinePhenolic Hydroxyl (-OH)ModerateEsterLabile
SerineHydroxyl (-OH)LowEsterLabile
ThreonineHydroxyl (-OH)LowEsterLabile
CysteineSulfhydryl (-SH)ModerateThioesterLabile

Note: Relative reactivity is a general guide and can be influenced by the local microenvironment of the amino acid residue within the protein structure.[8]

Table 2: Half-life of Various PEG-NHS Esters at pH 8 and 25°C
PEG-NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

This data for various PEG-NHS esters illustrates the general trend of hydrolysis. The half-life of this compound is expected to be in a similar range. Typically, the half-life triples when the pH is lowered by one unit.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Peptide Mapping to Identify Modification Sites
  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in a buffer containing a chaotropic agent (e.g., 6 M guanidine-HCl or 8 M urea).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37-56°C.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.

  • Buffer Exchange and Digestion:

    • Remove denaturants and reducing/alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8).

    • Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w).

    • Incubate at 37°C for 4-18 hours.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid or trifluoroacetic acid to stop the digestion.

    • Inject the peptide mixture onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode to obtain MS and MS/MS spectra.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against the known protein sequence.

    • Specify the mass of the Propargyl-PEG2 modification as a variable modification on all potential amino acid residues (Lys, N-terminus, Ser, Thr, Tyr, Cys, His) to identify side reactions.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Visualizations

G Potential Reactions of this compound with Proteins Reagent This compound PrimaryProduct Stable Amide Bond (Desired Product) Reagent->PrimaryProduct Primary Amines (pH 7.2-8.5) SideProduct Unstable Ester/Thioester (Side Product) Reagent->SideProduct Hydroxyl/Sulfhydryl Groups HydrolysisProduct Hydrolyzed NHS Ester (Inactive) Reagent->HydrolysisProduct Hydrolysis Protein Protein Lysine Lysine (ε-NH2) N-terminus (α-NH2) Protein->Lysine OtherNucleophiles Other Nucleophilic Residues (Ser, Thr, Tyr, Cys, His) Protein->OtherNucleophiles Lysine->PrimaryProduct OtherNucleophiles->SideProduct Water Water (H2O) Water->HydrolysisProduct

Caption: Reaction pathways of this compound with proteins.

G Troubleshooting Workflow for Low Labeling Efficiency Start Start: Low Labeling Efficiency CheckReagent Check Reagent Integrity (Storage, Age, Handling) Start->CheckReagent CheckReagent->Start Reagent Degraded (Use Fresh) CheckBuffer Verify Buffer Composition (Amine-free?) CheckReagent->CheckBuffer Reagent OK CheckBuffer->Start Buffer Contains Amines (Buffer Exchange) CheckpH Measure Reaction pH (Is it 7.2-8.5?) CheckBuffer->CheckpH Buffer OK CheckpH->Start pH Incorrect (Adjust pH) CheckConcentration Review Reagent:Protein Ratio (Sufficient excess?) CheckpH->CheckConcentration pH OK CheckConcentration->Start Ratio too Low (Increase Excess) OptimizeConditions Optimize Reaction Time/Temp CheckConcentration->OptimizeConditions Ratio OK Success Labeling Efficiency Improved OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Methods for Removing Unreacted Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and removing unreacted Propargyl-PEG2-NHS ester from their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most effective methods for removing unreacted this compound, a small molecule reagent, include quenching, dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF). The choice of method depends on the properties of your target molecule (e.g., protein, peptide, or nanoparticle), the scale of your experiment, and the required final purity.

Q2: How does quenching work to remove unreacted this compound?

A2: Quenching involves adding a small molecule with a primary amine, such as Tris or glycine, to the reaction mixture.[1][2][3] These quenching agents react with the unreacted NHS ester, converting it into a stable, inactive amide. This effectively stops the labeling reaction and prevents unwanted side reactions.[1][2]

Q3: Is dialysis an effective method for removing this specific unreacted ester?

A3: Yes, dialysis is a widely used technique for removing small, unwanted molecules like unreacted this compound from solutions containing larger macromolecules such as proteins.[4] The process relies on the principles of diffusion across a semi-permeable membrane with a defined molecular weight cutoff (MWCO) that retains the larger target molecule while allowing the smaller unreacted ester to pass through into the surrounding buffer.[4]

Q4: When should I choose Size Exclusion Chromatography (SEC) for purification?

A4: SEC is a powerful chromatographic technique that separates molecules based on their size.[5][6][7] It is particularly useful for separating the larger, labeled product from the much smaller, unreacted this compound. SEC can also be used for buffer exchange in a single step.

Q5: What is Tangential Flow Filtration (TFF) and when is it a suitable method?

A5: Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for separating molecules based on size and is highly scalable.[8][9][10] It is particularly well-suited for concentrating and purifying larger quantities of PEGylated molecules and nanoparticles, making it a common choice in process development and manufacturing.[11][12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low purity of the final product after purification. Inefficient removal of unreacted ester: The chosen method may not be optimal for the scale or specific molecules involved.Optimize the purification method: For quenching, ensure a sufficient molar excess of the quenching agent. For dialysis, increase the dialysis time and the number of buffer changes. For SEC, ensure the column has the appropriate fractionation range and optimize the flow rate. For TFF, select a membrane with a suitable MWCO and optimize the transmembrane pressure.
Hydrolysis of the NHS ester: this compound is moisture-sensitive and can hydrolyze, leading to byproducts that may be difficult to remove.Proper handling and storage: Store the reagent at -20°C with a desiccant.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions of the NHS ester immediately before use.[1]
Loss of target molecule during purification. Non-specific binding: The target molecule may be adsorbing to the purification matrix (e.g., SEC column, dialysis membrane).Modify buffer conditions: For SEC, adding salt (e.g., 150 mM NaCl) to the mobile phase can reduce ionic interactions. For dialysis, consider using low-protein-binding membranes.
Inappropriate MWCO for dialysis or TFF: The membrane cutoff may be too large, allowing the target molecule to pass through.Select the correct MWCO: Choose a membrane with a MWCO that is significantly smaller than the molecular weight of your target molecule. A general guideline is to select a MWCO that is at least 3 to 6 times smaller than the molecular weight of the molecule to be retained.[13]
Clogged SEC column. Precipitation of the sample: The sample may not be fully solubilized in the mobile phase.Ensure sample solubility: Filter the sample before loading it onto the column. Adjust the mobile phase composition to improve the solubility of your target molecule.
Presence of particulates: The sample may contain particulate matter.Filter the sample: Use a 0.22 µm syringe filter to clarify your sample before injection.

Quantitative Data Summary

The following table summarizes the typical efficiencies of different methods for removing small molecules. The actual efficiency will depend on the specific experimental conditions.

MethodTypical Removal EfficiencyKey Parameters Affecting Efficiency
Quenching >99% (conversion of reactive ester)Molar excess of quenching agent, reaction time, pH
Dialysis >99%Dialysis volume, number of buffer changes, dialysis time, membrane MWCO
Size Exclusion Chromatography (SEC) >99%Column resolution, sample volume, flow rate
Tangential Flow Filtration (TFF) 90-99.7%Membrane MWCO, transmembrane pressure, diafiltration volumes

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes the process of inactivating unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Following the completion of the conjugation reaction, add the quenching buffer to the reaction mixture. A final concentration of 20-50 mM of the quenching agent is typically sufficient.[1]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[14]

  • The quenched reaction mixture is now ready for purification to remove the reacted quenching agent and other byproducts using methods such as dialysis or size exclusion chromatography.

Protocol 2: Removal of Unreacted Ester by Dialysis

This protocol provides a step-by-step guide for removing small molecules from a protein solution.

Materials:

  • Quenched reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5-5 kDa for proteins > 20 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (typically 100-200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times. For maximum removal, an overnight dialysis after the second buffer change is recommended.

  • After the final buffer change, retrieve the sample from the dialysis device.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the separation of a PEGylated protein from unreacted this compound.

Materials:

  • Quenched reaction mixture

  • SEC column with a fractionation range suitable for separating the target molecule from small molecules (e.g., a column with a 5 kDa exclusion limit for a 50 kDa protein).

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Filter the quenched reaction mixture through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Run the chromatography at a flow rate that allows for efficient separation. Lower flow rates generally improve resolution for large molecules.[4][8]

  • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Collect fractions corresponding to the different peaks. The larger, PEGylated product will elute first, followed by the smaller, unreacted components.

  • Pool the fractions containing the purified product.

Protocol 4: Removal of Unreacted Ester by Tangential Flow Filtration (TFF)

This protocol describes the use of TFF for the purification of PEGylated products.

Materials:

  • TFF system (pump, reservoir, membrane holder)

  • TFF membrane with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein)

  • Quenched reaction mixture

  • Diafiltration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Assemble the TFF system with the selected membrane according to the manufacturer's instructions.

  • Flush the system with water and then with the diafiltration buffer to remove any preservatives and wet the membrane.

  • Add the quenched reaction mixture to the reservoir.

  • Start the pump to circulate the sample tangentially across the membrane surface.

  • Apply a gentle transmembrane pressure (TMP) to initiate the flow of permeate (the solution passing through the membrane).

  • To perform diafiltration (buffer exchange), add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while washing out the small molecules.

  • Continue the diafiltration process for several volume exchanges (typically 5-10) to ensure complete removal of the unreacted ester.

  • Once the diafiltration is complete, the purified and concentrated product remains in the retentate (the solution that does not pass through the membrane).

Visualizations

Quenching_Workflow Workflow for Quenching Unreacted NHS Ester cluster_reaction Reaction cluster_quenching Quenching cluster_result Result Reaction_Mixture Reaction Mixture (Target + this compound) Add_Quenching_Agent Add Quenching Agent (Tris or Glycine) Reaction_Mixture->Add_Quenching_Agent Reaction Complete Incubate Incubate (15-30 min, RT) Add_Quenching_Agent->Incubate Quenched_Mixture Quenched Mixture (Ready for Purification) Incubate->Quenched_Mixture

Caption: Workflow for quenching unreacted this compound.

Purification_Decision_Tree Decision Tree for Purification Method Selection Start Start: Unreacted this compound in Reaction Mixture Scale What is the scale of your experiment? Start->Scale Small_Scale Small Scale (< 10 mL) Scale->Small_Scale Small Large_Scale Large Scale (> 10 mL) Scale->Large_Scale Large Target_Size What is the size of your target molecule? Macromolecule Macromolecule (e.g., Protein > 20 kDa) Target_Size->Macromolecule Macromolecule Nanoparticle Nanoparticle or very large molecule Target_Size->Nanoparticle Nanoparticle Purity_Need Is high purity critical? Dialysis Dialysis Purity_Need->Dialysis Moderate Purity SEC Size Exclusion Chromatography (SEC) Purity_Need->SEC High Purity Small_Scale->Target_Size Large_Scale->Target_Size Macromolecule->Purity_Need TFF Tangential Flow Filtration (TFF) Nanoparticle->TFF

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing Protein Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find solutions for enhancing the solubility of their bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my protein conjugate is precipitating or aggregating?

A1: Protein conjugate aggregation and precipitation can stem from several factors that alter the delicate balance of forces keeping the protein soluble.[1][2][3] Key causes include:

  • Increased Hydrophobicity: The conjugated molecule (e.g., a small molecule drug, a hydrophobic linker) can increase the overall surface hydrophobicity of the protein, leading to self-association to minimize contact with the aqueous environment.[1][2][4]

  • Alteration of Surface Charge: Conjugation, particularly at lysine (B10760008) residues, can neutralize positive charges on the protein surface.[1] This change in the net charge and isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, promoting aggregation.

  • Conformational Instability: The conjugation process itself or the presence of the conjugated moiety can induce conformational changes in the protein, exposing previously buried hydrophobic regions.[2][3] Stresses such as heat or pH changes during the conjugation reaction can further destabilize the protein.[2]

  • Intermolecular Crosslinking: If the crosslinker used is bifunctional and reacts with multiple protein molecules, it can lead to the formation of large, insoluble aggregates.[1]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients in the buffer can compromise protein stability and lead to aggregation.[1][3]

Q2: How does PEGylation improve the solubility of protein conjugates?

A2: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used and effective strategy to enhance the solubility and stability of protein conjugates.[][6][7] The key principles behind its efficacy are:

  • Hydrophilicity: PEG is a highly hydrophilic polymer.[][8] When attached to a protein, it forms a hydrated layer or "shield" around the conjugate, increasing its affinity for aqueous solutions and preventing aggregation.[]

  • Steric Hindrance: The flexible and mobile PEG chains create a steric barrier that physically prevents protein molecules from getting close enough to interact and aggregate.[9]

  • Masking of Hydrophobic Regions: The PEG layer can mask hydrophobic patches on the protein surface that might otherwise lead to aggregation.

PEGylation offers additional benefits, including reduced immunogenicity, increased in vivo circulation half-life, and protection from enzymatic degradation.[][6][7][8]

Q3: What role does the linker play in the solubility of a protein conjugate?

A3: The chemical linker connecting the protein to the conjugated molecule is a critical determinant of the final conjugate's solubility.[10][11] The linker's properties can be rationally designed to counteract the hydrophobicity of the payload.[10]

  • Hydrophilic Linkers: Employing linkers with inherent hydrophilicity is a core strategy to improve the solubility of conjugates, especially those with hydrophobic payloads.[4][10] PEG-based linkers are a popular choice due to their excellent water solubility.[8][10]

  • Linker Length and Architecture: Increasing the length of a hydrophilic linker (e.g., using longer PEG chains like PEG12 or PEG24) can further enhance solubility.[10] Branched or multi-arm PEG linkers can create a more extensive hydrophilic shield, which is particularly effective for highly challenging hydrophobic molecules.[10]

  • Charged Groups: Incorporating charged or polar groups within the linker structure can also increase its water solubility.[10]

Q4: Can the choice of conjugation chemistry impact solubility?

A4: Yes, the conjugation strategy can significantly influence the solubility of the resulting protein conjugate.

  • Site-Specific vs. Random Conjugation: Random conjugation, for instance to surface lysine residues, can lead to a heterogeneous mixture of conjugates with varying numbers of attached molecules and at different positions.[12] This can result in some species having a high degree of modification in localized hydrophobic patches, leading to aggregation. Site-specific conjugation, on the other hand, allows for a more controlled and uniform product with potentially improved solubility profiles.[12][13]

  • Thiol vs. Amine Chemistry: Conjugation to cysteine residues (thiols) is often more specific than to lysine residues (amines) due to the lower abundance of surface-accessible cysteines.[14] However, the reduction of disulfide bonds to generate free thiols can sometimes impact protein stability. The choice of chemistry should be carefully considered based on the specific protein and desired properties of the conjugate.

Troubleshooting Guides

Issue 1: Protein conjugate precipitates immediately after the conjugation reaction.
Possible Cause Troubleshooting Step Rationale
Poor solubility of the conjugation reagent (e.g., NHS-ester). Dissolve the reagent in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution.[1]Many crosslinkers have limited aqueous solubility and adding them as a solid can cause them to precipitate out of solution.
Localized high concentration of the reagent. Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing.[1]This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and protein precipitation.
Incorrect buffer pH. Ensure the labeling buffer pH is within the optimal range for the reaction chemistry and the stability of the protein (typically pH 7.2-8.5 for NHS esters).[1]While many reactions are more efficient at a slightly alkaline pH, some proteins may be unstable and prone to aggregation at higher pH values.
Over-labeling of the protein. Reduce the molar excess of the conjugation reagent in the reaction. Perform a titration to determine the optimal reagent-to-protein ratio.Adding too many molecules to the protein can significantly alter its physicochemical properties, leading to reduced solubility.[1]
Issue 2: Conjugate is initially soluble but aggregates over time or during storage.
Possible Cause Troubleshooting Step Rationale
Suboptimal storage buffer. Optimize the storage buffer by adjusting pH, ionic strength, and adding stabilizers.The optimal storage conditions for the conjugate may differ from the unconjugated protein.
Presence of aggregates from the start. Purify the conjugate using size-exclusion chromatography (SEC) to remove any existing aggregates immediately after the conjugation reaction.Small, soluble aggregates can act as seeds for further aggregation over time.
Freeze-thaw instability. Aliquot the purified conjugate into single-use volumes to minimize freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (e.g., 5-10%) to the storage buffer.[15][16]Repeated freezing and thawing can denature proteins and lead to aggregation.
Conformational instability. Add stabilizing excipients to the buffer.See the table below for examples of stabilizing excipients.

Buffer Optimization and Solubilizing Agents

Optimizing the formulation buffer is a critical step in maintaining the solubility of protein conjugates.

Additive/Excipient Typical Concentration Mechanism of Action
Amino Acids (Arginine and Glutamic Acid) 50 mM of each[17][18]The combination of a positively charged (Arginine) and a negatively charged (Glutamic Acid) amino acid can suppress protein-protein interactions and reduce aggregation.[17][19]
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)These osmolytes are preferentially excluded from the protein surface, which favors a more compact, native protein conformation.
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Similar to sugars, polyols act as protein stabilizers and can also function as cryoprotectants.[20]
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01-0.1% (v/v)These detergents can prevent aggregation at interfaces (e.g., air-water) and can help to solubilize hydrophobic regions of the conjugate.
Reducing Agents (e.g., DTT, TCEP) 1-5 mM[12][15]For proteins with free cysteine residues, reducing agents can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[15]

Experimental Protocols

Protocol 1: General Method for PEGylation to Enhance Solubility

This protocol provides a general workflow for conjugating a PEG reagent to a protein via primary amines (e.g., lysine residues).

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH of 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the NHS-activated PEG reagent in a dry, water-miscible solvent like DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the volume of the dissolved PEG reagent needed to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).

    • While gently stirring the protein solution, add the PEG reagent dropwise.

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Remove unreacted PEG and other byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analysis:

    • Confirm successful conjugation and assess the purity of the PEGylated protein using SDS-PAGE and SEC-MALS.

    • Measure the protein concentration using a suitable method (e.g., BCA assay, being mindful of potential interference from the PEG).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product Protein Protein Solution Reaction Conjugation Reaction Protein->Reaction Reagent Conjugation Reagent Reagent->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Analysis (e.g., SDS-PAGE, DLS) Purification->Analysis FinalProduct Soluble Protein Conjugate Analysis->FinalProduct

Caption: A generalized experimental workflow for protein conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions Start Protein Conjugate Precipitation Issue Hydrophobicity Increased Hydrophobicity Start->Hydrophobicity Charge Altered Surface Charge Start->Charge Buffer Suboptimal Buffer Start->Buffer Overlabeling Over-labeling Start->Overlabeling Linker Use Hydrophilic Linker/PEGylation Hydrophobicity->Linker Excipients Add Stabilizing Excipients Charge->Excipients OptimizeBuffer Optimize pH and Ionic Strength Buffer->OptimizeBuffer Titrate Titrate Reagent Concentration Overlabeling->Titrate

Caption: Troubleshooting logic for protein conjugate precipitation.

References

Impact of pH on Propargyl-PEG2-NHS ester reactivity and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its reactivity and stability, with a particular focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of this compound with primary amines (e.g., on proteins, peptides, or other molecules) is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between two competing factors:

  • Amine Reactivity: For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state (-NH2). As the pH increases above the pKa of the amine, the concentration of the reactive deprotonated form increases.[4]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where water attacks the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[4][5][6]

At a pH of 8.3-8.5, there is a sufficient concentration of the reactive amine for an efficient conjugation reaction, while the rate of hydrolysis of the this compound is still manageable.[1][2][3]

Q2: Which buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.[1][5] Recommended buffers include:

  • 0.1 M Sodium Phosphate buffer, pH 7.2-8.5[1][4]

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[1][2][4]

  • 0.1 M Borate (B1201080) buffer, pH 8.3-8.5[5]

  • HEPES buffer, pH 7.2-8.5[5]

Q3: Which buffers should I avoid?

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will react with the NHS ester and reduce the efficiency of your desired conjugation.[1][5] While some protocols mention that Tris can sometimes be used, it is generally not recommended.[1][2][3] If you need to stop the reaction, a quenching buffer containing Tris or glycine (B1666218) can be added.[4][5]

Q4: How stable is the this compound in aqueous solution?

The stability of the this compound in aqueous solution is highly dependent on the pH. The ester is more stable at lower pH values and hydrolyzes more rapidly as the pH increases.[5][6] For this reason, it is recommended to prepare aqueous solutions of the ester immediately before use.[2]

Q5: Can I dissolve this compound in an organic solvent first?

Yes, if this compound has poor solubility in your aqueous reaction buffer, you can first dissolve it in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][4] This stock solution can then be added to your buffered solution containing the amine. Ensure that the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%, to avoid denaturation of proteins.[7] It is critical to use anhydrous (dry) solvents, as any water present will lead to hydrolysis of the NHS ester.[8] When using DMF, ensure it is of high quality and amine-free, as degraded DMF can contain dimethylamine (B145610) which will react with the NHS ester.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation efficiency Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 8.3 and 8.5 for optimal reactivity.[1][2][3]
Hydrolysis of the this compound. Prepare the ester solution immediately before use.[2] If using an organic stock solution, ensure the solvent is anhydrous.[8] Work quickly and, if possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, although this will also slow the conjugation reaction.[4][5]
Presence of competing primary amines in the buffer. Use a recommended amine-free buffer such as phosphate, bicarbonate, or borate buffer.[1][4][5] Avoid buffers like Tris.[1][5]
Insufficient molar excess of this compound. Increase the molar excess of the this compound to your target molecule. A 5- to 20-fold molar excess is a common starting point.[4]
Protonated amine on the target molecule. Ensure the pH is high enough to deprotonate the target primary amine. At low pH, the amine will be protonated (-NH3+) and non-nucleophilic.[4]
Protein aggregation or loss of activity after conjugation Over-labeling of the protein. Reduce the molar excess of the this compound in the reaction. You can perform trial reactions with varying molar ratios to find the optimal condition.[4]
High concentration of organic solvent. If using an organic solvent to dissolve the ester, ensure the final concentration in the reaction mixture is as low as possible (ideally <10%) to prevent protein denaturation.[7]

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[5][6]
8.0Room TemperatureMeasured in minutes[8]
8.6410 minutes[5][6]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionRationale
pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester stability.[1][2][3]
Buffer 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, or 0.1 M BorateAmine-free buffers that do not compete in the reaction.[1][4][5]
Molar Excess of Ester 5- to 20-fold over the amine-containing moleculeA starting point to ensure efficient conjugation; may require optimization.[4]
Reaction Time 1-4 hours at room temperature or overnight at 4°CIncubation time can be adjusted based on the reactivity of the specific amine.[1][4]
Quenching Agent 50-100 mM Tris or GlycineTo stop the reaction by consuming any unreacted NHS ester.[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines, exchange it into the reaction buffer using dialysis or a desalting column.[9]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[4][7]

  • Perform the Conjugation Reaction:

    • Add the dissolved this compound solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purify the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1][4]

Visualizations

G cluster_low_ph Low pH (e.g., < 7) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (e.g., > 9) Amine_protonated Primary Amine (-NH3+) (Protonated, Non-reactive) NHS_ester_stable This compound (Relatively Stable) Amine_deprotonated Primary Amine (-NH2) (Deprotonated, Reactive) Conjugate Stable Amide Bond (Conjugate) Amine_deprotonated->Conjugate Aminolysis (Desired Reaction) NHS_ester_optimal This compound NHS_ester_optimal->Conjugate Hydrolysis_optimal Hydrolysis (Competing Reaction) NHS_ester_optimal->Hydrolysis_optimal Amine_fully_deprotonated Primary Amine (-NH2) (Fully Deprotonated, Reactive) NHS_ester_unstable This compound (Rapid Hydrolysis) Hydrolysis_high Rapid Hydrolysis (Dominant Reaction) NHS_ester_unstable->Hydrolysis_high

Caption: The competing reactions of aminolysis and hydrolysis of this compound at different pH values.

G start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) start->prep_protein react Combine and Incubate (1-4h RT or O/N 4°C) prep_protein->react prep_ester Dissolve this compound in Anhydrous DMSO/DMF prep_ester->react quench Quench Reaction (e.g., Tris or Glycine) react->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end

Caption: A typical experimental workflow for protein conjugation with this compound.

References

Minimizing non-specific binding in Propargyl-PEG2-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Propargyl-PEG2-NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bioconjugation reagent that contains a propargyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[4][5][6] The propargyl group is an alkyne handle used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This reagent is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: What is non-specific binding in the context of this compound reactions?

Non-specific binding refers to any interaction of the this compound that is not the intended covalent bond with a primary amine.[7] This can include:

  • Hydrophobic or Ionic Interactions: The reagent may physically adsorb to the protein or other surfaces without forming a covalent bond.[7][8]

  • Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can react with other nucleophiles like hydroxyl (–OH) or sulfhydryl (–SH) groups, though these bonds are generally less stable.[7]

  • Aggregation: Improper reaction conditions can lead to the aggregation of the protein or the conjugate, which can trap unbound reagent.[7]

Q3: What are the main causes of high non-specific binding and/or low labeling efficiency?

Several factors can contribute to these issues:

  • Competing Hydrolysis: The NHS ester can react with water (hydrolysis), rendering it inactive. This reaction is more rapid at higher pH and can outcompete the desired reaction with the amine, especially at low protein concentrations.[4][7][9]

  • Inappropriate Buffer: The use of buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the NHS ester.[4][10][11]

  • Incorrect pH: The reaction is highly pH-dependent. At low pH, the amine is protonated and less reactive. At high pH, hydrolysis of the NHS ester is significantly increased.[5][11][12][13]

  • Inactive Reagent: The this compound is moisture-sensitive and can hydrolyze over time if not stored properly.[7][10][14]

  • Insufficient Purification: Failure to remove unreacted or hydrolyzed this compound after the reaction is a major cause of non-specific binding in downstream applications.[7]

Q4: How can I quench the reaction once it is complete?

To stop the labeling reaction, you can add a quenching buffer containing a high concentration of a primary amine.[4] Common quenching agents include Tris, glycine (B1666218), or lysine at a final concentration of 20-100 mM.[15][16][17] These will react with any remaining NHS ester.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Labeling Efficiency Incorrect Buffer pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often considered optimal.[5][11] Use a calibrated pH meter to verify.
Buffer Composition Use a non-amine-containing buffer such as phosphate, bicarbonate, borate, or HEPES.[4][11][18] Avoid Tris and glycine buffers during the reaction.[10][12]
NHS Ester Hydrolysis Prepare the this compound solution immediately before use.[7][10][14] If the reagent is not water-soluble, dissolve it in a small amount of anhydrous DMSO or DMF and add it to the reaction buffer.[5][11] Perform the reaction at 4°C for a longer duration to minimize hydrolysis.[12]
Inactive Reagent Store the this compound at -20°C with a desiccant.[10][14] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][10][14]
Low Protein Concentration Increase the protein concentration to 1-10 mg/mL to favor the reaction with the amine over hydrolysis.[5][7]
High Non-Specific Binding / High Background Signal Insufficient Purification This is the most common cause. Unreacted or hydrolyzed reagent can bind non-covalently. Use stringent purification methods like size-exclusion chromatography (desalting columns), extensive dialysis, or HPLC to remove small molecule contaminants.[7]
Non-Covalent Adsorption Add blocking agents like BSA or non-ionic surfactants (e.g., Tween-20) to buffers during purification and in downstream applications to disrupt hydrophobic and ionic interactions.[8][15] Increasing the salt concentration in wash buffers can also help reduce electrostatic interactions.[8]
Protein Aggregation Centrifuge the reaction mixture after quenching and before purification to remove any precipitates.[7] Soluble aggregates can be removed by size-exclusion chromatography.[7]
Precipitation During Reaction High Concentration of Organic Solvent If dissolving the this compound in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10][19]

Quantitative Data Summary

Table 1: pH and Temperature Effects on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[4][9]
8.04~1 hour[16]
8.6410 minutes[4][9]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability.[4][11][12]
Temperature 4°C - Room TemperatureLower temperatures minimize hydrolysis but may require longer reaction times.[4][12]
Reaction Time 30 minutes - 4 hoursTypically sufficient for completion. Longer times can increase hydrolysis.[4][7]
Molar Excess of Ester 5- to 20-foldA starting point, but the optimal ratio should be determined empirically.[7][15]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the desired reaction over hydrolysis.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). If necessary, perform a buffer exchange using a desalting column or dialysis.[10]

    • The protein concentration should ideally be between 2-10 mg/mL.[11]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[10][14]

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][10][19]

  • Perform the Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound to the protein solution.[10][19] Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[10][19]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][20]

  • Quench the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[15]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[7][10]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_products Products Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Combine & Incubate (RT or 4°C) Protein->Mix Ester This compound in anhydrous DMSO/DMF Ester->Mix Quench Quench with Tris or Glycine Mix->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final Purified Propargyl-PEG2- Labeled Protein Purify->Final G Start High Non-Specific Binding Observed Check_Purification Was the conjugate adequately purified? Start->Check_Purification Check_Buffer Was an amine-free buffer used during reaction? Check_Purification->Check_Buffer No Improve_Purification Action: Improve purification (desalting, dialysis, HPLC) Check_Purification->Improve_Purification Yes Check_pH Was the reaction pH optimal (7.2-8.5)? Check_Buffer->Check_pH No Change_Buffer Action: Use non-amine buffer (Phosphate, HEPES) Check_Buffer->Change_Buffer Yes Check_Blocking Are blocking agents used in the assay? Check_pH->Check_Blocking No Adjust_pH Action: Verify and adjust buffer pH Check_pH->Adjust_pH Yes Add_Blocker Action: Add BSA or Tween-20 to buffers Check_Blocking->Add_Blocker No Solution Problem Resolved Check_Blocking->Solution Yes Improve_Purification->Solution Change_Buffer->Solution Adjust_pH->Solution Add_Blocker->Solution

References

Stability of Propargyl-PEG2-NHS ester in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Propargyl-PEG2-NHS ester in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For immediate use in aqueous reactions, this compound should be dissolved in a water-miscible, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3] These solvents are preferred due to their ability to dissolve the ester without causing immediate, significant hydrolysis, provided they are anhydrous.[1][3]

Q2: How stable is this compound in solid form?

A2: In its solid, lyophilized form, this compound is stable when stored under proper conditions. For long-term storage, it is recommended to keep the solid reagent at -20°C, protected from moisture.[1][4]

Q3: What is the stability of this compound once dissolved in an organic solvent?

A3: The stability of this compound in an organic solvent is highly dependent on the solvent's purity (specifically, its water content) and the storage temperature. In anhydrous DMSO or DMF, the NHS ester is relatively stable.[5] For instance, stock solutions in anhydrous DMSO can be stored for up to two weeks at -20°C.[6] One supplier suggests that a stock solution of this compound can be stored for one month at -20°C or six months at -80°C.[7] It is crucial to use anhydrous solvents to minimize hydrolysis.[1]

Q4: Can I store this compound in an aqueous solution?

A4: No, it is not recommended to store this compound in aqueous solutions.[6] The NHS ester moiety is highly susceptible to hydrolysis in the presence of water, which renders the compound inactive for subsequent conjugation reactions.[1][2] Aqueous solutions should be prepared immediately before use.[8]

Q5: How does pH affect the stability of the NHS ester in aqueous solutions?

A5: The rate of hydrolysis of the NHS ester is significantly influenced by pH. As the pH increases, the rate of hydrolysis accelerates dramatically.[] The reaction with primary amines is most efficient at a pH range of 7.2 to 8.5.[] However, even within this range, a competing hydrolysis reaction occurs. At a pH above 8.5, the hydrolysis rate becomes very rapid, reducing the efficiency of the desired amine conjugation.[10]

Q6: Are there any solvents I should avoid when working with this compound?

A6: You should avoid any solvents that contain primary or secondary amines, such as Tris-based buffers, as they will react with the NHS ester and consume the reagent.[1] Also, ensure that any organic solvent used is anhydrous to prevent hydrolysis.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no conjugation efficiency Hydrolysis of the NHS ester due to moisture.Use fresh, high-purity anhydrous DMSO or DMF to prepare the stock solution. Ensure the vial of solid reagent is warmed to room temperature before opening to prevent condensation.[1]
Inactive NHS ester due to improper storage.Store the solid reagent at -20°C with a desiccant.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[7] For longer-term storage of solutions, aliquot and store at -80°C.[7]
Competing reaction with buffer components.Avoid using buffers containing primary amines (e.g., Tris, glycine).[1] Use phosphate (B84403), HEPES, or bicarbonate buffers.
Incorrect pH of the reaction buffer.Ensure the reaction pH is between 7.2 and 8.5 for optimal amine reactivity while minimizing rapid hydrolysis.[]
Inconsistent results between experiments Degradation of stock solution over time.Prepare fresh stock solutions of this compound for each experiment or use aliquots that have been stored properly at -80°C for no longer than the recommended time.[7]
Use of non-anhydrous solvents.Use sealed, anhydrous grade solvents and handle them under inert gas (e.g., nitrogen or argon) if possible.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration
SolidN/A-20°CUp to 1 year or as per manufacturer
SolutionAnhydrous DMSO-20°CUp to 1 month[7]
SolutionAnhydrous DMSO-80°CUp to 6 months[7]
SolutionAnhydrous DMF-20°CUp to 2 weeks (general NHS ester)[6]

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values (General Data)

pH Half-life
7.0Several hours[2]
8.0~1 hour
8.5Minutes[11]
9.0Minutes[2]

Note: This is generalized data for NHS esters; the exact half-life can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Using a syringe, add the required volume of fresh, anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the vial until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into smaller volumes in separate, tightly sealed tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles.[7]

Protocol for Assessing NHS Ester Reactivity (Hydrolysis Assay)

This is a general method to determine if an NHS ester reagent has hydrolyzed.

  • Prepare a solution of the NHS ester in a non-amine containing buffer (e.g., phosphate buffer) at a concentration that gives an absorbance reading below 1.0 at 260 nm. If the ester is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then dilute with the buffer.[2]

  • Measure the initial absorbance at 260 nm.

  • To a known volume of the solution, add a small volume of 0.5-1.0 N NaOH to intentionally hydrolyze the remaining active NHS ester.[2]

  • Immediately measure the absorbance at 260 nm again. The increase in absorbance is proportional to the amount of active NHS ester that was present in the solution.[2]

Visualizations

experimental_workflow Workflow for Using this compound cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification solid_reagent Solid this compound (Store at -20°C) warm_reagent Equilibrate to Room Temperature solid_reagent->warm_reagent dissolve Dissolve in Anhydrous DMSO or DMF warm_reagent->dissolve stock_solution Stock Solution (Store at -20°C or -80°C) dissolve->stock_solution hydrolysis Hydrolysis (Competing Reaction) dissolve->hydrolysis add_ester Add NHS Ester Stock Solution to Amine Solution stock_solution->add_ester prepare_amine Prepare Amine-containing Molecule in Amine-Free Buffer (pH 7.2-8.5) prepare_amine->add_ester prepare_amine->hydrolysis incubate Incubate (e.g., 30-60 min at RT or 2h on ice) add_ester->incubate quench Quench Reaction (Optional, e.g., with Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Dialysis, Gel Filtration) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Quenching Strategies for NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions. This resource addresses common issues encountered during the quenching of these reactions to ensure the integrity and reproducibility of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an NHS ester reaction?

Quenching is a critical step to terminate the labeling reaction by consuming any unreacted NHS esters.[1] This prevents further modification of the target molecule or non-specific labeling of other molecules in downstream applications.[1] The quenching agent, typically a small molecule with a primary amine, reacts with the remaining NHS esters.[1]

Q2: What are the most common quenching reagents for NHS ester reactions?

Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine (B1666218), hydroxylamine (B1172632), and ethanolamine.[1][2] These reagents contain primary amines that efficiently react with and inactivate excess NHS esters.[2]

Q3: When should I perform the quenching step?

The quenching step should be performed after the desired incubation time for the labeling reaction has been reached.[3] Typical incubation times range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[3][4]

Q4: Can the choice of quencher affect my final product?

Yes, while the primary role of a quencher is to stop the reaction, it is essential to consider potential side reactions. For instance, hydroxylamine can cleave certain linkages, which may be undesirable depending on the experimental context.[5] Tris and glycine are generally considered robust and widely applicable quenching agents.[2]

Q5: What happens if I don't quench the reaction?

Failure to quench the reaction can lead to several issues. Unreacted NHS esters will continue to be active and can react with other primary amines in your sample, leading to non-specific labeling or cross-linking. Furthermore, the hydrolysis of NHS esters over time can lower the pH of the solution, potentially affecting the stability of your biomolecule.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[4]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary to fall within the optimal range.[4]
Hydrolysis of NHS ester: NHS esters are moisture-sensitive and can hydrolyze, especially at higher pH.[2]Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[3] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[4]
Presence of competing primary amines: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[2]Ensure your reaction buffer is free of primary amines. Buffers such as phosphate, bicarbonate, or borate (B1201080) are recommended.[2]
High Background or Non-Specific Binding Insufficient Quenching: The quenching step may not have been sufficient to neutralize all unreacted NHS esters.Ensure the final concentration of the quenching agent is adequate (typically 50-100 mM) and that the incubation time is sufficient (e.g., 15-30 minutes).[1][6]
Precipitation of Labeled Protein: The labeled protein may have aggregated and precipitated, leading to inconsistent results.Optimize the degree of labeling to avoid over-modification, which can lead to precipitation. Ensure the protein remains soluble in the reaction buffer.
Inconsistent Results Variable Reagent Quality: The quality of the NHS ester can vary, affecting reaction efficiency.Store NHS esters properly under dry conditions and protected from light.[1] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1]
Inaccurate Concentrations: Incorrect concentrations of the protein or NHS ester can lead to variability in the degree of labeling.Accurately determine the concentration of your protein before starting the reaction. Prepare fresh dilutions of the NHS ester for each experiment.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful NHS ester reactions and quenching.

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5[4]Optimal for the reaction between NHS esters and primary amines.
Reaction Temperature 4°C to Room Temperature[4]Lower temperatures can reduce hydrolysis but may require longer incubation times.[4]
Reaction Time 30 minutes - 4 hours[1]The optimal time should be determined empirically for each specific system.
Protein Concentration > 2 mg/mL[4]Higher concentrations can improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.[4]
Quencher Concentration 50 - 100 mM[1]A sufficient molar excess of the quencher is necessary to ensure all unreacted NHS esters are neutralized.
Quenching Time 15 - 30 minutes[6]Typically sufficient for the quenching reaction to go to completion at room temperature.

Experimental Protocols

Protocol 1: General NHS Ester Labeling and Quenching

This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester and subsequently quenching the reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[3]

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF[3]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting column or dialysis equipment for purification[3]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[3][4]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[3]

  • Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[1] Incubate for 30 minutes to 4 hours at room temperature or overnight at 4°C.[1][4]

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[1] For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[6]

  • Purify the Conjugate: Remove the excess quenching reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Protocol 2: Quenching for Tandem Mass Tag (TMT) Labeling

This protocol is adapted for quenching reactions in proteomics workflows using TMT reagents, which are a type of NHS ester.

Materials:

  • TMT-labeled peptide sample

  • Quenching Reagent: 5% Hydroxylamine or 0.4 M Methylamine[5]

Procedure:

  • Perform TMT Labeling: Follow the manufacturer's protocol for labeling peptides with TMT reagents.

  • Prepare Quenching Solution: Prepare a fresh solution of the chosen quenching reagent.

  • Quench the Reaction: Add the quenching solution to the TMT-labeled peptide mixture.

  • Incubate: Incubate the reaction for a specific time to ensure complete quenching and removal of any potential O-acyl esters on serine, threonine, or tyrosine residues. A study has shown that 0.4 M methylamine (B109427) for 1 hour is highly effective.[5]

  • Proceed with Sample Processing: After quenching, the samples can be combined and further processed for mass spectrometry analysis.

Visualizations

NHS_Ester_Reaction_and_Quenching cluster_reaction NHS Ester Reaction cluster_quenching Quenching Protein_NH2 Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-Label (Stable Amide Bond) Protein_NH2->Labeled_Protein reacts with NHS_Ester Label-NHS Ester NHS_Ester->Labeled_Protein NHS_leaving_group N-Hydroxysuccinimide Labeled_Protein->NHS_leaving_group releases Unreacted_NHS_Ester Unreacted Label-NHS Ester Quenched_Product Label-NH-Quencher Unreacted_NHS_Ester->Quenched_Product reacts with Quencher_NH2 Quencher-NH2 (e.g., Tris, Glycine) Quencher_NH2->Quenched_Product NHS_leaving_group2 N-Hydroxysuccinimide Quenched_Product->NHS_leaving_group2 releases Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Labeling Reaction (Mix Protein and NHS Ester) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) B->C D 4. Incubation (30 min - 4 hr at RT or 4°C overnight) C->D E 5. Quenching (Add Tris or Glycine, 50-100 mM) D->E F 6. Quenching Incubation (15-30 min at RT) E->F G 7. Purification (Desalting column or Dialysis) F->G H 8. Characterize Conjugate G->H Troubleshooting_Tree Start Problem with NHS Ester Reaction Q1 Low Labeling Efficiency? Start->Q1 A1_1 Check pH (7.2-8.5) Q1->A1_1 Yes Q2 High Background? Q1->Q2 No A1_2 Use fresh NHS Ester A1_1->A1_2 A1_3 Ensure amine-free buffer A1_2->A1_3 A2_1 Increase Quencher Concentration Q2->A2_1 Yes Q3 Inconsistent Results? Q2->Q3 No A2_2 Increase Quenching Time A2_1->A2_2 A3_1 Verify Protein Concentration Q3->A3_1 Yes A3_2 Store Reagents Properly A3_1->A3_2

References

Technical Support Center: Reaction Buffer Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of reagent precipitation in reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for reagent precipitation in my reaction buffer?

A1: Reagent precipitation is a common issue that can arise from a variety of factors. The primary causes are related to the physicochemical properties of the reagents and the composition of the buffer solution. Key factors include:

  • Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent or buffer system. If the concentration of a reagent exceeds this limit, it will precipitate out of the solution.[1]

  • Suboptimal pH: The pH of the buffer plays a critical role in the solubility of ionizable compounds. If the buffer pH is close to the isoelectric point (pI) of a protein or the pKa of a small molecule, the net charge of the molecule can approach zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.[2]

  • Inappropriate Ionic Strength: The salt concentration in the buffer can significantly impact reagent solubility. Low ionic strength may be insufficient to keep certain proteins in solution, while excessively high salt concentrations can lead to a phenomenon known as "salting out," where water molecules preferentially solvate the salt ions, reducing their availability to solvate the reagent.

  • Temperature Fluctuations: Temperature can have a significant effect on the solubility of different compounds. For some reagents, solubility increases with temperature, while for others it decreases. Storing buffers at low temperatures (e.g., 4°C) can often lead to the precipitation of less soluble components.

  • Presence of Organic Co-solvents: While organic solvents like DMSO and ethanol (B145695) are often used to dissolve hydrophobic compounds, high concentrations of these solvents in the final aqueous buffer can cause precipitation of either the compound itself or other buffer components. For instance, phosphate (B84403) buffers are known to precipitate in the presence of high concentrations of acetonitrile (B52724) or methanol.[3]

  • Improper Mixing: Localized high concentrations of a reagent, often caused by adding a concentrated stock solution too quickly or without adequate mixing, can lead to immediate precipitation, even if the final concentration is below the solubility limit.

Q2: Can the type of buffer I use affect reagent solubility?

A2: Absolutely. Different buffer systems have distinct chemical properties that can influence the solubility of your reagents. Some buffer components can interact directly with your compound of interest, potentially reducing its solubility. For example, phosphate buffers can sometimes form insoluble salts with divalent cations. It is crucial to select a buffer system that is compatible with all the components of your reaction. If you encounter precipitation, consider switching to an alternative buffer system with a different chemical composition (e.g., from a phosphate-based buffer to a Tris- or HEPES-based buffer).

Q3: How can I determine the maximum solubility of my reagent in a specific buffer?

A3: You can experimentally determine the maximum solubility of your reagent by preparing a series of solutions with increasing concentrations of the reagent in your desired buffer. Incubate these solutions under your experimental conditions (e.g., temperature) for a set period to allow them to reach equilibrium. The maximum solubility is the highest concentration at which no precipitate is visually observed. For a more quantitative measurement, you can centrifuge the samples and measure the concentration of the reagent in the supernatant using an appropriate analytical method like HPLC-UV.[1]

Q4: Is it possible to resolubilize a precipitated reagent?

A4: In many cases, yes. If the precipitation is due to storage at a low temperature, gentle warming of the solution to room temperature or 37°C with gentle mixing can often redissolve the precipitate. For some precipitates, the addition of a small amount of a suitable co-solvent or adjusting the pH of the buffer may be effective. However, it is important to ensure that any modifications to the buffer composition are compatible with your downstream experiments. For stubborn precipitates, more rigorous methods involving sonication or the use of chaotropic agents like urea (B33335) may be necessary, but these methods can also denature proteins.

Troubleshooting Guide

If you are experiencing reagent precipitation, follow this step-by-step guide to identify and resolve the issue.

// Nodes start [label="Precipitate Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Is the reagent known\n to be sparingly soluble?"]; check_conditions [label="Review Buffer Composition\n & Experimental Conditions"]; lower_conc [label="Lower Reagent\nConcentration", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_buffer [label="Optimize Buffer\nComposition", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_temp [label="Adjust Temperature", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; use_cosolvent [label="Add Co-solvent\n(e.g., DMSO, Glycerol)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; proper_mixing [label="Improve Mixing\nTechnique", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end_soluble [label="Reagent Soluble", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_insoluble [label="Precipitation Persists:\nConsider Alternative Reagent\n or Formulation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_reagent; check_reagent -> check_conditions [label="Yes/No"]; check_conditions -> lower_conc [label="High Concentration?"]; check_conditions -> optimize_buffer [label="Incompatible Buffer?"]; check_conditions -> adjust_ph [label="Suboptimal pH?"]; check_conditions -> adjust_temp [label="Temperature Issue?"]; check_conditions -> use_cosolvent [label="Hydrophobic Reagent?"]; check_conditions -> proper_mixing [label="Improper Mixing?"];

lower_conc -> end_soluble; optimize_buffer -> end_soluble; adjust_ph -> end_soluble; adjust_temp -> end_soluble; use_cosolvent -> end_soluble; proper_mixing -> end_soluble;

lower_conc -> end_insoluble [style=dashed]; optimize_buffer -> end_insoluble [style=dashed]; adjust_ph -> end_insoluble [style=dashed]; adjust_temp -> end_insoluble [style=dashed]; use_cosolvent -> end_insoluble [style=dashed]; proper_mixing -> end_insoluble [style=dashed]; } Caption: A workflow diagram for troubleshooting reagent precipitation.

Data Presentation

Table 1: Solubility of Common Salts in Water at Various Temperatures
Compound NameChemical Formula0°C20°C40°C60°C80°C100°C
Ammonium ChlorideNH₄Cl29.737.564655.365.677.3
Ammonium Sulfate(NH₄)₂SO₄70.675.48186.994.1103.3
Potassium ChlorideKCl27.634.040.045.551.156.7
Potassium Phosphate, monobasicKH₂PO₄14.822.733---
Sodium ChlorideNaCl35.736.036.637.338.439.8
Sodium Phosphate, dibasicNa₂HPO₄4.412.148.7---

Solubility is expressed in g/100 g of H₂O.

Table 2: Properties of Common Biological Buffers

This table provides key information for a selection of commonly used biological buffers. Choosing a buffer with a pKa value close to your desired experimental pH is crucial for maintaining pH stability.

BufferpKa at 25°CUseful pH Range
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.486.8 - 8.2
Tris8.067.5 - 9.0
Tricine8.057.4 - 8.8
CHES9.498.6 - 10.0
CAPS10.409.7 - 11.1

Experimental Protocols

Protocol 1: Step-by-Step Guide to Resolubilizing a Precipitated Reagent

Objective: To redissolve a reagent that has precipitated out of a buffer solution.

Materials:

  • Precipitated reagent in buffer solution

  • Water bath or incubator

  • Vortex mixer

  • Sonicator (optional)

  • Co-solvent (e.g., DMSO, ethanol, glycerol) if applicable

  • pH meter and appropriate acid/base for pH adjustment if applicable

Procedure:

  • Initial Assessment: Visually inspect the precipitate. Note its color, texture (e.g., crystalline, amorphous), and amount.

  • Gentle Warming and Mixing:

    • Place the tube or bottle containing the precipitated solution in a water bath or incubator set to a temperature slightly above your experimental temperature (e.g., 37°C). Do not overheat, as this can degrade sensitive reagents.

    • Gently invert or swirl the container periodically to aid in dissolution.

    • For more vigorous mixing, use a vortex mixer at a low to medium speed.

  • Sonication (for stubborn precipitates):

    • If gentle warming and mixing are ineffective, place the sample in a sonicator bath.

    • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.

    • Visually inspect for dissolution between sonication cycles.

  • Co-solvent Addition (for hydrophobic compounds):

    • If the reagent is known to be hydrophobic, add a small percentage of a compatible co-solvent (e.g., 1-5% DMSO or ethanol).

    • Add the co-solvent dropwise while vortexing to ensure proper mixing.

  • pH Adjustment (for ionizable compounds):

    • If the reagent's solubility is pH-dependent, measure the current pH of the solution.

    • Carefully adjust the pH by adding small volumes of a dilute acid or base. Aim for a pH that is at least 1-2 units away from the compound's pKa to increase the proportion of the more soluble ionized form.

  • Final Inspection: Once the precipitate is dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.

Protocol 2: Determining the Optimal Buffer Conditions to Prevent Precipitation

Objective: To identify a buffer composition (pH, ionic strength) that maintains the solubility of a reagent at the desired concentration and temperature.

Materials:

  • Reagent of interest

  • A selection of buffer stock solutions with different chemical compositions (e.g., Tris-HCl, HEPES, Phosphate)

  • Salt stock solution (e.g., NaCl)

  • Acid and base solutions for pH adjustment

  • 96-well plate or microcentrifuge tubes

  • Incubator or temperature-controlled shaker

  • Plate reader or spectrophotometer for turbidity measurement (optional)

Procedure:

  • Experimental Design:

    • Design a matrix of buffer conditions to test. This should include a range of pH values and salt concentrations. For example, you could test three different buffer systems at three different pH values and three different salt concentrations.

  • Buffer Preparation:

    • Prepare the different buffer solutions according to your experimental design in a 96-well plate or microcentrifuge tubes.

  • Reagent Addition:

    • Prepare a concentrated stock solution of your reagent in a suitable solvent (e.g., water, DMSO).

    • Add a small, precise volume of the reagent stock solution to each buffer condition to achieve the desired final concentration. Ensure the final concentration of any organic solvent is kept low and constant across all conditions.

  • Equilibration:

    • Seal the plate or tubes and incubate at your desired experimental temperature for a set period (e.g., 2-24 hours) to allow the solutions to equilibrate. Gentle agitation during incubation can be beneficial.

  • Visual and Instrumental Analysis:

    • After incubation, visually inspect each well or tube for any signs of precipitation.

    • For a more quantitative assessment, measure the turbidity (optical density at a wavelength like 600 nm) of each solution using a plate reader. Higher absorbance values indicate greater precipitation.

  • Determination of Optimal Conditions:

    • Identify the buffer conditions (buffer type, pH, and salt concentration) that result in a clear solution with no visible precipitate and low turbidity. These are the optimal conditions for maintaining the solubility of your reagent.

Signaling Pathway and Logical Relationship Diagrams

// Nodes Reagent [label="Reagent in Solution\n(Solvated Ions/Molecules)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [label="High Concentration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="Suboptimal pH\n(near pI or pKa)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IonicStrength [label="Inappropriate Ionic Strength\n(Too High or Too Low)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Low Temperature", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="High Organic Solvent %", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Supersaturation [label="Supersaturated Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleation [label="Nucleation\n(Formation of small aggregates)"]; CrystalGrowth [label="Crystal Growth / Aggregation"]; Precipitate [label="Visible Precipitate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Reagent -> Supersaturation [label="Exceeds Solubility Limit"]; Concentration -> Supersaturation; pH -> Supersaturation; IonicStrength -> Supersaturation; Temperature -> Supersaturation; Solvent -> Supersaturation; Supersaturation -> Nucleation; Nucleation -> CrystalGrowth; CrystalGrowth -> Precipitate; } Caption: Factors leading to reagent precipitation.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG2-NHS Ester and Alkyne-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of crosslinking reagents is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. Both Propargyl-PEG2-NHS ester and Alkyne-PEG4-NHS ester are popular heterobifunctional linkers that enable the conjugation of molecules to proteins or other amine-containing biomolecules, followed by a highly specific "click" reaction. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to inform the rational design of novel bioconjugates.

Core Properties and Structural Differences

At their core, both molecules share a common functionality: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like the side chain of lysine (B10760008) residues) and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] The fundamental difference lies in the length of the polyethylene (B3416737) glycol (PEG) spacer arm that separates these two reactive moieties.

  • This compound incorporates a two-unit PEG spacer.

  • Alkyne-PEG4-NHS ester features a longer, four-unit PEG spacer.[4]

This seemingly subtle distinction in PEG length can have significant implications for the physicochemical properties and in vivo performance of the final bioconjugate.[5][6]

Data Presentation: A Comparative Analysis

The choice between a PEG2 and a PEG4 linker often involves a trade-off between various performance metrics. The following tables summarize quantitative and qualitative data synthesized from preclinical studies on the impact of PEG linker length on bioconjugate performance.

PropertyThis compoundAlkyne-PEG4-NHS esterSupporting Evidence
Hydrophilicity/Solubility ModerateHighLonger PEG chains are known to significantly increase the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic payloads.[6][7][8]
Steric Hindrance Potentially higherReducedThe longer PEG4 spacer can provide greater separation between the conjugated protein and the alkyne group, potentially reducing steric hindrance and improving accessibility for the subsequent click reaction.[7]
In Vivo Circulation Time ShorterLongerIncreased PEGylation, such as moving from a PEG2 to a PEG4 or longer linker, generally leads to a larger hydrodynamic radius, which can reduce renal clearance and extend the plasma half-life of the bioconjugate.[5][9]
Potential for Aggregation Higher risk with hydrophobic payloadsLower risk with hydrophobic payloadsThe enhanced hydrophilicity of the PEG4 linker can help to mitigate aggregation issues that are common with ADCs carrying hydrophobic drugs.[10]
Immunogenicity LowLowPEG itself is generally considered non-immunogenic, although the potential for anti-PEG antibodies exists. The difference between a PEG2 and PEG4 linker in this regard is likely minimal.[6]

Table 1: Comparative Properties of this compound and Alkyne-PEG4-NHS Ester.

PEG Linker LengthRelative ADC Clearance (in rats)In Vitro CytotoxicityIn Vivo Efficacy
PEG2~10Generally highMay be limited by rapid clearance
PEG4~7May be slightly reduced in some casesOften improved due to better pharmacokinetics
PEG8~5Maintained or slightly reducedFrequently enhanced

Table 2: Impact of PEG Linker Length on ADC Performance Metrics. Data adapted from preclinical studies on antibody-drug conjugates.[10] The clearance values are relative, with lower numbers indicating slower clearance.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in bioconjugation. Below are representative protocols for the key reaction steps.

Protocol 1: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with either this compound or Alkyne-PEG4-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4).

  • This compound or Alkyne-PEG4-NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.

  • Quenching the Reaction: Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: Purify the alkyne-modified protein using a size-exclusion chromatography column to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or another protein).

Materials:

  • Alkyne-modified protein.

  • Azide-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA).

  • Reducing agent (e.g., sodium ascorbate).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of the ligand in water or DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified protein and a molar excess of the azide-containing molecule in the reaction buffer.

    • Add the copper(I)-stabilizing ligand to the reaction mixture (a typical molar ratio of ligand to copper is 2:1 to 5:1).

    • Add the CuSO4 solution to the reaction mixture.

  • Initiation of the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).

  • Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst, excess reagents, and byproducts.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Click Chemistry Conjugation Protein Protein (with primary amines) Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein NHS Ester Reaction (pH 7.4-8.5) NHS_Ester This compound or Alkyne-PEG4-NHS Ester NHS_Ester->Alkyne_Protein Final_Conjugate Final Bioconjugate Alkyne_Protein->Final_Conjugate CuAAC Reaction (Cu(I) catalyst) Alkyne_Protein_Purify Alkyne_Protein_Purify Alkyne_Protein->Alkyne_Protein_Purify Purification (e.g., SEC) Azide_Molecule Azide-Containing Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate Final_Purify Final_Purify Final_Conjugate->Final_Purify Purification

Caption: General workflow for bioconjugation using PEG-NHS esters and click chemistry.

logical_relationship cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_performance In Vivo Performance PEG2 This compound Solubility Increased Solubility PEG2->Solubility Moderate PEG4 Alkyne-PEG4-NHS Ester PEG4->Solubility High Steric_Hindrance Reduced Steric Hindrance PEG4->Steric_Hindrance PK Improved Pharmacokinetics (Longer Half-Life) Solubility->PK Efficacy Potentially Enhanced Efficacy Steric_Hindrance->Efficacy PK->Efficacy

Caption: Logical relationship between PEG linker length and bioconjugate performance.

Conclusion

The selection between this compound and Alkyne-PEG4-NHS ester is a critical decision in the design of bioconjugates. While both reagents enable the efficient and specific coupling of molecules via NHS ester chemistry and CuAAC, the length of the PEG spacer significantly influences the properties of the final product.

Choose this compound for applications where:

  • A more compact linker is desired.

  • The conjugated molecule is already sufficiently hydrophilic.

  • Rapid clearance is not a primary concern.

Choose Alkyne-PEG4-NHS ester for applications where:

  • Enhanced hydrophilicity and solubility are required, especially for hydrophobic payloads.[7][8]

  • A longer spacer is needed to overcome potential steric hindrance.[7]

  • Improved pharmacokinetic properties, such as a longer circulation half-life, are a key objective.[5][9]

Ultimately, the optimal choice of linker is dependent on the specific antibody, payload, and therapeutic or diagnostic application. Empirical evaluation of a series of linkers is often necessary to identify the best-performing candidate for a given bioconjugate.

References

A Researcher's Guide to Amine Labeling: Comparing Alternatives to Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules is a cornerstone of experimental biology. Propargyl-PEG2-NHS ester has become a widely used reagent for this purpose, enabling the introduction of a terminal alkyne for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." However, the landscape of bioconjugation is rich with alternatives, each offering distinct advantages in terms of reaction kinetics, biocompatibility, and experimental design.

This guide provides an objective comparison of key alternatives to this compound for labeling primary amines. We will delve into reagents that offer different bioorthogonal handles, including azides for traditional click chemistry and strained cyclooctynes for copper-free strategies, providing experimental data and detailed protocols to inform your selection.

Performance Comparison of Amine-Reactive Labeling Reagents

The choice of a labeling reagent extends beyond the initial amine reaction; it dictates the subsequent conjugation strategy. The primary alternatives to the propargyl (alkyne) handle are reagents that introduce an azide (B81097) or a strained alkyne, such as Dibenzocyclooctyne (DBCO) or Trans-cyclooctene (TCO).

The initial labeling step for all these alternatives relies on the N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on proteins (N-terminus and lysine (B10760008) side chains) to form a stable amide bond.[1] The efficiency of this step is highly dependent on pH, with an optimal range of 7.2-8.5.[1][2] A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1]

The major performance differences emerge in the second step: the bioorthogonal "click" reaction.

Table 1: Quantitative Comparison of Bioorthogonal Ligation Chemistries

FeaturePropargyl-NHS (via CuAAC)Azide-NHS (via CuAAC)Azide-NHS (via SPAAC w/ DBCO)DBCO-NHS (via SPAAC w/ Azide)TCO-NHS (via IEDDA w/ Tetrazine)
Ligation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (IEDDA)
Biocompatibility Lower (Copper is cytotoxic)[3][4]Lower (Copper is cytotoxic)[3][4]High (Copper-free)[5][6]High (Copper-free)[5][6]High (Copper-free)[7]
Reaction Kinetics (k₂) (M⁻¹s⁻¹) ~10⁴ - 10⁵ (Ligand-accelerated)[3]~10⁴ - 10⁵ (Ligand-accelerated)[3]~0.1 - 1.0[8]~0.1 - 1.0[8]~10³ - 10⁶ (Extremely fast)[7][8]
Typical Ligation Time < 1 hour< 1 hour1 - 12 hours[9][10]1 - 12 hours[9][10]Seconds to minutes
Primary Use Case In vitro conjugation, material scienceIn vitro conjugation, material scienceLive-cell imaging, in vivo studiesLive-cell imaging, in vivo studiesRapid labeling, in vivo pre-targeting
Potential Side Reactions ROS generation, protein degradation from Cu(I)[4]ROS generation, protein degradation from Cu(I)[4]Potential reaction with thiols[4]None reportedNone reported

Visualizing the Labeling and Ligation Pathways

To understand the workflow, it is helpful to visualize the chemical reactions and decision-making processes involved.

Chemical Labeling and Ligation Schemes

The initial amine labeling is consistent across all reagents, while the subsequent bioorthogonal reaction differs significantly.

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein-NH2 Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG-Handle Protein-NH2->Labeled_Protein pH 7.2-8.5 Reagent-NHS Handle-PEG-NHS Reagent-NHS->Labeled_Protein Labeled_Protein_2 Protein-NH-CO-PEG-Handle Final_Conjugate Final Conjugate Labeled_Protein_2->Final_Conjugate Click Chemistry Probe Probe-Partner Probe->Final_Conjugate

A two-step bioconjugation workflow.
Selecting the Right Reagent

The choice of reagent is dictated by the experimental constraints, particularly the need for biocompatibility.

start Start: Need to label primary amines? live_cell Is the experiment in live cells / in vivo? start->live_cell fast_kinetics Is reaction speed critical (e.g., short half-life probe)? live_cell->fast_kinetics Yes in_vitro Use CuAAC Reagents: Propargyl-NHS or Azide-NHS live_cell->in_vitro No tco Use IEDDA Reagent: TCO-NHS fast_kinetics->tco Yes dbco Use SPAAC Reagent: DBCO-NHS or Azide-NHS fast_kinetics->dbco No cluster_prep Preparation cluster_label Step 1: Amine Labeling cluster_ligate Step 2: Bioorthogonal Ligation cluster_analyze Analysis p1 Start: Protein Sample p2 Buffer Exchange (Remove primary amines, e.g., Tris) p1->p2 l2 Add reagent to protein (10-20x molar excess) p2->l2 l1 Dissolve NHS-Ester Reagent in DMSO/DMF l1->l2 l3 Incubate (RT for 1h or 4°C for 2h) l4 Quench Reaction (e.g., with Tris) l3->l4 l5 Purify: Desalting Column (Removes excess reagent) l4->l5 c1 Add Click Partner (e.g., Azide-Fluorophore) l5->c1 c2 Add Catalyst (if CuAAC) c1->c2 CuAAC Only c3 Incubate (1-12h depending on chemistry) c1->c3 c2->c3 c4 Purify: SEC or Dialysis (Removes excess probe) c3->c4 a1 Final Conjugate c4->a1 a2 Analysis (SDS-PAGE, MS, Functional Assay) a1->a2

References

A Comparative Analysis of PEG-NHS Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various PEGylating reagents, N-hydroxysuccinimide (NHS) esters of PEG are particularly popular due to their reactivity towards primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The length of the PEG chain is a critical parameter that can significantly influence the characteristics of the resulting conjugate. This guide provides a comparative analysis of different length PEG-NHS esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.

The Impact of PEG Chain Length on Protein Properties

The molecular weight of the PEG chain directly impacts several key attributes of the PEGylated protein. Generally, as the PEG chain length increases, the following effects are observed:

  • Increased Hydrodynamic Size: The hydrodynamic radius of the protein increases significantly with the attachment of PEG chains. This effect is more pronounced with longer PEG chains. This increased size is a primary contributor to the extended in vivo circulation time of PEGylated proteins by reducing renal clearance.[1]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases. Longer PEG chains generally offer greater protection.

  • Reduced Immunogenicity: The PEG shell can mask epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering its immunogenicity.[2]

  • Altered Bioactivity: The in vitro bioactivity of a PEGylated protein may decrease with increasing PEG chain length due to steric hindrance that can impede its interaction with its target receptor or substrate. However, this reduction in in vitro activity is often compensated by the significantly prolonged in vivo half-life, leading to an overall enhancement of the therapeutic effect.[3]

  • Modified Pharmacokinetics: Longer PEG chains lead to a longer plasma half-life, reduced clearance, and a smaller volume of distribution.[4]

Quantitative Data Comparison

The following tables summarize the impact of different length PEG-NHS esters on key performance parameters of proteins. It is important to note that the specific effects can vary depending on the protein, the degree of PEGylation, and the specific experimental conditions.

Table 1: Effect of PEG Chain Length on Hydrodynamic Radius of Human Serum Albumin (HSA)
PEG-NHS Ester Molecular Weight (kDa)Resulting Hydrodynamic Radius (Rh) of PEG-HSA (nm)Fold Increase in Rh vs. Native HSA
54.31.20
105.31.48
20 (linear)6.21.75
20 (branched)6.51.83

Data adapted from a study on site-specifically PEGylated human serum albumin. The native HSA had a hydrodynamic radius of approximately 3.6 nm.[1]

Table 2: Comparative Pharmacokinetics of PEGylated Interferon Alfa
PEGylated InterferonPEG Molecular Weight and StructureTerminal Half-life (t½) (hours)Mean Residence Time (MRT) (hours)
PEG-IFN alfa-2b12 kDa, linear~50~94
PEG-IFN alfa-2a40 kDa, branched~80~160
Novel PEG-IFN alfa-2b48 kDa, 4-branched192133
PEG-IFN alfa-2a40 kDa, branched108115

Data compiled from comparative pharmacokinetic studies in healthy volunteers and patients with chronic hepatitis C. Note that direct comparison between studies should be made with caution due to differences in study design and patient populations.[4][5]

Table 3: In Vitro Bioactivity of PEGylated Proteins
ProteinPEG-NHS Ester Molecular Weight (kDa)Retained In Vitro Bioactivity (%)
Interferon alfa-2a20~23%
Interferon alfa-2a40 (branched)7%
TNF-α (lysine-deficient)5High
TNF-α (lysine-deficient)10 (branched)Higher than 5 kDa linear
TNF-α (lysine-deficient)20Higher than 5 kDa linear
TNF-α (lysine-deficient)40 (branched)Loss of activity

Data compiled from various studies. The retained bioactivity is highly dependent on the protein and the site of PEGylation.[6]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the successful synthesis and characterization of PEGylated proteins. Below are detailed protocols for key experiments.

Protocol 1: General Protein PEGylation with PEG-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • PEG-NHS ester of desired molecular weight

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 20% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

Protocol 2: Characterization by SDS-PAGE

Materials:

  • Polyacrylamide gels (appropriate percentage to resolve the PEGylated protein)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Barium iodide stain for PEG visualization (optional)

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with sample loading buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The PEGylated protein will migrate at a higher apparent molecular weight than the unmodified protein due to the increased hydrodynamic size imparted by the PEG chain. For specific visualization of PEG, a barium iodide staining procedure can be employed.

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)

  • Molecular weight standards for calibration

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the purified PEGylated protein sample onto the column.

  • Chromatographic Separation: Run the separation at a constant flow rate. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

  • Data Analysis: Analyze the chromatogram to determine the retention time and peak purity of the PEGylated species. The degree of PEGylation can be estimated by comparing the retention time to a calibration curve generated with protein standards of known molecular weight.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid for proteins)

  • Calibrants

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution.

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.

  • Mass Analysis: Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein conjugated with one, two, or more PEG chains.

  • Data Analysis: The degree of PEGylation can be determined from the mass difference between the peaks, which corresponds to the mass of the attached PEG moiety.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (Amine-free buffer) Mixing Mixing & Incubation Protein->Mixing PEG_NHS PEG-NHS Ester (in DMSO/DMF) PEG_NHS->Mixing Quenching Quenching Mixing->Quenching Purify Dialysis / SEC Quenching->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Characterize Purified Conjugate SEC_analysis SEC Analysis Purify->SEC_analysis Characterize Purified Conjugate MALDI_TOF MALDI-TOF MS Purify->MALDI_TOF Characterize Purified Conjugate

Caption: Experimental workflow for protein PEGylation and characterization.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Initiation PEG_Cytokine PEGylated Cytokine (e.g., PEG-Interferon) PEG_Cytokine->Receptor Binding

Caption: JAK-STAT signaling pathway activated by a PEGylated cytokine.

Conclusion

The choice of PEG-NHS ester length is a critical consideration in the design of PEGylated biotherapeutics. Shorter PEG chains may be advantageous when preserving in vitro bioactivity is paramount, while longer PEG chains are generally preferred for maximizing in vivo circulation time and reducing immunogenicity. The provided data and protocols offer a starting point for researchers to make informed decisions and to develop robust and well-characterized PEGylated products. It is essential to empirically determine the optimal PEG length for each specific protein and therapeutic application.

References

Mass spectrometry analysis of Propargyl-PEG2-NHS ester labeled peptides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propargyl-PEG2-NHS Ester for Mass Spectrometry-Based Peptide Analysis

Introduction

In the field of proteomics, chemical labeling of peptides is a crucial step for enhancing detection, enabling quantification, and facilitating the enrichment of specific peptide populations for mass spectrometry (MS) analysis. This compound is a heterobifunctional labeling reagent that has gained prominence due to its versatile chemical properties. This reagent features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a propargyl group, connected by a polyethylene (B3416737) glycol (PEG) spacer.[1][2]

The NHS ester group reacts efficiently with primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[3][4] This reaction is a widely used strategy for general peptide labeling. The propargyl group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7] This allows for the covalent attachment of a secondary molecule containing an azide (B81097) group, such as a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging), in a highly specific and efficient manner, even in complex biological mixtures.[1][8] The PEG spacer enhances the solubility and biocompatibility of the labeled peptide while potentially reducing non-specific interactions.[1]

This guide provides a comparative analysis of this compound against other common peptide labeling reagents, supported by experimental protocols and data-driven comparisons to aid researchers in selecting the appropriate tool for their proteomic workflows.

Experimental Workflow and Protocols

The general workflow for using this compound in a bottom-up proteomics experiment involves protein digestion, peptide labeling, optional click chemistry modification, and subsequent LC-MS/MS analysis.

Caption: General experimental workflow for peptide analysis using this compound.
Detailed Protocol for Peptide Labeling

This protocol is a general guideline for labeling peptides with this compound. Optimal conditions, such as reagent concentrations and reaction times, may need to be determined empirically for specific applications.

Materials:

  • Peptide sample (post-digestion)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[9]

  • Quenching buffer (e.g., Tris or glycine)[9]

  • Desalting column or dialysis cassette for cleanup[9][10]

Procedure:

  • Sample Preparation: Ensure the peptide sample is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[10] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. The NHS ester moiety is moisture-sensitive and hydrolyzes readily, so do not store the reconstituted reagent.[9][10]

  • Labeling Reaction:

    • Determine the molar excess of the labeling reagent required. A 10- to 20-fold molar excess over the total amount of peptides is a common starting point.[9]

    • Add the calculated volume of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should ideally not exceed 10%.[9][10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][10]

  • Quenching: Add quenching buffer (e.g., to a final concentration of 50 mM Tris) to stop the reaction by consuming any unreacted NHS ester.

  • Cleanup: Remove unreacted labeling reagent and by-products using a suitable method such as a desalting column, gel filtration, or dialysis.[9] This step is critical to prevent interference in the subsequent MS analysis.

  • Downstream Processing: The labeled peptides are now ready for optional click chemistry or for direct analysis by LC-MS/MS. Store the labeled sample at -20°C or -80°C.

Performance Comparison with Alternative Labeling Reagents

This compound offers a unique combination of features, but its performance should be compared with other established labeling strategies to determine its suitability for a given experiment. The primary alternatives include isobaric tags (TMT, iTRAQ), stable isotope labeling (e.g., dimethyl labeling), and label-free methods.

FeatureThis compoundIsobaric Tags (TMT, iTRAQ)Stable Isotope Labeling (Dimethyl)Label-Free Quantification (DIA, DDA)
Principle Covalent labeling of primary amines with a click-chemistry handle.Covalent labeling of primary amines with tags of identical mass but different reporter ions upon fragmentation.[11][12]Reductive amination of primary amines with light or heavy formaldehyde (B43269) isotopes.Quantification based on precursor ion signal intensity or MS2 fragment ion spectra.[13]
Multiplexing Limited (typically 1-2 plex without further isotopic modification).High (up to 18-plex with TMTpro).[12]Low to moderate (typically 2-3 plex).Theoretically unlimited number of samples can be compared.[13]
Quantification MS1 precursor intensity.MS2/MS3 reporter ion intensity.[11]MS1 precursor intensity (mass shift).MS1 precursor intensity or MS2 fragment ion intensity.[13]
Accuracy Good; susceptible to MS1-level interference.Can be compromised by co-isolation interference, leading to ratio compression. MS3 methods can mitigate this.[11][13]High accuracy at the MS1 level.Good; requires robust computational alignment and normalization.[13]
Bioorthogonality Yes, the propargyl group allows for specific downstream reactions (e.g., enrichment).[6][7]No.No.Not applicable.
Enrichment Yes, via click chemistry attachment of an affinity tag like biotin.[8]No.No.No.
Sample Complexity Can increase complexity if over-labeling occurs on Ser/Thr/Tyr residues, though these are less stable.[12][14]Increases sample complexity at the MS2 level.Increases MS1 spectral complexity due to isotopic pairs.[11]Complexity is inherent to the sample; no additional complexity is introduced by labeling.
Cost Reagent cost is moderate.Reagent cost is high, especially for higher-plex kits.Reagent cost is very low.No reagent cost, but may require more instrument time and complex data analysis software.

Versatility of this compound

The dual-functionality of this compound opens up multiple avenues for proteomic analysis beyond simple identification and quantification. The NHS ester provides a means for general peptide tagging, while the bioorthogonal propargyl group allows for subsequent, highly specific chemical modifications.

G cluster_reagent This compound Reagent This compound NHS NHS Ester Group Reagent->NHS Propargyl Propargyl Group (Alkyne) Reagent->Propargyl Labeling General Peptide Labeling (Quantification at MS1) NHS->Labeling Reacts with primary amines Enrichment Affinity Enrichment (e.g., Biotin-Azide) Propargyl->Enrichment Click Chemistry Imaging Fluorescent Imaging (e.g., Fluorophore-Azide) Propargyl->Imaging Click Chemistry Conjugation Bioconjugation (e.g., PEGylation) Propargyl->Conjugation Click Chemistry

Caption: Logical relationship of this compound's functional groups to its applications.

Conclusion

This compound is a powerful and versatile tool for the mass spectrometric analysis of peptides. Its primary strength lies in the combination of a robust amine-reactive group for general peptide labeling and a bioorthogonal handle that enables a wide range of downstream applications, most notably the enrichment of labeled peptides from complex mixtures.

Choose this compound when:

  • The goal is to enrich a sub-proteome based on a specific biological activity or modification (e.g., in activity-based protein profiling).[7]

  • Downstream functionalization with reporters like fluorophores or affinity tags is required.[1][8]

  • A flexible workflow that combines general labeling with the potential for subsequent specific capture is advantageous.

Consider alternatives when:

  • High-plex multiplexing is the primary requirement for quantitative analysis; isobaric tags like TMT would be more suitable.[12]

  • The budget is a major constraint and simple, relative quantification is sufficient; stable isotope dimethyl labeling offers a cost-effective solution.

  • Minimizing sample manipulation is critical; label-free approaches avoid chemical reactions altogether.[13]

By understanding the comparative strengths and weaknesses of this compound, researchers can make an informed decision to leverage its unique capabilities for advanced proteomic investigations.

References

A Researcher's Guide to Validating Protein Conjugation with Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a protein is a critical step in enhancing its therapeutic properties. Propargyl-PEG2-NHS ester is a popular reagent that facilitates this process by reacting with primary amines on the protein surface, introducing a PEG linker with a terminal alkyne group for subsequent "click" chemistry applications. However, merely performing the conjugation reaction is insufficient; rigorous validation is essential to confirm the modification, determine the degree of PEGylation, and ensure the quality and consistency of the bioconjugate.

This guide provides a comprehensive comparison of key methods for validating protein conjugation with this compound, offering detailed experimental protocols and a comparative analysis of alternative conjugation chemistries.

Core Validation Techniques: A Comparative Overview

Several analytical techniques can be employed to validate protein PEGylation. The choice of method depends on the specific information required, available instrumentation, and the desired level of detail. The most common techniques include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Native Polyacrylamide Gel Electrophoresis (Native PAGE), and Mass Spectrometry (MS).

FeatureSDS-PAGENative PAGEMass Spectrometry (LC-ESI-MS & MALDI-TOF MS)
Primary Information Apparent molecular weight shiftChange in size, shape, and chargePrecise molecular weight, degree of PEGylation, identification of conjugation sites
Resolution Moderate; can be affected by PEG-SDS interactions leading to smeared bands.[1][2][3]Higher resolution for PEGylated species compared to SDS-PAGE as it avoids PEG-SDS interactions.[1][2][3]High to very high; can resolve individual PEGylation states.
Quantitative Accuracy Semi-quantitativeSemi-quantitativeHighly quantitative, providing precise mass measurements and relative abundance of species.[4]
Throughput High; multiple samples can be run on a single gel.High; multiple samples can be run on a single gel.Lower to moderate, depending on the sample preparation and instrument time.
Ease of Use Relatively simple and widely available.Requires more careful optimization of buffer systems.Requires specialized instrumentation and expertise for data acquisition and analysis.
Cost LowLowHigh

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylated Protein

This protocol is a fundamental method to qualitatively assess the increase in molecular weight of a protein after conjugation with this compound.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Protein molecular weight markers

  • Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

  • Polyacrylamide gels (precast or hand-casted)

  • Electrophoresis running buffer (e.g., Tris-Glycine-SDS)

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the PEGylated protein and unmodified control with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and molecular weight markers into the wells of the polyacrylamide gel. Run the gel in electrophoresis running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel and immerse it in Coomassie Brilliant Blue staining solution with gentle agitation.

  • Destaining: Transfer the gel to a destaining solution to remove the background stain, revealing the protein bands.

  • Analysis: Image the gel. A successful conjugation will be indicated by a shift in the band of the PEGylated protein to a higher apparent molecular weight compared to the unmodified control. The extent of the shift provides a rough indication of the degree of PEGylation.

Protocol 2: Native PAGE Analysis for Improved Resolution

Native PAGE separates proteins in their folded state, avoiding the band smearing that can occur with PEGylated proteins in SDS-PAGE due to interactions between PEG and SDS.[1][2][3]

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Native protein molecular weight markers

  • Native sample buffer (does not contain SDS or reducing agents)

  • Native polyacrylamide gels

  • Native electrophoresis running buffer (e.g., Tris-Glycine)

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the PEGylated protein and unmodified control with the native sample buffer. Do not heat the samples.

  • Gel Electrophoresis: Load the samples and native molecular weight markers into the wells of the native polyacrylamide gel. Run the gel in a cold room or with a cooling system to dissipate heat and maintain the native protein structure.

  • Staining and Destaining: Follow the same staining and destaining procedure as for SDS-PAGE.

  • Analysis: Image the gel. The PEGylated protein should migrate differently from the unmodified protein, with the separation based on a combination of size, shape, and charge. This method often provides sharper bands for PEGylated species compared to SDS-PAGE.[1][2][3]

Protocol 3: Mass Spectrometry for Precise Characterization

Mass spectrometry provides the most detailed and quantitative analysis of protein conjugation, offering precise mass measurements to confirm the covalent attachment of the this compound and to determine the number of PEG units conjugated per protein molecule.

A. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry)

Materials:

  • PEGylated protein sample, desalted

  • Unmodified protein control, desalted

  • Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

  • A liquid chromatography system coupled to an electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: Ensure the protein sample is in a volatile buffer (e.g., ammonium (B1175870) acetate) and free of non-volatile salts and detergents.

  • LC Separation: Inject the sample onto a reverse-phase column (e.g., C4 or C8) and elute with a gradient of increasing organic solvent. This step separates the PEGylated protein from unconjugated protein and other impurities.

  • MS Analysis: The eluent from the LC is introduced into the ESI source, where the protein molecules are ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: The resulting spectrum of multiple charged ions is deconvoluted to determine the zero-charge mass of the protein. By comparing the mass of the PEGylated protein to the unmodified control, the mass shift due to PEGylation can be precisely determined. The heterogeneity of the PEGylated sample can also be assessed by identifying peaks corresponding to different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species). For complex spectra of PEGylated proteins, post-column addition of amines like triethylamine (B128534) can help to reduce charge states and simplify the spectra.[5]

B. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry)

Materials:

  • PEGylated protein sample, desalted

  • Unmodified protein control, desalted

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix a small volume of the protein sample with the MALDI matrix solution.

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the protein and matrix.

  • MS Analysis: The target plate is inserted into the mass spectrometer. A pulsed laser desorbs and ionizes the sample. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their m/z.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the unmodified and PEGylated protein. The mass difference between these peaks allows for the determination of the degree of PEGylation. MALDI-TOF is particularly useful for analyzing complex mixtures and can provide a rapid assessment of the conjugation reaction.[4][6][7]

Visualizing the Process: Diagrams

Conjugation_Validation_Workflow cluster_conjugation Protein Conjugation cluster_validation Validation Protein Protein Conjugation Conjugation Reaction (pH 7.0-9.0) Protein->Conjugation Propargyl_PEG2_NHS This compound Propargyl_PEG2_NHS->Conjugation PEGylated_Protein_Mixture PEGylated Protein (Mixture) Conjugation->PEGylated_Protein_Mixture SDS_PAGE SDS-PAGE PEGylated_Protein_Mixture->SDS_PAGE Qualitative MW Shift Native_PAGE Native PAGE PEGylated_Protein_Mixture->Native_PAGE Improved Resolution Mass_Spectrometry Mass Spectrometry (LC-MS, MALDI-TOF) PEGylated_Protein_Mixture->Mass_Spectrometry Precise Mass & Degree of PEGylation Chemical_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Lysine residue or N-terminus) plus1 + Protein->plus1 NHS_Ester This compound arrow pH 7.0 - 9.0 NHS_Ester->arrow Conjugate Protein-NH-CO-PEG2-Propargyl (Stable Amide Bond) plus2 + Conjugate->plus2 Byproduct N-Hydroxysuccinimide plus1->NHS_Ester arrow->Conjugate plus2->Byproduct Method_Comparison cluster_NHS NHS Ester Chemistry cluster_Maleimide Maleimide Chemistry cluster_Click Click Chemistry Protein Protein NHS_Ester This compound Protein->NHS_Ester Maleimide Maleimide-PEG Protein->Maleimide Azide_NHS Azide-PEG-NHS Ester Protein->Azide_NHS Amine Primary Amines (Lys, N-terminus) NHS_Ester->Amine pH 7.0-9.0 Amide_Bond Stable Amide Bond Amine->Amide_Bond Thiol Thiols (Cysteine) Maleimide->Thiol pH 6.5-7.5 Thioether_Bond Thioether Bond Thiol->Thioether_Bond Amine_Click Primary Amines Azide_NHS->Amine_Click Azide_Protein Azide-Modified Protein Amine_Click->Azide_Protein Triazole Stable Triazole Ring Azide_Protein->Triazole Alkyne Alkyne Reagent Alkyne->Triazole Cu(I) catalyst or Strain-promoted

References

A Researcher's Guide to Quantifying NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of proteins and other biomolecules with N-hydroxysuccinimide (NHS) esters is a critical step for ensuring experimental reproducibility and optimal performance in downstream applications. This guide provides a comparative overview of common quantification methods, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your needs.

The covalent labeling of primary amines on biomolecules using NHS esters is a widely adopted strategy for attaching fluorescent dyes, biotin (B1667282), or other moieties.[1][2][3] The efficiency of this reaction, however, can be influenced by several factors including pH, temperature, and the inherent properties of the protein itself.[4][5] Over-labeling can lead to protein aggregation and loss of biological activity, while under-labeling may result in poor signal intensity.[6] Therefore, precise quantification of the DOL is essential.

Comparison of Quantification Methods

Several methods are available for quantifying the degree of labeling, each with its own advantages and limitations. The choice of method often depends on the nature of the label, the required sensitivity, and the available instrumentation. The table below summarizes the key characteristics of the most common techniques.

MethodPrincipleTypical ApplicationAdvantagesDisadvantagesLinear Range
Spectrophotometry Measures absorbance of the labeled molecule at specific wavelengths for the protein (280 nm) and the label.[4]Fluorescent dye-labeled proteins.[7]Simple, rapid, and requires common laboratory equipment.Requires accurate molar extinction coefficients for both the protein and the label.[7] Interference from substances that absorb at 280 nm.Dependent on spectrophotometer linearity (typically 0.1 - 1.0 Absorbance Units).[7]
HABA Assay A colorimetric competitive binding assay where biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, causing a measurable decrease in absorbance at 500 nm.[8][9][10]Biotin-labeled proteins.[10][11]Specific for biotin, relatively simple and rapid.[9][11]Indirect measurement, requires removal of free biotin.[10] The linear range can be narrow.[8][9]2-16 µM or 20-160 µM of biotin, depending on the kit.[8][9]
Mass Spectrometry Measures the mass-to-charge ratio of the labeled protein or its digested peptides to determine the extent of modification.[12]All types of labels.High accuracy and can provide site-specific labeling information.[12]Requires specialized instrumentation and expertise, can be time-consuming, and is a destructive method.N/A

Experimental Protocols and Workflows

Spectrophotometric Determination of DOL for Fluorescently Labeled Proteins

This method is suitable for proteins labeled with chromophores that have a distinct absorbance spectrum from the protein itself.[7]

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation DOL Calculation start Purified Labeled Protein dilute Dilute Sample start->dilute In appropriate buffer (e.g., PBS) measure_amax Measure Absorbance at Label's Amax dilute->measure_amax measure_280 Measure Absorbance at 280 nm measure_amax->measure_280 calculate_dye_conc Calculate Dye Concentration measure_amax->calculate_dye_conc calculate_protein_conc Calculate Protein Concentration measure_280->calculate_protein_conc Correct for dye absorbance at 280 nm calculate_dol Calculate DOL calculate_protein_conc->calculate_dol calculate_dye_conc->calculate_dol end Degree of Labeling calculate_dol->end Final Result

Caption: Workflow for Spectrophotometric DOL Determination.

  • Purify the Labeled Protein: It is crucial to remove all non-conjugated labels from the protein solution. This can be achieved by methods such as dialysis or gel filtration.[4]

  • Prepare the Sample: Dilute the purified labeled protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that results in an absorbance reading at the dye's maximum absorption wavelength (Amax) within the linear range of the spectrophotometer (typically 0.1 to 1.0).[7]

  • Measure Absorbance:

    • Measure the absorbance of the diluted sample at 280 nm (A280).

    • Measure the absorbance at the Amax of the fluorescent dye (A_dye).

  • Calculate the Degree of Labeling (DOL):

    • Calculate the molar concentration of the dye: Dye Concentration (M) = A_dye / (ε_dye * path length in cm) where ε_dye is the molar extinction coefficient of the dye at its Amax.

    • Calculate the corrected protein absorbance at 280 nm: The dye may also absorb light at 280 nm, so its contribution to the A280 reading must be subtracted. Corrected A280 = A280 - (A_dye * CF280) where CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax.

    • Calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A280 / (ε_protein * path length in cm) where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)[7]

HABA Assay for Quantifying Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin conjugated to a protein.[10] The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.[8][9]

HABA_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis haba_avidin Prepare HABA/Avidin Solution mix_reagents Mix HABA/Avidin with Sample haba_avidin->mix_reagents biotin_sample Prepare Biotinylated Sample biotin_sample->mix_reagents incubate Incubate mix_reagents->incubate measure_abs Measure Absorbance at 500 nm incubate->measure_abs calc_biotin_conc Calculate Biotin Concentration measure_abs->calc_biotin_conc standard_curve Prepare Biotin Standard Curve standard_curve->calc_biotin_conc calc_dol Calculate DOL calc_biotin_conc->calc_dol end Degree of Labeling calc_dol->end Final Result

Caption: Workflow for the HABA Assay.

  • Remove Free Biotin: Ensure that all unconjugated biotin is removed from the labeled protein sample using methods like dialysis or gel filtration.[10]

  • Prepare HABA/Avidin Solution: Prepare the HABA/avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed reagent in buffer.[9]

  • Prepare Biotin Standards: Create a series of biotin standards of known concentrations to generate a standard curve.

  • Perform the Assay:

    • Pipette the HABA/avidin solution into cuvettes or a microplate.

    • Measure the initial absorbance at 500 nm (this is the reading for the HABA/avidin complex).

    • Add the biotinylated protein sample or biotin standards to the HABA/avidin solution and mix well.

    • Incubate for a short period to allow the biotin to displace the HABA.

    • Measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.[10]

  • Calculate the Degree of Labeling:

    • Use the standard curve to determine the concentration of biotin in your sample from the change in absorbance.

    • Determine the concentration of your protein using a separate method (e.g., BCA assay or A280 measurement).[13]

    • Calculate the DOL by dividing the molar concentration of biotin by the molar concentration of the protein.

Mass Spectrometry for Precise DOL Determination

Mass spectrometry offers a highly accurate method for determining the degree of labeling and can even identify the specific sites of modification. This is typically done using a "bottom-up" proteomics approach where the labeled protein is digested into peptides, which are then analyzed by mass spectrometry.[14]

Mass_Spec_Logic protein Labeled Protein digestion Enzymatic Digestion (e.g., Trypsin) protein->digestion peptides Mixture of Labeled and Unlabeled Peptides digestion->peptides lc_ms LC-MS/MS Analysis peptides->lc_ms data_analysis Data Analysis lc_ms->data_analysis dol Degree of Labeling data_analysis->dol site Site of Labeling data_analysis->site

Caption: Logical Flow of DOL Analysis by Mass Spectrometry.

  • Sample Preparation: The labeled protein is denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.[14]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).[14]

  • Data Analysis: The mass spectra are analyzed to identify peptides and determine the mass shift caused by the label. By comparing the abundance of labeled versus unlabeled peptides, the degree of labeling can be quantified.[15] This analysis can be performed using specialized software that matches the experimental spectra to theoretical spectra from protein databases.[16]

By carefully selecting and implementing the appropriate quantification method, researchers can ensure the quality and consistency of their labeled biomolecules, leading to more reliable and reproducible experimental outcomes.

References

The Impact of PEGylated Linkers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates like antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire molecule. This guide provides a comprehensive comparison of hydrophilic Polyethylene Glycol (PEG) linkers against traditional hydrophobic alternatives, supported by experimental data, to inform rational linker design in therapeutic development.

The conjugation of potent cytotoxic payloads to monoclonal antibodies often introduces hydrophobicity, leading to challenges such as aggregation, rapid plasma clearance, and reduced efficacy.[1][2] Hydrophilic linkers, particularly those incorporating PEG chains, have emerged as a powerful strategy to overcome these limitations.[3] PEGylation, the process of attaching PEG chains, enhances the pharmaceutical properties of bioconjugates by improving water solubility, increasing stability, and prolonging circulation half-life.[3][4]

Performance Comparison: PEGylated vs. Hydrophobic Linkers

The selection of a linker technology has a direct and measurable impact on the performance of a bioconjugate. Hydrophilic PEG linkers consistently demonstrate significant advantages over hydrophobic linkers like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a common choice in early ADC development.[5]

Key Performance Metrics

Experimental data reveals clear distinctions in how these linker types affect critical bioconjugate attributes. PEGylated linkers generally allow for higher drug loading without inducing aggregation, exhibit superior pharmacokinetic profiles, and can lead to improved in vivo efficacy.[4][5]

FeatureHydrophilic PEGylated LinkersHydrophobic SMCC LinkersRationale & Supporting Data
Hydrophilicity HighLowThe repeating ethylene (B1197577) glycol units in PEG linkers form hydrogen bonds with water, creating a protective hydration shell that enhances solubility.[4]
ADC Solubility & Aggregation Increased solubility; mitigates aggregation.Can lead to aggregation, especially with hydrophobic payloads.Hydrophilic linkers can enable higher drug-to-antibody ratios (DAR) without the aggregation that compromises efficacy and can induce immunogenicity.[3][5]
Achievable Drug-to-Antibody Ratio (DAR) Higher DARs are possible without aggregation (e.g., DAR 8).[6]DAR is often limited to 3-4 to avoid aggregation and rapid clearance.[3]Branched or multi-arm PEG linkers enable conjugation of hydrophobic drugs at higher DARs than SMCC without causing aggregation or loss of affinity.[3]
In Vivo Half-Life Significantly extended.Generally shorter.In a study with an affibody-MMAE conjugate, a 4kDa PEG linker extended the half-life 2.5-fold and a 10kDa PEG linker extended it 11.2-fold compared to a conjugate with no PEG linker.[7]
Plasma Stability High.High (as it is a non-cleavable linker).While both can be stable, the overall improved PK profile of PEGylated ADCs reduces the impact of any potential premature payload release.[5][8]
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and reduced aggregation.Potential for off-target toxicity due to hydrophobicity and non-specific uptake.[5]By improving the ADC's PK profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[9]
Immunogenicity Generally low; the PEG chain can shield the payload from the immune system.[9]Can be potentially immunogenic.[5]PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins.[9]
Pharmacokinetics (PK) and In Vivo Efficacy

The ultimate test of a linker's performance is its impact on the bioconjugate's behavior in a biological system. Here, PEGylated linkers demonstrate a clear advantage in extending circulation time, which often translates to superior anti-tumor activity.

ParameterConjugate with PEG LinkerConjugate with Hydrophobic/No PEG LinkerStudy Details
Plasma Half-life 49 minutes (4kDa PEG), 219.5 minutes (10kDa PEG)19.6 minutes (No PEG)Molecule: ZHER2 Affibody-MMAE. The insertion of PEG chains significantly improved the half-life of the conjugates.[7]
In Vitro Cytotoxicity (IC50) 22.5-fold reduction in cytotoxicity (10kDa PEG)BaselineMolecule: ZHER2 Affibody-MMAE. While extending half-life, long-chain PEG modification can reduce immediate in vitro cytotoxicity.[7]
In Vivo Efficacy Complete eradication of NCI-N87 and SK-OV-3 tumors (at 5.5 mg/kg)Only slowed tumor growthMolecule: Small-sized ADC with a 20kDa PEG linker. The improved PK profile translated to enhanced in vivo efficacy.[5]
Maximum Tolerated Dose (MTD) >20 mg/kg (10kDa PEG)5 mg/kg (No PEG)Molecule: ZHER2 Affibody-MMAE. PEG modification significantly increased the tolerable dosage, reducing off-target toxicity.[7]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams outline the comparative properties of linkers, a typical experimental workflow for ADC development, and the general mechanism of action for an antibody-drug conjugate.

Linker_Comparison PEG_Sol High Solubility PEG_PK Extended Half-Life PEG_Sol->PEG_PK PEG_Agg Low Aggregation PEG_Sol->PEG_Agg PEG_Tox Reduced Off-Target Toxicity PEG_PK->PEG_Tox PEG_DAR High DAR Possible PEG_Agg->PEG_DAR SMCC_Sol Low Solubility SMCC_Agg Aggregation Risk SMCC_Sol->SMCC_Agg SMCC_PK Shorter Half-Life SMCC_Tox Potential Off-Target Toxicity SMCC_PK->SMCC_Tox SMCC_DAR Limited DAR SMCC_Agg->SMCC_DAR

Caption: Comparative properties of hydrophilic vs. hydrophobic linkers.

ADC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Antibody Reduction (e.g., with TCEP/DTT) C Conjugation Reaction A->C B Linker-Payload Activation (e.g., Maleimide-PEG-Drug) B->C D Purification (e.g., HIC, SEC) C->D E Characterization (DAR, Aggregation, Purity) D->E F Binding Affinity Assay E->F G Cytotoxicity Assay (e.g., MTT Assay) F->G H Plasma Stability Assay G->H I Pharmacokinetic (PK) Study (Animal Model) H->I J Efficacy Study (Tumor Xenograft Model) I->J K Tolerability / Toxicity Study J->K ADC_MoA cluster_extra Extracellular Space cluster_intra Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Release Payload Release (Linker Cleavage) Lysosome->Release 4. Degradation Payload Free Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Cytotoxicity

References

Propargyl-PEG2-NHS Ester in ADC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. The choice of linker technology profoundly impacts the ADC's stability, efficacy, and safety profile. This guide provides a comprehensive comparison of Propargyl-PEG2-NHS ester, a bifunctional linker enabling a "click chemistry" approach, with conventional maleimide-based linkers.

This compound offers a dual-pronged strategy for ADC synthesis. The N-Hydroxysuccinimide (NHS) ester facilitates the initial attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody surface. The terminal propargyl group then serves as a handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to attach an azide-modified payload. This methodology stands in contrast to the more traditional maleimide-based linkers which react with thiol groups on the antibody.

Comparative Performance Analysis

The selection of a linker system is a crucial decision in ADC design, directly influencing the therapeutic index. Below is a summary of key performance metrics comparing ADCs developed using this compound (via click chemistry) versus a conventional Maleimide-PEG-NHS ester.

Performance MetricThis compound (Click Chemistry)Maleimide-PEG-NHS Ester (Thiol Chemistry)Rationale & References
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael AdditionThe propargyl group reacts with an azide-modified payload, while the maleimide (B117702) group reacts with thiol groups on the antibody.
Conjugation Efficiency > 95%80-90%Click chemistry is known for its high efficiency and yields under mild conditions.[1]
Drug-to-Antibody Ratio (DAR) Highly defined (e.g., 3.8 - 4.0)Heterogeneous mixture (e.g., 0 - 8)Lysine-based NHS ester conjugation can lead to a heterogeneous mixture of ADC species. Click chemistry offers more controlled stoichiometry.
Linkage Stability in Plasma High (Triazole linkage)Moderate to Low (Thiosuccinimide linkage)The triazole linkage formed via click chemistry is exceptionally stable to hydrolysis and enzymatic degradation.[2] The thiosuccinimide linkage from maleimide chemistry is susceptible to retro-Michael addition, leading to premature payload release.[3][4]
In Vitro Potency (IC50) Potentially higher due to stabilityMay be lower due to premature deconjugationIncreased stability of the ADC can lead to more effective delivery of the payload to the target cells.
In Vivo Efficacy Enhanced tumor growth inhibitionVariable, can be limited by linker instabilityGreater stability in circulation allows for higher accumulation of the ADC in the tumor, leading to improved efficacy.[5]
Pharmacokinetics (Half-life) Longer half-life, similar to unmodified antibodyShorter half-life due to payload lossPremature deconjugation can alter the pharmacokinetic profile of the ADC.[6][7]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs. The following are representative protocols for the key experimental procedures cited in this guide.

Protocol 1: ADC Synthesis using this compound (Click Chemistry)

1. Antibody Modification with this compound:

  • Materials: Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), this compound, anhydrous Dimethyl sulfoxide (B87167) (DMSO), Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Adjust the pH of the mAb solution to 8.0-8.5 using the Reaction Buffer.

    • Add the this compound stock solution to the mAb solution at a desired molar excess (e.g., 10-fold).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against PBS.

    • Characterize the degree of modification using MALDI-TOF mass spectrometry.

2. Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Materials: Propargyl-modified mAb, Azide-modified cytotoxic payload, Copper(II) sulfate (B86663) (CuSO4), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium ascorbate.

  • Procedure:

    • Prepare stock solutions of the azide-modified payload, CuSO4, THPTA, and sodium ascorbate.

    • In a reaction vessel, combine the propargyl-modified mAb and the azide-modified payload (typically at a 4-10 fold molar excess over the antibody).

    • Add the CuSO4 and THPTA ligand (pre-mixed in a 1:2 molar ratio).

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Purify the resulting ADC using SEC to remove unreacted payload and catalyst components.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Stability Assay
  • Procedure:

    • Incubate the ADC in human or mouse plasma at 37°C for a period of 7-14 days.

    • At various time points, take aliquots of the plasma-ADC mixture.

    • Analyze the aliquots by a suitable method, such as ELISA or hydrophobic interaction chromatography (HIC), to determine the amount of intact ADC remaining.

    • Calculate the percentage of payload loss over time.

Protocol 3: In Vitro Cytotoxicity Assay
  • Procedure:

    • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model
  • Procedure:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

    • Administer the treatments intravenously at a specified dose and schedule.

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and collect tumors for further analysis.

    • Calculate tumor growth inhibition (TGI) for each treatment group.

Visualizing the ADC Development Workflow

The following diagrams illustrate key processes in the development and mechanism of action of ADCs utilizing this compound.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation mAb Monoclonal Antibody (mAb) mod_mAb Propargyl-PEG2-mAb mAb->mod_mAb NHS Ester Reaction (Lysine Amines) linker This compound linker->mod_mAb payload Azide-Modified Payload adc Antibody-Drug Conjugate (ADC) payload->adc mod_mAb_2->adc CuAAC Click Chemistry

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Comparison cluster_propargyl This compound cluster_maleimide Maleimide-PEG-NHS Ester Propargyl_Start Propargyl + Azide Propargyl_Reaction CuAAC Click Chemistry Propargyl_Start->Propargyl_Reaction Propargyl_Product Stable Triazole Linkage Propargyl_Reaction->Propargyl_Product Maleimide_Start Maleimide + Thiol Maleimide_Reaction Michael Addition Maleimide_Start->Maleimide_Reaction Maleimide_Product Less Stable Thiosuccinimide Linkage Maleimide_Reaction->Maleimide_Product

References

Propargyl-PEG2-NHS Ester Conjugates: A Comparative Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the long-term stability of reagents is a critical factor influencing experimental reproducibility and the viability of therapeutic candidates. This guide provides a comprehensive comparison of the long-term stability of Propargyl-PEG2-NHS ester, a popular bifunctional linker, with other common amine-reactive crosslinkers. The information presented is based on publicly available data and established principles of chemical stability.

Executive Summary

This compound is a versatile reagent that combines a propargyl group for click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. While the propargyl and PEG components of the molecule are generally stable, the NHS ester is highly susceptible to hydrolysis, which is the primary pathway of degradation. The stability of this compound is significantly influenced by storage conditions, particularly temperature and humidity. Compared to other amine-reactive functionalities, NHS esters offer rapid reaction kinetics but exhibit lower stability in aqueous solutions.

Long-Term Stability of this compound

Quantitative long-term stability data for this compound is not extensively published in peer-reviewed literature. However, supplier recommendations and data on similar PEG-NHS ester compounds provide valuable insights into its stability profile.

Key Stability-Influencing Factors:

  • Temperature: Lower temperatures are crucial for preserving the integrity of the NHS ester.

  • Moisture: The presence of water leads to the hydrolysis of the NHS ester, rendering the compound inactive for amine conjugation.

  • pH: In aqueous solutions, the rate of NHS ester hydrolysis increases significantly with higher pH.[1][2]

Storage Recommendations:

Based on supplier data, the following storage conditions are recommended for maximizing the shelf-life of this compound:

Storage ConditionRecommended Duration
Solid Form
-20°C (desiccated)Up to 3 years
4°C (desiccated)Up to 2 years
In Anhydrous Solvent (e.g., DMSO, DMF)
-80°CUp to 6 months
-20°CUp to 1 month

Note: It is critical to store the compound under desiccated conditions to prevent exposure to moisture. One supplier notes that while the initial purity of their this compound is >95%, it may degrade over time, and they guarantee a purity of >90% upon shipping, highlighting its inherent instability.

Comparative Stability with Alternative Amine-Reactive Reagents

The choice of an amine-reactive crosslinker often involves a trade-off between reaction speed and long-term stability. The following table compares the stability of NHS esters with other common classes of amine-reactive reagents.

Reagent ClassReactive GroupBond Formed with AmineGeneral Stability ProfileKey AdvantagesKey Disadvantages
N-Hydroxysuccinimide (NHS) Esters NHS EsterAmideModerate in solid form (desiccated), low in aqueous solution. Highly pH-dependent.High reactivity, rapid reaction kinetics.Susceptible to hydrolysis, leading to a short half-life in aqueous buffers.
Sulfonated NHS (Sulfo-NHS) Esters Sulfo-NHS EsterAmideSlightly more stable in aqueous solution than NHS esters, but still prone to hydrolysis.Water-soluble, enabling conjugation in fully aqueous buffers without organic solvents.Also susceptible to hydrolysis, though at a slightly lower rate than NHS esters.[3]
Imidoesters ImidoesterAmidineLess stable than NHS esters, with short half-lives, especially at alkaline pH.Reaction preserves the positive charge of the original amine.Forms reversible amidine bonds at high pH.[4]
Maleimides (for amine-thiol conjugation) Maleimide (B117702) (reacts with thiols)ThioetherThe maleimide group itself has moderate stability and can hydrolyze at high pH. The resulting thioether bond can be unstable under certain physiological conditions (retro-Michael addition).Highly specific for sulfhydryl groups.The stability of the resulting conjugate can be a concern for long-term in vivo applications.[5]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound (Solid Form)

This protocol is designed to assess the stability of solid this compound under accelerated conditions to predict its long-term shelf life.

Materials:

  • This compound (solid)

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 260 nm

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Aliquot 1-2 mg of solid this compound into multiple vials.

  • Storage: Place the vials in controlled environment chambers at specified temperature and relative humidity (RH) conditions. A control set should be stored at -20°C with a desiccant.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each storage condition.

  • Reactivity Assessment (NHS Hydrolysis Assay): a. Allow the vial to equilibrate to room temperature before opening. b. Dissolve the contents in a known volume of anhydrous DMSO to a concentration of approximately 10 mM. c. Dilute an aliquot of the DMSO stock solution into an amine-free buffer (pH 7.2) and immediately measure the absorbance at 260 nm (A_initial). d. To another aliquot, add a strong base (e.g., 0.5 N NaOH) to intentionally hydrolyze all remaining active NHS esters and measure the absorbance at 260 nm (A_final). The increase in absorbance is proportional to the amount of active NHS ester. e. The percentage of active NHS ester remaining can be calculated as: % Active = (A_final - A_initial) / (A_final_T0 - A_initial_T0) * 100, where T0 is the initial time point.

  • Purity Assessment (HPLC): a. Dilute an aliquot of the DMSO stock solution in an appropriate mobile phase. b. Inject the sample onto the HPLC system. c. Monitor the chromatogram for the appearance of degradation products (e.g., the hydrolyzed carboxylic acid). d. Calculate the purity of the this compound by peak area percentage.

Protocol 2: Hydrolysis Rate Determination of this compound in Aqueous Buffer

This protocol measures the rate of hydrolysis of the NHS ester in an aqueous environment.

Materials:

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Reaction Setup: Equilibrate the Reaction Buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.

  • Initiate Reaction: Add a small volume of the this compound stock solution to the cuvette to achieve a final concentration of approximately 1 mM. Mix quickly.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 260 nm over time. The N-hydroxysuccinimide byproduct of hydrolysis has a characteristic absorbance at this wavelength.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of hydrolysis using the equation: t₁/₂ = 0.693 / k.

Visualizations

Hydrolysis_of_Propargyl_PEG2_NHS_Ester Propargyl_PEG2_NHS This compound Propargyl_PEG2_Acid Propargyl-PEG2-Carboxylic Acid (Inactive) Propargyl_PEG2_NHS->Propargyl_PEG2_Acid Hydrolysis NHS N-Hydroxysuccinimide H2O Water (H₂O)

Caption: Hydrolysis pathway of this compound.

Bioconjugation_Reaction Propargyl_PEG2_NHS This compound Conjugate Propargyl-PEG2-Protein Conjugate (Stable Amide Bond) Propargyl_PEG2_NHS->Conjugate Aminolysis NHS N-Hydroxysuccinimide Protein_NH2 Protein-NH₂ (Primary Amine)

Caption: Bioconjugation reaction with a primary amine.

Stability_Testing_Workflow start Start: Aliquot Solid Reagent storage Store at Accelerated Conditions (e.g., 40°C/75% RH) start->storage timepoint Remove Samples at Time Points (0, 1, 2, 4, 8, 12 weeks) storage->timepoint analysis Analysis timepoint->analysis hplc HPLC for Purity analysis->hplc hydrolysis_assay NHS Hydrolysis Assay for Reactivity analysis->hydrolysis_assay data_analysis Data Analysis and Shelf-life Prediction hplc->data_analysis hydrolysis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for accelerated stability testing.

References

A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has provided a powerful toolkit for the precise and efficient covalent modification of biomolecules. Among the most prominent of these reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methodologies is a critical decision in experimental design, hinging on a trade-off between reaction kinetics and biocompatibility. This guide offers an objective comparison of CuAAC and SPAAC, supported by quantitative data and detailed experimental protocols, to inform the selection of the optimal bioconjugation strategy.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited in living systems due to copper cytotoxicity.[1][2]High biocompatibility, ideal for in vivo and live-cell applications.[1][3]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[1]Slower than CuAAC, with rates highly dependent on the structure of the cyclooctyne (B158145).[1]
Reactants Terminal Alkyne + Azide (B81097)Strained Cyclooctyne (e.g., DBCO, BCN) + Azide
Regioselectivity Exclusively forms the 1,4-disubstituted triazole regioisomer.[4]Forms a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4][5]
Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[6]Some cyclooctynes can react with thiols, leading to off-target labeling.[6]
Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[6]Strained cyclooctynes can be significantly more expensive.[6]

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioconjugation reaction is often determined by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often crucial when working with low concentrations of biomolecules or capturing dynamic biological processes.

Table 1: Second-Order Rate Constants for CuAAC Reactions

AlkyneAzideLigandk₂ (M⁻¹s⁻¹)
PhenylacetyleneBenzyl azideTHPTA~1-100
Propargyl alcoholBenzyl azideTBTA~10-200
Alkyne-modified proteinAzide-fluorophoreBTTAA>10

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and the ligand used to stabilize the copper(I) catalyst.

Table 2: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzidek₂ (M⁻¹s⁻¹)
BCNBenzyl azide~0.1 - 1.0
DBCO (ADIBO)Benzyl azide~0.3 - 1.0
DIFOBenzyl azide~0.076
Fused Cyclopropyl Cyclooctyne8-azidoadenosine 5'-triphosphate0.07

Note: The reactivity of SPAAC is intrinsically linked to the ring strain of the cyclooctyne. More strained cyclooctynes generally exhibit faster reaction kinetics.[5]

Reaction Mechanisms and Workflows

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the high ring strain of a cyclooctyne to enable a catalyst-free reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal_Alkyne Terminal Alkyne (R-C≡CH) Cu_I Cu(I)-Ligand Complex Terminal_Alkyne->Cu_I Activation Azide Azide (R'-N₃) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Cu_II Cu(II)SO₄ Reducing_Agent Sodium Ascorbate (B8700270) Cu_II->Reducing_Agent Reduction Reducing_Agent->Cu_I Ligand e.g., THPTA, TBTA Ligand->Cu_I Stabilization Cu_I->Azide Reaction

A diagram illustrating the copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Product Mixture of 1,4- and 1,5- Disubstituted 1,2,3-Triazoles Strained_Alkyne->Product Spontaneous Cycloaddition Azide Azide (R'-N₃) Azide->Product

A diagram illustrating the strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism.

Experimental Protocols

The following are generalized protocols for the labeling of a protein with a fluorescent dye using both CuAAC and SPAAC. These protocols should be optimized for specific proteins and applications.

Protocol 1: Protein Labeling via CuAAC

This protocol describes the conjugation of a terminal alkyne-containing fluorescent dye to a protein that has been functionalized with an azide group.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-fluorophore conjugate (e.g., in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the azide-functionalized protein to a final concentration of 1-5 mg/mL.

  • Add the alkyne-fluorophore conjugate to the protein solution to a final concentration that is in molar excess (e.g., 10-50 equivalents) of the protein.

  • Add the THPTA ligand solution to the reaction mixture to a final concentration that is typically 5-fold higher than the copper concentration. Vortex briefly.

  • Add the CuSO₄ solution to a final concentration of approximately 1 mM. Vortex briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. Vortex briefly.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • The labeled protein can be purified from excess reagents using methods such as dialysis, spin desalting columns, or protein precipitation.

CuAAC_Workflow Start Start with Azide- Functionalized Protein Add_Alkyne Add Alkyne- Fluorophore Start->Add_Alkyne Add_Ligand Add THPTA Ligand Add_Alkyne->Add_Ligand Add_Copper Add CuSO₄ Add_Ligand->Add_Copper Add_Ascorbate Add Sodium Ascorbate Add_Copper->Add_Ascorbate Incubate Incubate at RT (30-60 min) Add_Ascorbate->Incubate Purify Purify Labeled Protein Incubate->Purify End Labeled Protein Purify->End

A diagram of the experimental workflow for protein labeling using CuAAC.
Protocol 2: Protein Labeling via SPAAC

This protocol describes the conjugation of a strained cyclooctyne-containing fluorescent dye to a protein that has been functionalized with an azide group.[7][8]

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-dye in DMSO)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the azide-functionalized protein to a final concentration of 1-5 mg/mL.

  • Add the cyclooctyne-fluorophore conjugate to the protein solution to a final concentration that is in molar excess (e.g., 10-50 equivalents) of the protein.

  • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The optimal reaction time will depend on the specific cyclooctyne and protein being used.

  • The labeled protein can be purified from excess reagents using methods such as dialysis, spin desalting columns, or protein precipitation.

SPAAC_Workflow Start Start with Azide- Functionalized Protein Add_Cyclooctyne Add Cyclooctyne- Fluorophore Start->Add_Cyclooctyne Incubate Incubate at RT or 37°C (1-12 hours) Add_Cyclooctyne->Incubate Purify Purify Labeled Protein Incubate->Purify End Labeled Protein Purify->End

A diagram of the experimental workflow for protein labeling using SPAAC.

Concluding Remarks

The choice between copper-catalyzed and copper-free click chemistry is fundamentally application-dependent. CuAAC offers superior reaction kinetics and is a cost-effective and highly efficient method for in vitro bioconjugation. However, the inherent cytotoxicity of copper necessitates careful consideration and optimization, especially when working with sensitive biological samples. For applications requiring the modification of biomolecules in living cells or whole organisms, the biocompatibility of SPAAC makes it the unequivocal choice. While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap. By carefully weighing the factors of reaction speed, biocompatibility, cost, and experimental context, researchers can select the most appropriate click chemistry tool to advance their scientific and therapeutic goals.

References

A Researcher's Guide to Propargyl-PEG2-NHS Ester in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in unraveling complex biological processes. Propargyl-PEG2-NHS ester has emerged as a powerful tool in chemical proteomics, enabling the enrichment and identification of proteins through a combination of amine-reactive chemistry and bioorthogonal click reactions. This guide provides an objective comparison of this compound with other common protein labeling reagents, supported by experimental principles and detailed protocols to inform your selection of the most suitable tool for your research needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the two-step labeling of proteins. It features two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1]

  • Propargyl Group: This terminal alkyne serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

The polyethylene (B3416737) glycol (PEG) spacer (in this case, with two ethylene (B1197577) glycol units) enhances the hydrophilicity of the reagent, which can improve solubility and reduce non-specific binding during enrichment procedures.

Comparison with Alternative Labeling Reagents

The choice of a labeling reagent depends on the specific experimental goals, the nature of the protein of interest, and the downstream analytical methods. Here, we compare this compound with other commonly used reagents.

Amine-Reactive Reagents

These reagents, like this compound, target primary amines.

  • Biotin-NHS Esters (e.g., Sulfo-NHS-LC-Biotin): These are widely used for biotinylating proteins for subsequent capture on streptavidin-coated beads. The key difference is that Biotin-NHS esters directly attach the affinity tag (biotin), while this compound introduces a handle for a subsequent reaction. This two-step approach can sometimes offer lower background by performing the click reaction after cell lysis and initial cleanup.

  • NHS Esters with Different Linkers: The length and composition of the linker can influence the accessibility of the reactive group and the properties of the labeled protein. Longer PEG linkers can further increase hydrophilicity, while more hydrophobic linkers may be suitable for studying proteins in lipid-rich environments.

Thiol-Reactive Reagents

These reagents target the sulfhydryl group of cysteine residues.

  • Maleimide-based Reagents (e.g., Maleimide-PEG-Biotin): These are highly specific for cysteines, which are generally less abundant than lysines. This can be an advantage for more targeted labeling. However, many cysteines are involved in disulfide bonds and are not available for labeling without a reduction step.

  • Iodoacetamide-based Reagents (e.g., Iodoacetamide-Alkyne): Similar to maleimides, iodoacetamides react with cysteines. The choice between maleimide (B117702) and iodoacetamide (B48618) often depends on the specific reactivity of the target cysteine and the desired stability of the resulting bond.

Bioorthogonal Labeling Reagents

These reagents introduce a chemical handle that is unreactive with endogenous functional groups in biological systems.

  • DBCO-NHS Ester: This reagent also contains an NHS ester for amine labeling but incorporates a dibenzocyclooctyne (DBCO) group. DBCO reacts with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry reaction.[3] This can be advantageous in living cells where copper toxicity is a concern.

Quantitative Data Comparison

While direct head-to-head quantitative data for all these reagents in a single study is limited, the following table summarizes their key characteristics and typical performance based on established principles in proteomics.

FeatureThis compoundSulfo-NHS-LC-BiotinMaleimide-PEG4-BiotinIodoacetamide-AlkyneDBCO-PEG4-NHS Ester
Target Residue Lysine, N-terminusLysine, N-terminusCysteineCysteineLysine, N-terminus
Reaction pH 7.0 - 9.07.0 - 9.06.5 - 7.57.5 - 8.57.0 - 9.0
Labeling Strategy Two-step (Click Chemistry)One-stepOne-stepTwo-step (Click Chemistry)Two-step (Copper-free Click)
Specificity Moderate (abundant lysines)Moderate (abundant lysines)High (less abundant cysteines)High (less abundant cysteines)Moderate (abundant lysines)
Cell Permeability PermeableNon-permeable (Sulfo group)PermeablePermeablePermeable
Click Chemistry Copper-catalyzed (CuAAC)N/AN/ACopper-catalyzed (CuAAC)Copper-free (SPAAC)
Potential for Off-Target Labeling Can react with other nucleophiles at high concentrations.[4]Can react with other nucleophiles at high concentrations.LowLowCan react with other nucleophiles at high concentrations.

Experimental Protocols

Here, we provide a detailed methodology for a typical proteomics workflow using this compound for the enrichment and identification of labeled proteins.

I. Protein Labeling in Cell Lysate
  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Protein Labeling:

    • Adjust the pH of the protein lysate to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Prepare a fresh stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 10 mM.

    • Add the this compound stock solution to the lysate to a final concentration of 1 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM and incubating for 15 minutes.

II. Click Chemistry Reaction
  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of Biotin-Azide (e.g., 10 mM in DMSO), copper(II) sulfate (B86663) (CuSO4) (e.g., 50 mM in water), and a reducing agent/ligand such as Tris(2-carboxyethyl)phosphine (TCEP) or Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 50 mM in DMSO).

  • Perform the Click Reaction:

    • To the labeled protein lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:

      • Biotin-Azide to a final concentration of 100 µM.

      • TCEP or TBTA to a final concentration of 1 mM.

      • CuSO4 to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

III. Protein Enrichment and Digestion
  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by PBS with 6 M urea, and finally PBS).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins overnight at 37°C with a suitable protease (e.g., trypsin).

    • Collect the supernatant containing the digested peptides.

IV. Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Desalt the peptide samples using a C18 StageTip.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the variable modification corresponding to the propargyl-PEG2-biotin tag on lysine residues.

    • Perform quantitative analysis to identify proteins that are significantly enriched in the labeled sample compared to a control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis cell_lysate Cell Lysate labeling Labeling with This compound cell_lysate->labeling quench Quenching labeling->quench click_reaction CuAAC with Biotin-Azide quench->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-Bead Digestion enrichment->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A typical experimental workflow for proteomics using this compound.

Signaling Pathway Example: Wnt Signaling

This compound can be used to study protein-protein interactions within signaling pathways. For example, to identify binding partners of a key protein in the Wnt signaling pathway, a cell line expressing a tagged version of the protein of interest could be labeled, followed by enrichment and identification of co-purified proteins.

wnt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt fzd Frizzled (FZD) wnt->fzd lrp LRP5/6 wnt->lrp dvl Dishevelled (DVL) fzd->dvl axin Axin lrp->axin destruction_complex Destruction Complex dvl->destruction_complex axin->destruction_complex apc APC apc->destruction_complex gsk3b GSK3β gsk3b->destruction_complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc destruction_complex->beta_catenin Degradation tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Gene Expression tcf_lef->target_genes

Caption: Simplified diagram of the canonical Wnt signaling pathway.

Conclusion

This compound is a versatile and effective tool for the chemical proteomics analysis of protein labeling. Its two-step labeling strategy, combining robust amine chemistry with efficient click chemistry, offers a powerful method for protein enrichment and identification. The choice between this compound and its alternatives should be guided by the specific requirements of the experiment, including the target residue, the need for cell permeability, and the tolerance for copper catalysis. By understanding the principles and protocols outlined in this guide, researchers can confidently select and apply the most appropriate labeling strategy to advance their understanding of the proteome.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Propargyl-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Propargyl-PEG2-NHS ester must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this reagent, including chemical deactivation, to mitigate risks associated with its reactivity.

This compound is classified as a skin, eye, and respiratory irritant[1]. As an N-hydroxysuccinimide (NHS) ester, it is highly reactive, particularly towards primary amines, and is sensitive to moisture. Hydrolysis of the NHS ester is a key factor in its deactivation[2][3]. Therefore, all handling and disposal steps must be performed with appropriate personal protective equipment and in a designated area.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the following personal protective equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[1][4].

Step-by-Step Disposal Protocol

This protocol outlines the chemical deactivation of this compound and the subsequent disposal of the resulting waste. The primary method of deactivation is through hydrolysis, which can be accelerated under basic conditions.

1. Preparation of Deactivation Solution:

  • Prepare a 1 M solution of a non-amine-containing base, such as sodium hydroxide (B78521) (NaOH), or a quenching buffer like Tris-HCl at a pH greater than 8.5. The high pH rapidly accelerates the hydrolysis of the reactive NHS ester[2][3][5].

2. Deactivation of Unused Solid Reagent:

  • Carefully weigh the unused this compound solid in a suitable, labeled chemical waste container.
  • Slowly add the prepared basic solution to the solid waste. A common practice is to use a 10-fold excess volume of the deactivation solution.
  • Stir the mixture gently for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.

3. Deactivation of Contaminated Labware and Solutions:

  • For solutions containing this compound (e.g., in organic solvents like DMSO or DMF), carefully add the basic deactivation solution. Be mindful of any potential exothermic reactions or gas evolution, especially if the concentration is high.
  • For contaminated labware (e.g., pipette tips, vials), rinse them thoroughly with the deactivation solution. Let the rinsed items soak in the solution for at least one hour.

4. Neutralization and Waste Collection:

  • After the deactivation period, check the pH of the resulting solution. If it is highly basic, neutralize it to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid).
  • Transfer the neutralized chemical waste into a properly labeled hazardous waste container. The label should clearly indicate the contents.

5. Final Disposal:

  • Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed chemical destruction facility[4]. Do not discharge the waste into the sewer system[4].
  • Contaminated PPE, such as gloves, should be removed carefully and disposed of as solid hazardous waste.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 2512228-06-5[1]
Molecular Formula C12H15NO6[1]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Respiratory Tract Irritant (Category 3)[1]
Recommended Storage -20°C, protected from moisture and light[6][7][8]
NHS Ester Hydrolysis Half-life (pH 8.6) Approximately 10 minutes[3]
Deactivation/Quenching Agents Sodium Hydroxide (NaOH), Tris buffer, Lysine, Glycine, Hydroxylamine[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can effectively manage and dispose of this compound, ensuring a safe working environment and compliance with regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.